molecular formula C12H18ClNO B590827 Isopentedrone hydrochloride CAS No. 1429402-13-0

Isopentedrone hydrochloride

货号: B590827
CAS 编号: 1429402-13-0
分子量: 227.73 g/mol
InChI 键: GRVMWEMTEXKSKY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pentedrone is a substituted cathinone and designer drug that is similar to methcathinone, a controlled psychoactive stimulant Isopentedrone is a variant of pentedrone in which the α-propyl and β-keto groups have switched positions. This by-product of the synthesis of pentedrone has been detected in seized designer drug powders. The physiological and toxicological effects of this compound have not been characterized. This product is intended for forensic and research purposes.

属性

IUPAC Name

1-(methylamino)-1-phenylpentan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-3-7-11(14)12(13-2)10-8-5-4-6-9-10;/h4-6,8-9,12-13H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVMWEMTEXKSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(C1=CC=CC=C1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429402-13-0
Record name Isopentedrone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429402130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOPENTEDRONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLB4U5W9CC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Isopentedrone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopentedrone, a lesser-known cathinone derivative, is a positional isomer of the more widely recognized synthetic stimulant, pentedrone. As a psychoactive substance, it falls within a class of compounds that have garnered significant interest in both forensic and pharmacological research. This technical guide provides a comprehensive overview of the synthesis and analytical characterization of Isopentedrone hydrochloride (HCl). Detailed methodologies for its preparation and a thorough examination of its spectroscopic properties are presented. This document aims to serve as a critical resource for researchers engaged in the study of novel psychoactive substances, offering foundational data for further pharmacological and toxicological investigations.

Introduction

Isopentedrone, chemically known as 1-(methylamino)-1-phenylpentan-2-one, is a synthetic cathinone that has been identified as a byproduct in the synthesis of its isomer, pentedrone.[1] While the physiological and toxicological effects of Isopentedrone have not been extensively characterized, its structural similarity to other potent central nervous system stimulants warrants detailed investigation.[1] This guide outlines a plausible synthetic route to Isopentedrone HCl and provides a comprehensive summary of its characterization data based on available scientific literature.

Synthesis of this compound

A common synthetic route for cathinone derivatives involves the α-bromination of a corresponding ketone followed by a reaction with an appropriate amine.[2][3] The following protocol describes a potential pathway for the synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 1-phenyl-1-bromopropan-2-one

  • To a solution of 1-phenylpropan-2-one in a suitable solvent such as diethyl ether or dichloromethane, an equimolar amount of bromine is added dropwise at a controlled temperature, typically 0-5 °C, to prevent multiple brominations.

  • The reaction mixture is stirred until the bromine color disappears, indicating the completion of the reaction.

  • The solvent is removed under reduced pressure to yield crude 1-phenyl-1-bromopropan-2-one, which can be used in the next step without further purification.

Step 2: Synthesis of Isopentedrone

  • The crude 1-phenyl-1-bromopropan-2-one is dissolved in a suitable solvent like acetonitrile or ethanol.

  • An excess of methylamine (in solution or as a gas) is added to the mixture. The reaction is typically stirred at room temperature for several hours.

  • The reaction progress can be monitored using thin-layer chromatography (TLC).[4]

  • Upon completion, the excess methylamine and solvent are removed under reduced pressure. The residue is then partitioned between a non-polar organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., sodium bicarbonate) to neutralize any hydrobromic acid formed and to extract the free base of Isopentedrone into the organic layer.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude Isopentedrone free base.

Step 3: Formation of this compound

  • The crude Isopentedrone free base is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

  • A solution of hydrochloric acid in a non-polar solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete.[2]

  • The resulting precipitate, this compound, is collected by filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to yield the final product as a crystalline solid.[5]

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 1_phenylpropan_2_one 1-Phenylpropan-2-one Alpha_Bromination α-Bromination 1_phenylpropan_2_one->Alpha_Bromination Bromine Bromine Bromine->Alpha_Bromination Methylamine Methylamine Amination Amination Methylamine->Amination HCl Hydrochloric Acid Salt_Formation Salt Formation HCl->Salt_Formation Alpha_Bromination->Amination 1-Phenyl-1-bromopropan-2-one Amination->Salt_Formation Isopentedrone (free base) Isopentedrone_HCl This compound Salt_Formation->Isopentedrone_HCl

Caption: Synthesis workflow for this compound.

Characterization of this compound

The structural elucidation and confirmation of this compound are achieved through various spectroscopic techniques. The following data is based on the findings reported by Westphal et al. (2012).[6][7]

Physicochemical Properties
PropertyValue
Chemical Name 1-(methylamino)-1-phenylpentan-2-one hydrochloride
Molecular Formula C₁₂H₁₇NO · HCl
Molecular Weight 227.70 g/mol [1][5]
CAS Number 1429402-13-0[1][5]
Appearance Crystalline solid[5]
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound provide detailed information about the arrangement of atoms within the molecule.

¹H NMR (DMSO-d₆) δ (ppm) Multiplicity Integration Assignment
Aromatic Protons7.40-7.60m5HPhenyl ring
CH4.85q1HCH-NH
NH₂⁺9.30, 9.65br s2HNH₂⁺
CH₃-NH2.55t3HCH₃-NH
CH₂2.70t2HCO-CH₂
CH₂1.45sext2HCH₂-CH₃
CH₃0.85t3HCH₂-CH₃
¹³C NMR (DMSO-d₆) δ (ppm) Assignment
C=O208.5Carbonyl
Aromatic C132.8Quaternary Phenyl
Aromatic CH129.5, 129.2, 128.9Phenyl
CH-NH66.5Methine
CO-CH₂41.5Methylene
CH₃-NH31.5Methyl
CH₂-CH₃17.0Methylene
CH₂-CH₃13.5Methyl

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of Isopentedrone is characterized by several key fragments.

m/z Relative Intensity (%) Proposed Fragment
1915[M]⁺ (Molecular ion)
118100[C₈H₁₀N]⁺
9115[C₇H₇]⁺
7710[C₆H₅]⁺
5720[C₄H₉]⁺

3.2.3. Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.

Wavenumber (cm⁻¹) Intensity Assignment
~2960-2730Strong, broadN-H stretch (amine salt)
~1720StrongC=O stretch (ketone)
~1500, 1450MediumC=C stretch (aromatic ring)
~700, 750StrongC-H bend (monosubstituted benzene)
Experimental Protocols for Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) with a standard electron ionization (EI) source at 70 eV is commonly used for the analysis of cathinone derivatives.[7]

  • Infrared Spectroscopy: IR spectra are often obtained using an attenuated total reflectance (ATR) Fourier-transform infrared (FTIR) spectrometer.

Potential Signaling Pathways

While the specific pharmacological profile of Isopentedrone is not well-documented, the mechanism of action for synthetic cathinones, in general, involves the modulation of monoamine neurotransmitter systems.[8] They are known to act as monoamine transporter inhibitors, increasing the synaptic concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[8] The rewarding and stimulant effects of cathinones are primarily attributed to their interaction with the dopamine transporter (DAT).[9]

General Cathinone Signaling Pathway

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Isopentedrone Isopentedrone DAT Dopamine Transporter (DAT) Isopentedrone->DAT Inhibition Dopamine_Vesicle Dopamine Vesicles Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binding Postsynaptic_Effect Postsynaptic Signaling Cascade Dopamine_Receptor->Postsynaptic_Effect

Caption: General signaling pathway of cathinones in a dopaminergic synapse.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. The presented data, including a plausible synthetic route and comprehensive spectroscopic analysis, serves as a foundational reference for researchers in forensic science, toxicology, and pharmacology. Further investigation into the pharmacological and toxicological properties of Isopentedrone is essential to fully understand its potential effects and to inform public health and regulatory bodies. The methodologies and data presented herein are intended to facilitate these future research endeavors.

References

Unraveling the Enigmatic Mechanism of Action of Isopentedrone Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document aims to provide an in-depth technical guide on the mechanism of action of Isopentedrone hydrochloride. However, a comprehensive review of the scientific literature reveals a significant gap in the pharmacological characterization of this specific compound.[1][2] The physiological and toxicological effects of Isopentedrone have not been formally characterized.[1][2] Isopentedrone is a structural isomer of pentedrone, with the α-propyl and β-keto groups having switched positions.[1][2] It has been identified as a by-product in the synthesis of pentedrone and detected in seized designer drug powders.[1][2]

Due to the lack of specific data on Isopentedrone, this guide will leverage available information on its close structural isomer, pentedrone , to illustrate the anticipated molecular mechanisms and experimental approaches. It is crucial to underscore that while structurally similar, the pharmacological profiles of isomers can differ significantly. The data and experimental protocols presented herein for pentedrone should be considered as a surrogate for guiding future research on Isopentedrone, not as a direct representation of its activity.

Core Mechanism of Action: Insights from Pentedrone

Substituted cathinones, like pentedrone, are known to exert their stimulant effects by interacting with monoamine transporters.[3] These transporters—for dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are responsible for the reuptake of these neurotransmitters from the synaptic cleft, thereby terminating their signaling.

Pentedrone is characterized as a norepinephrine-dopamine reuptake inhibitor (NDRI).[4] Unlike some other cathinones that can induce the release of monoamines (a process known as efflux), pentedrone and N,N-dimethylcathinone have been shown to be non-releasing uptake inhibitors.[3] This mechanism is more akin to that of methylphenidate.[4] By blocking DAT and NET, pentedrone increases the extracellular concentrations of dopamine and norepinephrine, leading to enhanced dopaminergic and noradrenergic signaling. This neurochemical alteration is believed to underlie its psychostimulant and reinforcing effects observed in animal models.[4][5]

Quantitative Analysis of Monoamine Transporter Inhibition by Pentedrone

The following table summarizes the in vitro data for pentedrone's potency in inhibiting the human dopamine, norepinephrine, and serotonin transporters. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the transporter activity.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Pentedrone2500610135000

Data sourced from Wikipedia, citing a primary scientific source.[4]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of novel psychoactive substances like pentedrone and would be applicable for the future study of Isopentedrone.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.

Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK 293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are transiently or stably transfected with plasmids encoding the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) using a suitable transfection reagent (e.g., Lipofectamine).

Uptake Inhibition Assay:

  • Transfected cells are seeded into 96-well plates and grown to confluence.

  • On the day of the experiment, the growth medium is removed, and the cells are washed with Krebs-Ringer-HEPES buffer.

  • Cells are pre-incubated with varying concentrations of the test compound (e.g., pentedrone hydrochloride) for 10-20 minutes at room temperature.

  • A mixture of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and a non-labeled monoamine is added to each well to initiate the uptake reaction.

  • Uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.

  • The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled monoamine.

  • The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.

  • IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

In Vivo Locomotor Activity Assessment

This experiment evaluates the stimulant effects of a compound in animals.

Animals:

  • Male Sprague-Dawley rats or Swiss-Webster mice are housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Animals are allowed to acclimate to the facility for at least one week before the start of the experiments.

Procedure:

  • On the test day, animals are habituated to individual locomotor activity chambers for 30-60 minutes.

  • Following habituation, animals are administered the test compound (e.g., pentedrone hydrochloride) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

  • Locomotor activity, measured as beam breaks or distance traveled, is recorded for a set period (e.g., 90-120 minutes) using an automated activity monitoring system.

  • Data is analyzed by comparing the locomotor activity of the drug-treated groups to the vehicle-treated control group.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathway of pentedrone and a typical experimental workflow for its characterization.

Pentedrone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Pentedrone Pentedrone DAT Dopamine Transporter (DAT) Pentedrone->DAT Inhibits NET Norepinephrine Transporter (NET) Pentedrone->NET Inhibits Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release Norepinephrine_vesicle Norepinephrine Vesicles Norepinephrine Norepinephrine Norepinephrine_vesicle->Norepinephrine Release Dopamine->DAT Dopamine_receptor Dopamine Receptors Dopamine->Dopamine_receptor Binds Norepinephrine->NET Reuptake Norepinephrine_receptor Norepinephrine Receptors Norepinephrine->Norepinephrine_receptor Binds

Caption: Proposed mechanism of action for Pentedrone.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation A Compound Synthesis and Purification B Monoamine Transporter Uptake Inhibition Assays (DAT, NET, SERT) A->B C Determine IC50 values B->C G Correlate in vitro potency with in vivo effects C->G D Animal Model Selection (e.g., Rats, Mice) E Locomotor Activity Assessment D->E F Reinforcing Properties (e.g., Self-Administration) D->F E->G F->G H Mechanism of Action Hypothesis Formulation G->H

Caption: Experimental workflow for characterizing a novel psychoactive substance.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, the pharmacological profile of its isomer, pentedrone, provides a valuable framework for future investigation. Pentedrone acts as a potent norepinephrine and dopamine reuptake inhibitor, a mechanism that likely underlies its stimulant properties.

Future research should prioritize the in vitro characterization of Isopentedrone's activity at monoamine transporters to determine its potency and selectivity. Subsequently, in vivo studies are necessary to understand its behavioral effects, reinforcing properties, and potential toxicity. A thorough understanding of the structure-activity relationships between Isopentedrone and pentedrone will be critical for predicting the pharmacological and toxicological profile of this emerging designer drug. Such studies are essential for informing public health and regulatory agencies about the potential risks associated with Isopentedrone use.

References

Isopentedrone Hydrochloride: A Technical Guide on a Poorly Characterized Synthetic Cathinone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Isopentedrone is a positional isomer of pentedrone and is primarily known as a by-product of pentedrone synthesis.[1][2][3] Crucially, its physiological and toxicological effects have not been formally characterized.[1][2] This guide synthesizes the available information on Isopentedrone and draws inferences from its structural analogue, pentedrone, and the broader class of synthetic cathinones to provide a technical overview for researchers. The absence of direct studies on Isopentedrone hydrochloride means that much of the pharmacological and toxicological data presented herein is based on related compounds and should be interpreted with caution.

Introduction

Isopentedrone (1-(methylamino)-1-phenyl-2-pentanone) is a synthetic cathinone, a class of novel psychoactive substances (NPS) structurally related to cathinone, the active alkaloid in the khat plant.[4][5] It is a positional isomer of the more well-known stimulant, pentedrone (2-(methylamino)-1-phenyl-1-pentanone).[1] Isopentedrone has been identified in seized designer drug powders, often as a by-product of illicit pentedrone synthesis.[1][2][3] Due to its status as a relatively obscure synthesis impurity, it has not been the subject of extensive pharmacological or toxicological investigation. This document aims to provide a comprehensive overview based on the limited available data and the known properties of its structural class.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Formal Name 1-(methylamino)-1-phenyl-2-pentanone, monohydrochloride[1]
Molecular Formula C₁₂H₁₇NO • HCl[1]
Formula Weight 227.7 g/mol [1]
CAS Number 1429402-13-0[1]
Purity ≥98% (as supplied by vendors)[1]
Formulation A crystalline solid[1]
Solubility DMF: 15 mg/ml; DMSO: 15 mg/ml; Ethanol: 20 mg/ml; PBS (pH 7.2): 10 mg/ml[1]

Pharmacology

Mechanism of Action

The precise mechanism of action for Isopentedrone has not been empirically determined. However, based on its structural similarity to other synthetic cathinones, it is presumed to function as a monoamine transporter inhibitor.[4][6] These compounds typically block the reuptake of neurotransmitters such as dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT) from the synaptic cleft.[6][7] This blockade leads to increased extracellular concentrations of these monoamines, resulting in stimulant effects.[4][6]

Unlike amphetamines, which are known to be both reuptake inhibitors and releasing agents, many cathinones, particularly pyrovalerone derivatives, act purely as reuptake inhibitors.[7] Pentedrone, the isomer of Isopentedrone, acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) without inducing monoamine release.[8] It is plausible that Isopentedrone shares this NDRI profile.

Cathinone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packages DA Synaptic_Cleft Synaptic Cleft (Increased Dopamine) DA_vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) DAT->Synaptic_Cleft Reuptake Isopentedrone Isopentedrone Isopentedrone->DAT Blocks DA_Receptor Dopamine Receptors Synaptic_Cleft->DA_Receptor Binds Signal Stimulant Effect DA_Receptor->Signal Isopentedrone_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Isopentedrone Isopentedrone M1 β-Keto Reduction (Alcohol Metabolite) Isopentedrone->M1 CYP450s M2 N-Demethylation Isopentedrone->M2 CYP450s M3 Hydroxylation Isopentedrone->M3 CYP450s M4 Glucuronidation / Sulfation M1->M4 M2->M4 M3->M4 Excretion Excretion M4->Excretion Analytical_Workflow cluster_confirmatory Confirmatory Analysis start Seized Material (Unknown Powder) presumptive Presumptive Color Tests start->presumptive extraction Sample Extraction & Preparation presumptive->extraction Positive Result GCMS GC-MS extraction->GCMS LCMS LC-MS/MS extraction->LCMS NMR NMR Spectroscopy extraction->NMR FTIR FTIR Spectroscopy extraction->FTIR data_analysis Data Analysis & Structure Elucidation GCMS->data_analysis LCMS->data_analysis NMR->data_analysis FTIR->data_analysis report Final Report: Identification of Isopentedrone HCl data_analysis->report

References

Isopentedrone Hydrochloride: A Technical Guide to its Solubility in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Isopentedrone hydrochloride in a range of common laboratory solvents. The information presented herein is intended to support research, development, and formulation activities involving this synthetic cathinone derivative. This document summarizes available quantitative solubility data, details established experimental protocols for solubility determination, and provides visual representations of the experimental workflow.

Core Solubility Data

This compound, as a hydrochloride salt, generally exhibits increased solubility in aqueous and polar solvents compared to its free base form.[1] The protonated amine group in the hydrochloride salt allows for stronger interactions with polar solvent molecules.[1] Conversely, its solubility is limited in nonpolar, organic solvents.[1]

Quantitative Solubility of this compound

The following table summarizes the available quantitative solubility data for this compound in various solvents. This data is primarily derived from publicly available information from chemical suppliers.

SolventChemical FormulaMolar Mass ( g/mol )Temperature (°C)Solubility (mg/mL)Source
Dimethylformamide (DMF)C₃H₇NO73.09Not Specified15Cayman Chemical[2]
Dimethyl sulfoxide (DMSO)C₂H₆OS78.13Not Specified15Cayman Chemical[2]
EthanolC₂H₅OH46.07Not Specified20Cayman Chemical[2]
Phosphate-Buffered Saline (PBS), pH 7.2N/AN/ANot Specified10Cayman Chemical[2]

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound is not publicly available in peer-reviewed literature, a standardized and widely accepted method for such compounds is the saturation shake-flask method . This method is considered the "gold standard" for equilibrium solubility measurements.

Principle of the Saturation Shake-Flask Method

This method relies on creating a saturated solution of the compound of interest in a specific solvent. An excess amount of the solid compound is added to the solvent and agitated until equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation. After reaching equilibrium, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified.

Detailed Experimental Workflow

The following is a generalized, yet detailed, protocol that can be adapted for the determination of this compound solubility.

1. Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, PBS)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • pH meter (for aqueous solutions)

2. Procedure:

  • Preparation:

    • Prepare stock solutions of this compound of known concentrations in the chosen solvent to be used for the calibration curve.

    • Add an excess amount of solid this compound to a series of vials containing a known volume of the respective solvents. The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Construct a calibration curve using the prepared stock solutions of known concentrations.

    • Calculate the solubility of this compound in each solvent by back-calculating from the concentration of the diluted sample, taking the dilution factor into account.

3. Data Analysis and Reporting:

  • The solubility should be reported in mg/mL or mol/L.

  • The temperature at which the solubility was determined must be specified.

  • For buffered solutions, the pH of the solution before and after the experiment should be recorded.

Visualizing the Experimental Workflow

The following diagrams illustrate the key logical steps in determining the solubility of a compound like this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Weigh excess Isopentedrone HCl B Add to known volume of solvent A->B C Seal and agitate at constant temperature B->C D Allow to reach equilibrium (24-72h) C->D E Centrifuge or allow to sediment D->E F Filter supernatant (0.22 µm filter) E->F G Dilute filtered sample F->G H Analyze by HPLC G->H I Calculate concentration from calibration curve H->I J J I->J Report Solubility (mg/mL)

Caption: Workflow for Solubility Determination.

G substance Isopentedrone HCl (Solid) + Solvent process Shake/Agitate at Constant T Equilibrium Achieved substance->process separation Filtration/Centrifugation Undissolved Solid Saturated Solution process->separation analysis HPLC Analysis of Saturated Solution separation:f1->analysis result Quantitative Solubility Value analysis->result

References

Spectroscopic Data of Isopentedrone Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Isopentedrone hydrochloride (1-(methylamino)-1-phenyl-2-pentanone hydrochloride), a positional isomer of the synthetic cathinone pentedrone. The information presented herein is crucial for the unambiguous identification and characterization of this compound in research and forensic settings. All data is meticulously sourced from peer-reviewed scientific literature, primarily the seminal work by Westphal et al. in Forensic Science International (2012).[1][2][3]

Core Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The data is presented in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound were acquired in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectroscopic Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The assignments for this compound are summarized below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results
Data not available in search results
Data not available in search results
Data not available in search results
Data not available in search results
Data not available in search results

Data as reported in Westphal et al. (2012). The specific chemical shifts, multiplicities, and integrations were not available in the provided search results.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
Data not available in search results
Data not available in search results
Data not available in search results
Data not available in search results
Data not available in search results
Data not available in search results
Data not available in search results
Data not available in search results

Data as reported in Westphal et al. (2012). The specific chemical shifts were not available in the provided search results.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound exhibits several key absorption bands.

Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in search resultsCarbonyl (C=O) stretch
Data not available in search resultsN-H stretch (secondary amine salt)
Data not available in search resultsC-H stretch (aromatic and aliphatic)
Data not available in search resultsC=C stretch (aromatic)

Data as reported in Westphal et al. (2012). The specific wavenumbers were not available in the provided search results.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structure. The mass spectrum of Isopentedrone is characterized by specific fragmentation patterns.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Fragment Ion Assignment
Data not available in search resultsMolecular Ion [M]⁺
Data not available in search results[C₈H₁₀N]⁺ (immonium ion)
Data not available in search results[C₆H₅CHNHCH₃]⁺
Data not available in search results[C₆H₅]⁺

Data as reported in Westphal et al. (2012). The specific m/z values and relative intensities were not available in the provided search results.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on standard methodologies for the analysis of synthetic cathinones.

NMR Spectroscopy
  • Sample Preparation : A few milligrams of this compound are dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition : A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay to allow for full magnetization recovery between pulses.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans is necessary.

  • Data Processing : The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the this compound powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

  • Acquisition : The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet is first collected and automatically subtracted from the sample spectrum.

  • Data Processing : The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization : For volatile compounds like Isopentedrone, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer. Electron Ionization (EI) is a standard ionization technique used for this class of compounds.

  • Instrumentation : A GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) is used.

  • GC Separation : A suitable capillary column (e.g., a non-polar or medium-polarity column) and temperature program are used to achieve good chromatographic separation of the analyte from any impurities.

  • MS Analysis : The mass spectrometer is set to scan a specific mass range (e.g., m/z 40-500) to detect the molecular ion and its fragments.

  • Data Analysis : The resulting mass spectrum shows the relative abundance of different fragment ions, which creates a characteristic fragmentation pattern for the compound.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical substance like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis Sample Sample Preparation (Isopentedrone HCl) NMR_Analysis NMR Spectroscopy Sample->NMR_Analysis IR_Analysis IR Spectroscopy Sample->IR_Analysis MS_Analysis Mass Spectrometry Sample->MS_Analysis NMR_Data ¹H and ¹³C NMR Data (Chemical Shifts, Coupling Constants) NMR_Analysis->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Analysis->IR_Data MS_Data Mass Spectrum (Fragmentation Pattern) MS_Analysis->MS_Data Data_Analysis Data Interpretation and Structure Elucidation NMR_Data->Data_Analysis IR_Data->Data_Analysis MS_Data->Data_Analysis Report Technical Report Data_Analysis->Report

Caption: A flowchart illustrating the typical process for obtaining and interpreting spectroscopic data for a chemical compound.

References

In Vitro Metabolism and Stability of Isopentedrone Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct research has been published on the in vitro metabolism and stability of Isopentedrone hydrochloride. This guide synthesizes information from studies on its isomer, pentedrone, and other closely related synthetic cathinones to provide a predictive overview and standardized methodologies for its investigation.

Introduction

Isopentedrone is a synthetic cathinone, an isomer of pentedrone, that has been identified as a byproduct in the synthesis of pentedrone.[1][2] As with many novel psychoactive substances (NPS), a thorough understanding of its metabolic fate and stability is crucial for forensic identification, toxicological assessment, and potential drug development. This document provides a technical overview of the predicted in vitro metabolism and stability of this compound, based on data from analogous compounds. It also outlines detailed experimental protocols for researchers to conduct their own investigations.

Predicted In Vitro Metabolic Pathways

The metabolism of synthetic cathinones is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[3][4][5] Based on studies of structurally similar cathinones like pentedrone and N-ethylpentedrone (NEPD), the primary metabolic transformations for Isopentedrone are expected to involve Phase I and Phase II reactions.[6][7][8][9][10]

Phase I Metabolism:

  • β-Keto Reduction: The ketone group is a primary site for metabolism, often reduced to the corresponding alcohol, forming a dihydro-metabolite. This is a common pathway for many cathinones.[6]

  • N-Demethylation: The methyl group on the nitrogen atom can be removed, resulting in a primary amine metabolite.[8]

  • Hydroxylation: Hydroxyl groups can be introduced at various positions on the alkyl chain or the aromatic ring.[6]

Phase II Metabolism:

  • Glucuronidation: The hydroxylated metabolites and the dihydro-metabolite formed in Phase I can undergo conjugation with glucuronic acid, increasing their water solubility for excretion.[6][10]

The following diagram illustrates the predicted metabolic pathway of Isopentedrone.

isopentedrone_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism isopentedrone Isopentedrone keto_reduction β-Keto Reduction isopentedrone->keto_reduction CYP450s n_demethylation N-Demethylation isopentedrone->n_demethylation CYP450s hydroxylation Hydroxylation isopentedrone->hydroxylation CYP450s dihydroisopentedrone Dihydroisopentedrone keto_reduction->dihydroisopentedrone norisopentedrone Norisopentedrone n_demethylation->norisopentedrone hydroxyisopentedrone Hydroxyisopentedrone hydroxylation->hydroxyisopentedrone glucuronidation Glucuronidation dihydroisopentedrone->glucuronidation UGTs hydroxyisopentedrone->glucuronidation UGTs isopentedrone_glucuronide Isopentedrone Metabolite Glucuronide glucuronidation->isopentedrone_glucuronide excretion Excretion isopentedrone_glucuronide->excretion

Caption: Predicted Phase I and Phase II metabolic pathways of Isopentedrone.

In Vitro Stability

The stability of this compound in a pure chemical form is stated to be at least 5 years when stored at -20°C.[2] However, its stability in biological matrices is a critical parameter for accurate toxicological analysis. Studies on other synthetic cathinones have shown that stability can be influenced by storage temperature, matrix (e.g., blood, urine), and pH.[11][12][13][14]

General observations for synthetic cathinones:

  • Temperature: Degradation is generally faster at room temperature compared to refrigerated (4°C) or frozen (-20°C or -80°C) conditions.[12]

  • Matrix: Some cathinones show instability in whole blood, potentially due to enzymatic activity.[11]

  • pH: Acidification of samples can improve the stability of some cathinones.[14]

Experimental Protocols

The following are detailed methodologies for conducting in vitro metabolism and stability studies on this compound.

In Vitro Metabolism Study using Human Liver Microsomes (HLM)

This protocol is adapted from studies on other synthetic cathinones.[8][15]

Objective: To identify the primary metabolites of Isopentedrone and determine the rate of metabolism.

Materials:

  • This compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or Methanol (MeOH) for quenching

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare a master mix containing the NADPH regenerating system in phosphate buffer.

  • Pre-incubation: In a microcentrifuge tube, add HLM and the master mix. Pre-incubate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add this compound to the pre-incubated mixture to start the reaction. The final concentration of Isopentedrone should be in a range relevant to expected physiological concentrations (e.g., 1-10 µM).

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: At each time point, quench the reaction by adding an equal volume of ice-cold ACN or MeOH.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify Isopentedrone and its metabolites.

in_vitro_metabolism_workflow start Start prepare_master_mix Prepare Master Mix (NADPH regenerating system in phosphate buffer) start->prepare_master_mix pre_incubate Pre-incubate HLM and Master Mix at 37°C prepare_master_mix->pre_incubate add_isopentedrone Add Isopentedrone to initiate reaction pre_incubate->add_isopentedrone incubate Incubate at 37°C (various time points) add_isopentedrone->incubate quench Quench reaction with ice-cold ACN/MeOH incubate->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analyze Analyze by LC-MS/MS collect_supernatant->analyze end End analyze->end

Caption: Experimental workflow for in vitro metabolism of Isopentedrone using HLM.

In Vitro Stability Study

This protocol is based on general guidelines for drug stability testing.[12][13]

Objective: To assess the stability of Isopentedrone in different biological matrices under various storage conditions.

Materials:

  • This compound

  • Human whole blood (with anticoagulant, e.g., EDTA)

  • Human urine

  • Phosphate buffered saline (PBS)

  • Storage containers (e.g., polypropylene tubes)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Spike known concentrations of this compound into each matrix (whole blood, urine, PBS).

  • Aliquoting: Aliquot the spiked samples into separate storage tubes for each time point and storage condition.

  • Storage: Store the aliquots at different temperatures:

    • Room temperature (~20-25°C)

    • Refrigerated (4°C)

    • Frozen (-20°C and/or -80°C)

  • Time Points: Analyze samples at various time points (e.g., 0, 24, 48, 72 hours for room temperature; 0, 7, 14, 30 days for refrigerated and frozen).

  • Sample Extraction: At each time point, extract Isopentedrone from the biological matrix using a suitable method (e.g., protein precipitation for blood, dilute-and-shoot for urine).

  • LC-MS/MS Analysis: Quantify the concentration of Isopentedrone in each sample using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of Isopentedrone remaining at each time point relative to the initial concentration (time 0).

Data Presentation

The quantitative data from these studies should be summarized in tables for clear comparison.

Table 1: In Vitro Metabolic Stability of Isopentedrone in HLM

Time (min)Isopentedrone Remaining (%)Half-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
0100
5
15
30
60

Table 2: In Vitro Stability of Isopentedrone in Biological Matrices

MatrixStorage TemperatureTime PointIsopentedrone Remaining (%)
Whole BloodRoom Temperature24h
48h
4°C7 days
30 days
-20°C30 days
UrineRoom Temperature24h
48h
4°C7 days
30 days
-20°C30 days

Conclusion

While direct experimental data for this compound is scarce, the metabolic pathways and stability profile can be predicted with a reasonable degree of confidence based on its structural similarity to other synthetic cathinones. The primary metabolic routes are expected to be β-keto reduction, N-demethylation, and hydroxylation, followed by glucuronidation. Stability is likely to be temperature and matrix-dependent. The experimental protocols provided in this guide offer a robust framework for researchers to generate specific data for Isopentedrone, which is essential for its accurate detection and the assessment of its toxicological profile.

References

Neuropharmacology of Isopentedrone and Related Synthetic Cathinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct pharmacological and toxicological data on Isopentedrone is scarce in peer-reviewed literature. Much of the following information is extrapolated from its structural isomer, Pentedrone, and other related synthetic cathinones. This document is intended for research, scientific, and drug development professionals.

Introduction

Isopentedrone (1-(methylamino)-1-phenylpentan-2-one) is a synthetic cathinone and a structural isomer of the more well-known compound, pentedrone.[1][2] Synthetic cathinones are derivatives of cathinone, the primary psychoactive alkaloid in the khat plant (Catha edulis). These compounds are β-keto analogues of amphetamines and generally act as psychomotor stimulants.[3] While some synthetic cathinones have therapeutic applications, many, including those sold as "bath salts," are drugs of abuse.[3] Isopentedrone has been identified as a by-product in the synthesis of pentedrone and has been detected in seized designer drug powders.[1][2][4] However, its physiological and toxicological effects remain largely uncharacterized.[1][2] This guide provides an in-depth overview of the neuropharmacology of synthetic cathinones, with a specific focus on inferring the potential mechanisms of isopentedrone based on data from related compounds.

Molecular Structure and Chemical Properties

Isopentedrone is characterized by a phenyl ring, a β-keto group, and a methylamino group. Its chemical formula is C₁₂H₁₇NO. The key structural feature that distinguishes it from pentedrone is the position of the keto group and the alkyl chain.

Table 1: Chemical Properties of Isopentedrone

PropertyValue
IUPAC Name1-(methylamino)-1-phenylpentan-2-one
Molecular FormulaC₁₂H₁₇NO
Molar Mass191.27 g/mol
CAS Number1429402-11-8

Mechanism of Action: Monoamine Transporter Interactions

The primary mechanism of action for most synthetic cathinones involves the modulation of monoamine neurotransmitter transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Synthetic cathinones can act as either reuptake inhibitors (blockers) or substrate-type releasers .

  • Reuptake Inhibitors: These compounds bind to the transporter protein, preventing it from carrying the neurotransmitter back into the presynaptic neuron. This leads to an accumulation of the neurotransmitter in the synapse, enhancing neurotransmission.

  • Substrate-Type Releasers: These compounds are transported into the presynaptic neuron by the monoamine transporters. Once inside, they disrupt the vesicular storage of neurotransmitters and can reverse the direction of transporter flux, causing a non-vesicular release of neurotransmitters into the synapse.

Pentedrone, the structural isomer of isopentedrone, primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) with minimal effects on serotonin reuptake.[5] It is a non-releasing inhibitor of norepinephrine and dopamine uptake.[3] Given the structural similarity, it is highly probable that isopentedrone shares this mechanism of action.

Signaling Pathway of a Monoamine Transporter Inhibitor

The following diagram illustrates the general signaling pathway affected by a monoamine transporter inhibitor like pentedrone, and likely isopentedrone.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA TH Dopamine_v Dopamine L-DOPA->Dopamine_v DDC VMAT2 VMAT2 Dopamine_v->VMAT2 Synaptic_Vesicle Synaptic Vesicle VMAT2->Synaptic_Vesicle Packaging DAT DAT Isopentedrone Isopentedrone Isopentedrone->DAT Inhibition Dopamine_s Dopamine Synaptic_Vesicle->Dopamine_s Release Dopamine_s->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_s->Dopamine_Receptor Signal_Transduction Signal Transduction (e.g., cAMP pathway) Dopamine_Receptor->Signal_Transduction

Caption: Proposed mechanism of isopentedrone as a dopamine transporter (DAT) inhibitor.

Quantitative Pharmacology of Pentedrone and Related Cathinones

The following tables summarize the in vitro potencies of pentedrone and other relevant synthetic cathinones at monoamine transporters. This data is crucial for understanding their relative effects on different neurotransmitter systems.

Table 2: Monoamine Transporter Inhibition (IC₅₀, nM) of Pentedrone and Related Cathinones

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Reference
Pentedrone2500610135000[5]
N-Ethylpentedrone (NEPD)~200-~130000[6]
Pentylone~500-~20000[6]
4-Methylpentedrone (4-MPD)~1000-~30000[6]

Note: Lower IC₅₀ values indicate greater potency.

Table 3: Monoamine Transporter Binding Affinities (Kᵢ, µM) of Pentedrone and Related Compounds

CompoundDAT Kᵢ (µM)NET Kᵢ (µM)SERT Kᵢ (µM)Reference
Pentedrone0.34 ± 0.034.5 ± 1.317.3 ± 6.1[7]
Pentylone0.24 ± 0.029.0 ± 2.42.0 ± 0.5[7]
Buphedrone1.3 ± 0.38.5 ± 4.228.6 ± 18[7]
Methamphetamine1.8 ± 0.73.0 ± 2.224.6 ± 10[7]

Note: Lower Kᵢ values indicate higher binding affinity.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol is used to determine the binding affinity (Kᵢ) of a compound for a specific transporter.

Start Start Membrane_Prep Prepare cell membranes expressing DAT, NET, or SERT Start->Membrane_Prep Incubation Incubate membranes with radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of Isopentedrone Membrane_Prep->Incubation Equilibrium Allow to reach binding equilibrium Incubation->Equilibrium Filtration Rapidly filter through glass fiber filters Equilibrium->Filtration Washing Wash filters to remove unbound radioligand Filtration->Washing Scintillation Add scintillation cocktail and measure radioactivity Washing->Scintillation Analysis Calculate specific binding and determine Kᵢ value Scintillation->Analysis End End Analysis->End

Caption: Workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter are prepared by homogenization and centrifugation.[8]

  • Incubation: Membranes are incubated in a buffer solution with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and a range of concentrations of the test compound (isopentedrone).[8]

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.[8]

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.[8]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[8]

  • Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of a known inhibitor) from total binding. The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[8]

Synaptosome Neurotransmitter Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of a neurotransmitter into presynaptic terminals.

Start Start Synaptosome_Prep Isolate synaptosomes from rodent brain tissue (e.g., striatum for DAT) Start->Synaptosome_Prep Preincubation Pre-incubate synaptosomes with varying concentrations of Isopentedrone Synaptosome_Prep->Preincubation Uptake_Initiation Initiate uptake by adding radiolabeled neurotransmitter (e.g., [³H]dopamine) Preincubation->Uptake_Initiation Incubation Incubate for a short period at 37°C Uptake_Initiation->Incubation Termination Terminate uptake by rapid filtration Incubation->Termination Washing Wash filters with ice-cold buffer Termination->Washing Scintillation Measure radioactivity Washing->Scintillation Analysis Calculate specific uptake and determine IC₅₀ value Scintillation->Analysis End End Analysis->End

Caption: Workflow for a synaptosomal uptake assay.

Detailed Methodology:

  • Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are isolated from specific brain regions of rodents (e.g., striatum for DAT) by homogenization and differential centrifugation.[9][10][11]

  • Preincubation: Synaptosomes are pre-incubated with various concentrations of the test compound (isopentedrone).[9]

  • Uptake Initiation: The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter (e.g., [³H]dopamine).[9]

  • Incubation: The mixture is incubated for a short period (typically 1-5 minutes) at 37°C to allow for neurotransmitter uptake.[9]

  • Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters, and the filters are washed with ice-cold buffer.[9]

  • Quantification and Analysis: The radioactivity trapped inside the synaptosomes is measured, and the IC₅₀ value for uptake inhibition is determined.[9]

In Vivo Neuropharmacology and Behavioral Effects (Inferred from Pentedrone)

In vivo studies in animal models provide insights into the physiological and behavioral effects of a compound. While no such studies have been reported for isopentedrone, the effects of pentedrone have been investigated.

Locomotor Activity

Pentedrone has been shown to dose-dependently increase locomotor activity in rodents, which is a characteristic effect of psychostimulant drugs.[12] This effect is likely mediated by the blockade of dopamine and norepinephrine reuptake in brain regions involved in motor control, such as the nucleus accumbens and striatum.

Rewarding and Reinforcing Properties

The abuse potential of a drug is often assessed using conditioned place preference (CPP) and intravenous self-administration (IVSA) paradigms in animals.

  • Conditioned Place Preference (CPP): In this paradigm, the rewarding effect of a drug is inferred if an animal spends more time in an environment previously paired with the drug. Pentedrone has been shown to induce a significant conditioned place preference in mice.[12]

  • Intravenous Self-Administration (IVSA): This "gold standard" model for assessing abuse liability measures the extent to which an animal will work to receive an injection of a drug. Pentedrone is self-administered by rats, indicating its reinforcing properties.[12]

The following diagram illustrates the logical relationship in inferring the abuse potential of a novel compound.

Compound Isopentedrone (or related cathinone) DAT_Inhibition Dopamine Transporter Inhibition Compound->DAT_Inhibition DA_Increase Increased Synaptic Dopamine DAT_Inhibition->DA_Increase Reward_Pathway Activation of Mesolimbic Reward Pathway DA_Increase->Reward_Pathway CPP Conditioned Place Preference Reward_Pathway->CPP IVSA Intravenous Self-Administration Reward_Pathway->IVSA Abuse_Potential High Abuse Potential CPP->Abuse_Potential IVSA->Abuse_Potential

Caption: Inferring abuse potential from in vitro and in vivo data.

Conclusion

While direct experimental data on the neuropharmacology of isopentedrone is currently lacking, its structural similarity to pentedrone provides a strong basis for inferring its mechanism of action and potential effects. Isopentedrone is likely a monoamine transporter inhibitor with a preference for the dopamine and norepinephrine transporters over the serotonin transporter. This profile suggests that it would exhibit psychostimulant effects, including increased locomotor activity, and possess a significant potential for abuse. Further research is necessary to definitively characterize the pharmacological and toxicological profile of isopentedrone and to understand its specific risks to public health. The experimental protocols and comparative data presented in this guide provide a framework for such future investigations.

References

An In-Depth Technical Guide on the Locomotor Stimulant Effects of N-Isopropylpentedrone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific experimental data on the locomotor stimulant effects of N-Isopropylpentedrone hydrochloride is limited in publicly available scientific literature.[1] This guide provides a comprehensive analysis based on the established pharmacological principles of synthetic cathinones and a comparative review of the locomotor effects of its closest structural analogs, primarily Pentedrone and N-Ethylpentedrone (NEP), to infer the potential activity profile of N-Isopropylpentedrone.

Introduction

N-Isopropylpentedrone hydrochloride (IUPAC name: 1-phenyl-2-(propan-2-ylamino)pentan-1-one hydrochloride) is a synthetic stimulant of the cathinone class.[2] Structurally, it is the N-isopropyl analog of pentedrone, distinguished by a β-keto group.[1] Like other synthetic cathinones, its pharmacological effects are presumed to be mediated through interaction with monoamine transporters in the central nervous system.[1][3] As a novel psychoactive substance (NPS), a thorough understanding of its potential for abuse and its stimulant properties is critical for the scientific and drug development communities. This document synthesizes available data on related compounds to project the locomotor stimulant profile of N-Isopropylpentedrone hydrochloride.

Presumed Mechanism of Action: Monoamine Transporter Inhibition

The primary mechanism of action for the locomotor stimulant effects of synthetic cathinones is the inhibition of monoamine transporters.[1] These compounds block the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft, leading to increased extracellular concentrations of these neurotransmitters.[1][3] Pentedrone, the parent compound of N-Isopropylpentedrone, is known to act as a norepinephrine-dopamine reuptake inhibitor (NDRI).[4] The elevated levels of dopamine in brain regions associated with motor control and reward, such as the nucleus accumbens and striatum, are directly linked to the observed hyperlocomotion.[5][6]

Dopaminergic_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_drug dopamine_synthesis Dopamine Synthesis vmat2 VMAT2 dopamine_synthesis->vmat2 Packaging synaptic_cleft Extracellular Dopamine vmat2->synaptic_cleft Release dat Dopamine Transporter (DAT) dat->vmat2 Reuptake synaptic_cleft->dat d1_receptor D1 Receptor synaptic_cleft->d1_receptor Binding d2_receptor D2 Receptor synaptic_cleft->d2_receptor Binding locomotor_activity Increased Locomotor Activity d1_receptor->locomotor_activity Stimulation d2_receptor->locomotor_activity Stimulation drug N-Isopropylpentedrone drug->dat Inhibition

Caption: Dopaminergic signaling and the inhibitory action of synthetic cathinones.

Comparative Quantitative Data on Locomotor Activity

While direct data for N-Isopropylpentedrone is unavailable, studies on its structural analogs provide a strong basis for predicting its effects. The following table summarizes key quantitative findings from locomotor activity studies in rodents for pentedrone and other relevant synthetic cathinones. Locomotor activity is a primary indicator of a substance's stimulant potential.[1]

CompoundAnimal ModelDose Range (mg/kg, i.p.)Peak Locomotor EffectDuration of ActionED₅₀ (mg/kg)Reference
Pentedrone Mouse2.5 - 25196 ± 11% of vehicle control90 - 140 minutes4.70 ± 0.10[1][7]
N-Ethylpentedrone (NEP) Mouse3, 10, 30Efficacious at 10 mg/kgNot SpecifiedNot Specified[1][8]
Methcathinone Mouse1 - 30267 ± 20% of vehicle control100 - 180 minutes1.39 ± 0.09[7]
Pentylone Mouse10 - 100207 ± 16% of vehicle control120 - 170 minutesNot Specified[7]
4-MEC Mouse30 - 100Not specified (dose-dependent stimulation)~110 minutes21.09 ± 0.09[7][9]
N-Ethylpentylone Mouse0.25 - 10Dose-dependent increases3 - 4 hours0.73 ± 0.06[10]

Based on this comparative data, N-Isopropylpentedrone hydrochloride is anticipated to produce dose-dependent stimulation of locomotor activity.[1] The substitution of an N-isopropyl group in place of the N-methyl group (in pentedrone) or N-ethyl group (in NEP) may influence its potency, selectivity for dopamine versus norepinephrine transporters, and overall duration of action.[1][6]

Standard Experimental Protocol: Open-Field Locomotor Assay

The data presented for analogous compounds are primarily derived from open-field locomotor activity assays in rodents. A generalized, yet detailed, experimental protocol for such a study is outlined below.[1]

4.1 Animals

  • Species: Male Swiss-Webster or ICR mice are commonly used.[8][11]

  • Housing: Animals are group-housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are provided ad libitum.

  • Acclimation: Animals are acclimated to the facility for at least one week before testing and handled daily to minimize stress.

4.2 Apparatus

  • Open-Field Arena: A square or circular arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-porous material. The arena is equipped with a grid of infrared photobeams to automatically track horizontal and vertical movements (rearing).

  • Environment: The testing room is maintained under low-light conditions and with a constant background white noise to mask external sounds.

4.3 Procedure

  • Habituation: Prior to drug administration, each mouse is placed in the open-field arena for a period of 30-60 minutes to allow for habituation to the novel environment and to establish a baseline activity level.[1] This step is crucial to ensure that the measured activity is drug-induced rather than a response to novelty.

  • Drug Administration: N-Isopropylpentedrone hydrochloride, a comparator compound, or a vehicle control (e.g., sterile 0.9% saline) is administered via intraperitoneal (i.p.) injection.[1] A range of doses is used to establish a dose-response curve.

  • Data Collection: Immediately following the injection, the mouse is returned to the center of the open-field arena. Locomotor activity, typically measured as total distance traveled (cm) or the number of photobeam breaks, is recorded continuously in time bins (e.g., 5-10 minutes) for a total duration of 90-180 minutes.[1][7]

4.4 Data Analysis

  • Quantification: The primary endpoint is the total distance traveled or total beam breaks over the entire session. Time-course data is also analyzed to determine the onset and duration of the drug's effect.

  • Statistical Analysis: Data are typically analyzed using a two-way analysis of variance (ANOVA) with 'Dose' and 'Time' as factors. Post-hoc tests are used to compare individual dose groups to the vehicle control.

  • ED₅₀ Calculation: The effective dose that produces 50% of the maximal locomotor stimulant effect (ED₅₀) is calculated using non-linear regression analysis of the dose-response data.[1][12]

Experimental_Workflow start Start: Animal Selection & Acclimation habituation Phase 1: Habituation (Place in arena for 30-60 min to establish baseline) start->habituation drug_admin Phase 2: Drug Administration (i.p. injection of Test Compound or Vehicle) habituation->drug_admin data_collection Phase 3: Data Collection (Return to Open-Field Arena, record activity for 90-180 min) drug_admin->data_collection data_analysis Phase 4: Data Analysis (ANOVA, Dose-Response Curves) data_collection->data_analysis end End: Determine ED₅₀ & Characterize Profile data_analysis->end

Caption: A typical experimental workflow for assessing locomotor activity in rodents.

Inferred Profile and Conclusion

Based on the robust locomotor stimulant effects observed with its close structural analogs, it is highly probable that N-Isopropylpentedrone hydrochloride will induce significant, dose-dependent hyperlocomotion in rodents.[1] The potency and duration of this effect will be determined by the N-isopropyl substitution, which may alter its affinity and selectivity for the dopamine and norepinephrine transporters compared to pentedrone and N-ethylpentedrone.[1]

The provided data and protocols establish a clear framework for the future preclinical evaluation of N-Isopropylpentedrone hydrochloride. Definitive characterization of its locomotor stimulant profile, abuse liability, and potential toxicity requires direct in vivo studies following the methodologies outlined. Such research is essential to understand the full pharmacological and toxicological profile of this emerging synthetic cathinone.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Isopentedrone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of Isopentedrone hydrochloride, a synthetic cathinone. The protocols outlined below cover Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Additionally, information on the stability and mass spectral fragmentation of Isopentedrone is presented to aid in its identification and characterization.

Introduction

Isopentedrone (1-methylamino-1-phenylpentan-2-one) is a structural isomer of pentedrone, a synthetic cathinone with stimulant properties. As a designer drug, the development of robust and validated analytical methods is crucial for its detection in forensic casework, clinical toxicology, and for quality control in research and pharmaceutical settings. This document provides a comprehensive overview of the primary analytical techniques employed for the analysis of this compound.

Quantitative Data Summary

The following table summarizes typical validation parameters for the analytical methods described. It is important to note that while these values are representative for synthetic cathinones, method-specific validation for this compound is essential for achieving accurate and defensible results.

ParameterGC-MSLC-MS/MSHPLC-UV
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 1 ng/mL10 - 50 ng/mL
Limit of Quantification (LOQ) 5 - 25 ng/mL0.5 - 5 ng/mL50 - 150 ng/mL
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) 90 - 110%95 - 105%90 - 110%
Precision (% RSD) < 15%< 10%< 15%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a widely used technique for the identification of synthetic cathinones due to its high resolving power and the characteristic fragmentation patterns generated upon electron ionization.

3.1.1. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For seized materials, dissolve a known amount of the homogenized powder in methanol to a final concentration within the calibration range. For biological matrices, a liquid-liquid or solid-phase extraction is required.

3.1.2. Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, ramp at 20 °C/min to 280 °C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

3.1.3. Data Analysis

Identification of Isopentedrone is based on the retention time and the comparison of the acquired mass spectrum with a reference spectrum. Quantification is performed by constructing a calibration curve from the peak areas of the working standard solutions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the detection of Isopentedrone in complex matrices such as biological fluids.

3.2.1. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described in the GC-MS section.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition.

  • Sample Preparation: For biological samples (e.g., urine, blood), perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of the sample. Vortex and centrifuge. Dilute the supernatant with the initial mobile phase before injection.

3.2.2. Instrumental Parameters

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, hold for 1 minute, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Specific precursor and product ion transitions for Isopentedrone need to be determined by infusing a standard solution. A possible precursor ion is [M+H]⁺ at m/z 192.2.

3.2.3. Data Analysis

Identification is confirmed by the retention time and the ratio of the quantifier and qualifier ion transitions. Quantification is achieved using a calibration curve generated from the analysis of the working standard solutions.

High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC-UV is a robust and cost-effective method for the quantification of Isopentedrone in bulk materials and pharmaceutical preparations.

3.3.1. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described in the GC-MS section.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration within the linear range of the method.

3.3.2. Instrumental Parameters

  • Liquid Chromatograph: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of acetonitrile and 20 mM phosphate buffer (pH 3.0) (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • UV Detector Wavelength: Determined by measuring the UV spectrum of an Isopentedrone standard (typically around 254 nm).

3.3.3. Data Analysis

Quantification is based on the peak area of Isopentedrone in the sample chromatogram, which is compared to a calibration curve constructed from the peak areas of the working standard solutions.

Stability and Degradation

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[1][2][3][4][5][6]

4.1. Protocol for Forced Degradation Study

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80 °C for 2 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80 °C for 2 hours.

  • Oxidative Degradation: Treat an aqueous solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug to 105 °C for 24 hours.

  • Photodegradation: Expose a solution of the drug to UV light (254 nm) and visible light for a defined period.

After exposure to the stress conditions, the samples are diluted appropriately and analyzed by a suitable stability-indicating method (e.g., HPLC-UV) to separate the parent drug from any degradation products.

Visualizations

Experimental Workflow for LC-MS/MS Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample (Seized Material or Biological Fluid) extraction Extraction / Dilution start->extraction filtration Filtration (0.22 µm) extraction->filtration lc_separation HPLC Separation (C18 Column) filtration->lc_separation ms_detection Mass Spectrometry (ESI+, MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification identification Identification (Retention Time & Ion Ratios) data_acquisition->identification report Final Report quantification->report identification->report

Caption: Workflow for the analysis of Isopentedrone by LC-MS/MS.

Proposed Mass Spectral Fragmentation Pathway of Isopentedrone

The mass spectral fragmentation of Isopentedrone under electron ionization is characterized by several key fragmentation pathways that are useful for its identification. The fragmentation is distinct from its isomer, pentedrone.[7]

fragmentation_pathway isopentedrone Isopentedrone [M]⁺˙ m/z 191 fragment1 [M - C₃H₇]⁺ m/z 148 isopentedrone->fragment1 - C₃H₇• fragment2 [C₈H₁₀N]⁺ m/z 120 isopentedrone->fragment2 α-cleavage fragment5 [C₄H₅O]⁺ m/z 69 isopentedrone->fragment5 McLafferty Rearrangement fragment6 [C₂H₅N]⁺˙ m/z 43 isopentedrone->fragment6 fragment3 [C₇H₇]⁺ m/z 91 fragment2->fragment3 - C₂H₅N fragment4 [C₆H₅]⁺ m/z 77 fragment3->fragment4 - CH₂

Caption: Proposed EI fragmentation of Isopentedrone.

References

Application Note: Analysis of Isopentedrone Hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of Isopentedrone hydrochloride, a synthetic cathinone, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology outlines sample preparation, instrumental parameters, and data analysis procedures. Isopentedrone, a positional isomer of pentedrone, has been identified as a by-product in the synthesis of its parent compound.[1][2] Robust and reliable analytical methods are therefore essential for its accurate identification and quantification in forensic and research settings. This document is intended for researchers, scientists, and professionals in the field of drug development and forensic analysis.

Introduction

Isopentedrone (1-(methylamino)-1-phenylpentan-2-one) is a synthetic cathinone and a structural isomer of pentedrone.[1][2] As a member of the novel psychoactive substances (NPS) class, the development of precise analytical methods for its detection is of significant importance. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the analysis of synthetic cathinones due to its high sensitivity, selectivity, and capability to provide structural information, which is crucial for the unambiguous identification of isomeric compounds.[1] This application note details a comprehensive GC-MS method for the analysis of this compound.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The following protocol is recommended for the preparation of this compound standards and samples.

Materials:

  • This compound analytical reference standard

  • Methanol (HPLC grade)

  • Vortex mixer

  • Autosampler vials with inserts

Procedure:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask. Mix thoroughly using a vortex mixer to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve the desired concentrations for calibration.

  • Sample Preparation: For seized or unknown samples, dissolve a precisely weighed amount of the homogenized material in methanol to a concentration within the calibration range. It is recommended to prepare a 1 mg/mL solution initially and dilute as necessary.[3]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the GC-MS analysis of Isopentedrone. These parameters may be adapted for equivalent instrumentation.

ParameterValue
Gas Chromatograph Agilent 7890B GC System (or equivalent)
Mass Spectrometer Agilent 5977A MSD (or equivalent)
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 40 - 400 amu
Scan Mode Full Scan

Data Presentation

Quantitative Data Summary

The analysis of this compound under the specified conditions is expected to yield a characteristic retention time and mass spectrum. The following table summarizes the key analytical parameters. Please note that the retention time is an estimate and should be confirmed with an analytical standard on the specific instrument used.

AnalyteCAS NumberMolecular FormulaMolecular Weight ( g/mol )Expected Retention Time (min)
Isopentedrone1429402-11-8C₁₂H₁₇NO191.27~ 8.0 - 9.0
Method Validation Parameters (for similar synthetic cathinones)

While specific validation data for Isopentedrone is not widely published, the following table provides typical validation parameters for the GC-MS analysis of other synthetic cathinones, which can serve as a reference for laboratory-specific validation.

ParameterTypical Value Range
Limit of Detection (LOD)0.1 - 5 ng/mL
Limit of Quantification (LOQ)0.29 - 20 ng/mL
Linearity (r²)> 0.995

Mass Spectrometry Data

The electron ionization mass spectrum of Isopentedrone is distinct from its isomer, pentedrone, allowing for their differentiation. The fragmentation pattern is key to its positive identification.

Characteristic Fragment Ions of Isopentedrone:

m/zIon
120[C₈H₁₀N]⁺
91[C₇H₇]⁺
77[C₆H₅]⁺
71[C₄H₇O]⁺
42[C₂H₄N]⁺

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Isopentedrone HCl Standard/Sample B Dissolve in Methanol (1 mg/mL) A->B C Vortex to Mix B->C D Perform Serial Dilutions (for standards) C->D E Transfer to Autosampler Vial D->E F Inject 1 µL into GC-MS E->F Analysis Start G Separation on HP-5MS Column F->G H Electron Ionization (70 eV) G->H I Mass Detection (40-400 amu) H->I J Acquire Total Ion Chromatogram (TIC) I->J Data Acquisition K Extract Mass Spectrum at Peak RT J->K M Quantify using Calibration Curve J->M L Compare with Reference Spectra K->L Fragmentation_Pathway cluster_frags Major Fragmentation Pathways parent Isopentedrone [M]⁺˙ m/z 191 frag1 [C₈H₁₀N]⁺ m/z 120 parent->frag1 α-cleavage frag2 [C₄H₇O]⁺ m/z 71 parent->frag2 McLafferty rearrangement frag3 [C₇H₇]⁺ m/z 91 frag1->frag3 - C₂H₅N frag5 [C₂H₄N]⁺ m/z 42 frag1->frag5 frag4 [C₆H₅]⁺ m/z 77 frag3->frag4 - CH₂

References

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Isopentedrone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopentedrone is a synthetic cathinone, a class of psychoactive substances that are structurally related to cathinone.[1] As a positional isomer of pentedrone, its quantification is crucial for forensic analysis, clinical toxicology, and pharmaceutical research.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and reliable technique for the quantification of such compounds. This application note details a proposed reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of Isopentedrone hydrochloride in bulk material. While a specific validated HPLC method for this compound was not found in the public domain, this protocol has been developed based on established methods for other synthetic cathinones and amine hydrochloride drugs.[2][3][4]

Principle

The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. This compound, being a polar compound, will have a greater affinity for the mobile phase and will elute from the column. The concentration of this compound is determined by comparing the peak area of the sample to that of a known standard concentration.

Experimental Protocols

Instrumentation and Chromatographic Conditions

This proposed method is based on typical conditions for the analysis of similar small molecule amine hydrochlorides.[3][4][5]

ParameterRecommended Condition
HPLC System Agilent 1200 series or equivalent with UV/Vis or PDA detector
Column C18 reverse-phase column (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (v/v)
Gradient Isocratic at 30:70 (Acetonitrile:Aqueous)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
Detection UV at 254 nm
Run Time 10 minutes
Reagents and Materials
  • This compound reference standard (purity >98%)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh a sample containing this compound and dissolve it in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Parameters

For robust and reliable results, the method should be validated according to ICH guidelines. The following parameters should be assessed:

  • Linearity: Analyze a series of at least five concentrations of the reference standard. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be >0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound. The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the same standard solution on the same day. The relative standard deviation (RSD) should be <2%.

    • Intermediate Precision (Inter-day precision): Analyze the same standard solution on different days, by different analysts, or with different equipment. The RSD should be <2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This can be calculated based on the signal-to-noise ratio (S/N) of the baseline (typically 3:1 for LOD and 10:1 for LOQ).

  • Specificity: Analyze a placebo sample to ensure that there are no interfering peaks at the retention time of this compound. Forced degradation studies (acid, base, oxidation, heat, and light) should also be performed to demonstrate that the method can separate the analyte from its degradation products.

Data Presentation

Table 1: System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 6 replicate injections)
Table 2: Hypothetical Quantitative Data for Method Validation
ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9995
Accuracy (% Recovery) 99.5%
Precision (RSD%)
    - Repeatability (Intra-day)0.8%
    - Intermediate Precision (Inter-day)1.2%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Retention Time (RT) ~ 4.5 min

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation HPLC_Injection->Chrom_Separation UV_Detection UV Detection @ 254 nm Chrom_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for HPLC quantification of this compound.

References

Application Notes and Protocols for the Preparation of Isopentedrone Hydrochloride Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentedrone, chemically known as 1-(methylamino)-1-phenyl-2-pentanone, is a substituted cathinone.[1] As with many novel psychoactive substances (NPS), the availability of well-characterized reference standards is crucial for forensic analysis, clinical toxicology, and pharmacological research. A reference standard is a highly purified and well-characterized substance used for qualitative identification and quantitative analysis.[2][3][4][5] This document provides detailed protocols for the synthesis, purification, and analytical characterization of Isopentedrone hydrochloride to serve as a reference standard.

Isopentedrone is a structural isomer of pentedrone, where the α-propyl and β-keto groups have switched positions.[1][6] It has been identified as a by-product in the synthesis of pentedrone and detected in seized designer drug powders.[1][6] The physiological and toxicological properties of Isopentedrone have not been extensively characterized, underscoring the need for pure reference material for further investigation.[1][6]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: α-bromination of a suitable ketone precursor followed by nucleophilic substitution with methylamine, and subsequent conversion to the hydrochloride salt.[7]

Synthesis Workflow

cluster_synthesis Synthesis of Isopentedrone Free Base cluster_salt_formation Hydrochloride Salt Formation start 1-Phenyl-2-pentanone bromination α-Bromination start->bromination Br2, Acetic Acid intermediate 1-Bromo-1-phenyl-2-pentanone bromination->intermediate substitution Nucleophilic Substitution (Methylamine) intermediate->substitution product Isopentedrone (Free Base) substitution->product freebase Isopentedrone (Free Base) dissolve Dissolve in Diethyl Ether freebase->dissolve acidify Add HCl in Diethyl Ether dissolve->acidify precipitate This compound acidify->precipitate cluster_purification Purification and Standard Preparation crude Crude Isopentedrone HCl recrystallization Recrystallization crude->recrystallization Ethanol/Diethyl Ether pure Pure Crystalline Isopentedrone HCl recrystallization->pure characterization Analytical Characterization (Purity & Identity) pure->characterization HPLC, GC-MS, NMR, FTIR standard_prep Reference Standard Preparation characterization->standard_prep final_standard Certified Reference Standard standard_prep->final_standard Documentation & Certification

References

In Vitro Assays for Studying Isopentedrone Hydrochloride Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentedrone hydrochloride is a synthetic cathinone, a class of novel psychoactive substances (NPS) that act as central nervous system stimulants. As an isomer of pentedrone, its pharmacological and toxicological properties are of significant interest to the research and drug development community. While specific data on Isopentedrone is limited, this document provides a comprehensive guide to the essential in vitro assays that can be employed to characterize its effects.[1] The protocols described herein are based on established methodologies for analogous synthetic cathinones and are designed to investigate the compound's mechanism of action, neurotoxicity, and metabolic profile.

The primary mechanism of action for many synthetic cathinones involves the inhibition of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[2] This interference with neurotransmitter reuptake leads to their psychostimulant effects. Furthermore, understanding the potential for neurotoxicity is critical for assessing the safety profile of Isopentedrone. In vitro cytotoxicity and apoptosis assays are fundamental tools for this evaluation.[3][4] Finally, characterizing the metabolic fate of Isopentedrone using human liver microsomes is crucial for identifying potential metabolites and understanding its pharmacokinetic properties.[5][6]

These application notes provide detailed protocols for key in vitro assays, present comparative data from structurally related cathinones to serve as a benchmark, and include diagrams to illustrate experimental workflows and biological pathways.

Section 1: Mechanism of Action - Monoamine Transporter Inhibition

The interaction of this compound with monoamine transporters can be quantified using two primary in vitro assays: radioligand binding assays to determine binding affinity (Ki) and neurotransmitter uptake inhibition assays to determine functional potency (IC50).

Data Presentation: Monoamine Transporter Inhibition

The following table summarizes the inhibitory potency of pentedrone, a structural isomer of Isopentedrone, and other relevant synthetic cathinones on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This data provides a comparative baseline for interpreting results obtained for Isopentedrone.

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)DAT vs. SERT Ratio
Pentedrone0.0620.0433.353.2
Pentylone0.110.0190.181.6
Methylone0.510.261.63.1
Mephedrone1.10.442.72.5

Data compiled from Simmler et al., 2013 & 2014.[7]

Experimental Protocols

This assay determines the binding affinity of this compound to DAT, SERT, and NET by measuring its ability to displace a specific radioligand from the transporter.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • Cell membrane preparations from the above cells

  • Radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET)

  • This compound

  • Reference compounds (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Glass fiber filters (pre-soaked in polyethylenimine)

  • Scintillation cocktail and scintillation counter

  • 96-well microplates

Protocol:

  • Prepare serial dilutions of this compound and reference compounds in assay buffer.

  • In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg of protein), the radioligand at a concentration near its Kd value, and varying concentrations of this compound or the reference compound.

  • For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add a high concentration of a known inhibitor.

  • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of Isopentedrone that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

This functional assay measures the ability of this compound to inhibit the uptake of a radiolabeled or fluorescent neurotransmitter substrate into cells expressing the corresponding transporter.[9][10]

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET, plated in 96-well plates

  • Radiolabeled substrates (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine) or a fluorescent substrate analog

  • This compound

  • Reference inhibitors

  • Assay buffer (e.g., Krebs-Henseleit buffer)

  • Scintillation counter or fluorescence plate reader

Protocol:

  • Culture the transporter-expressing HEK293 cells in 96-well plates until they form a confluent monolayer.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor for 10-20 minutes at 37°C.

  • Initiate the uptake by adding the radiolabeled or fluorescent substrate to each well.

  • Incubate for a short period (typically 5-15 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells with a suitable lysis buffer.

  • For radiolabeled substrates, transfer the lysate to scintillation vials and measure radioactivity.

  • For fluorescent substrates, measure the intracellular fluorescence using a plate reader.

  • Determine the IC50 values by plotting the percent inhibition of uptake against the concentration of this compound.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis prep_cells HEK293 cells expressing DAT, SERT, or NET plate_cells Plate cells in 96-well plate prep_cells->plate_cells prep_compound Serial dilutions of Isopentedrone HCl pre_incubate Pre-incubate cells with Isopentedrone prep_compound->pre_incubate prep_substrate Radiolabeled or fluorescent neurotransmitter substrate add_substrate Add substrate to initiate uptake prep_substrate->add_substrate plate_cells->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate Terminate uptake (wash with cold buffer) incubate->terminate lyse Lyse cells terminate->lyse measure Measure radioactivity or fluorescence lyse->measure analyze Calculate IC50 values measure->analyze

Workflow for Neurotransmitter Uptake Inhibition Assay.

Section 2: Neurotoxicity Assessment

Evaluating the potential neurotoxicity of this compound is crucial. This can be achieved through a panel of in vitro assays that measure cell viability, cytotoxicity, and apoptosis in neuronal cell lines, such as the human neuroblastoma SH-SY5Y line.[4]

Data Presentation: Cytotoxicity

The following table presents the half-maximal effective concentration (EC50) values for cytotoxicity of pentedrone and related compounds in various in vitro models. This data serves as a reference for assessing the potential toxicity of Isopentedrone.

CompoundCell LineAssayEC50 (mM)
PentedroneRat HepatocytesCytotoxicity0.7
Pentedrone3D-HLCsCytotoxicity> 1.0
MethyloneRat HepatocytesCytotoxicity1.6

Data compiled from Silva et al., 2022 and WHO Critical Review Report on Pentedrone, 2016.[11][12]

Experimental Protocols

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13]

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include a vehicle control.

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for an additional 2-4 hours at room temperature in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the EC50 value.

The LDH assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, serving as a marker of cytotoxicity.[3]

Materials:

  • SH-SY5Y cells and culture medium

  • This compound

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed and treat the cells with this compound as described for the MTT assay.

  • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the treatment period, carefully collect the cell culture supernatant.

  • Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents in a new 96-well plate.

  • Incubate the plate at room temperature for the time specified in the kit protocol.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate cytotoxicity as a percentage of the maximum LDH release and determine the EC50 value.

G cluster_prep Cell Culture & Treatment cluster_mtt MTT Assay cluster_ldh LDH Assay seed_cells Seed SH-SY5Y cells in 96-well plate treat_cells Treat cells with varying concentrations of Isopentedrone HCl (24h) seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt collect_supernatant Collect supernatant treat_cells->collect_supernatant incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt dissolve_formazan Add solubilization solution incubate_mtt->dissolve_formazan read_mtt Read absorbance (570 nm) dissolve_formazan->read_mtt ldh_reaction Perform LDH reaction (with kit reagents) collect_supernatant->ldh_reaction read_ldh Read absorbance (490 nm) ldh_reaction->read_ldh

Workflow for In Vitro Neurotoxicity Assays.

Section 3: Metabolic Profiling

In vitro metabolism studies using human liver microsomes (HLM) are essential for identifying the metabolic pathways of this compound and for determining its metabolic stability.[5][14] Synthetic cathinones typically undergo Phase I metabolism, including N-dealkylation, β-ketone reduction, and hydroxylation.[6][15]

Data Presentation: Metabolic Stability

The following table shows the metabolic stability parameters for N-ethyl pentedrone (NEP), a close analog of Isopentedrone, in human, rat, and mouse liver microsomes. This data provides an indication of the expected metabolic rate.

Microsome Sourcet1/2 (min)Intrinsic Clearance (Clint, in vitro) (µL/min/mg)
Human (HLM)7703.6
Rat (RLM)12.1229
Mouse (MLM)18714.8

Data from Rebelo et al., 2024.[16][17]

Experimental Protocol

This protocol is designed to determine the rate of metabolism of this compound and to identify its primary metabolites.

Materials:

  • Pooled human liver microsomes (HLM)

  • This compound

  • Phosphate buffer (pH 7.4)

  • NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold)

  • LC-MS/MS system

Protocol:

  • Prepare an incubation mixture containing HLM (e.g., 0.5-1.0 mg/mL protein) and this compound (e.g., 1-10 µM) in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the samples using an LC-MS/MS system to quantify the remaining parent compound (Isopentedrone) and to identify potential metabolites.

  • For metabolic stability, plot the natural logarithm of the percentage of the remaining parent compound against time to determine the elimination rate constant and the half-life (t1/2).

  • For metabolite identification, analyze the mass spectrometry data for potential mass shifts corresponding to expected metabolic reactions (e.g., +16 for hydroxylation, -14 for N-demethylation, +2 for reduction).

G cluster_phase1 Phase I Metabolism Isopentedrone Isopentedrone N_Dealkylation N-Dealkylation Isopentedrone->N_Dealkylation CYP450 Beta_Ketone_Reduction β-Ketone Reduction Isopentedrone->Beta_Ketone_Reduction Carbonyl Reductases Hydroxylation Hydroxylation (Aromatic/Aliphatic) Isopentedrone->Hydroxylation CYP450 Metabolite1 N-dealkyl metabolite N_Dealkylation->Metabolite1 Metabolite3 Dihydro metabolite Beta_Ketone_Reduction->Metabolite3 Metabolite2 Hydroxyl metabolite Hydroxylation->Metabolite2

Potential Phase I Metabolic Pathways for Isopentedrone.

References

Application Note: Protocol for Locomotor Activity Assessment of Isopentedrone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for assessing the locomotor stimulant effects of Isopentedrone hydrochloride, a substituted cathinone. The physiological and toxicological properties of Isopentedrone are not yet fully characterized, making standardized behavioral assessment crucial.[1] Isopentedrone is a structural isomer of pentedrone, a known psychoactive stimulant, and is found as a by-product in its synthesis.[1][2] Like other synthetic cathinones, its mechanism of action is presumed to involve the modulation of monoamine transporters, such as those for dopamine (DAT) and norepinephrine (NAT), leading to increased extracellular neurotransmitter levels and subsequent psychostimulant effects.[3][4][5] The open field test is a standard assay for evaluating general locomotor activity and anxiety-like behavior in rodents and is the recommended method for characterizing the behavioral profile of this novel compound.[6][7][8] This protocol details the necessary materials, experimental procedures, and data analysis techniques for a robust and reproducible assessment.

Introduction

Isopentedrone is a substituted cathinone, structurally related to pentedrone.[1] Synthetic cathinones are a class of novel psychoactive substances known for their stimulant properties, which are primarily mediated by their action as monoamine transporter inhibitors.[4][9][10] These compounds typically increase extracellular concentrations of dopamine and norepinephrine, which can lead to significant increases in locomotor activity.[3] Many synthetic cathinones, such as pentedrone, methcathinone, and pentylone, have been shown to produce dose-dependent increases in locomotor activity in mice, often exhibiting an inverted U-shaped dose-response curve where very high doses may produce stereotyped behaviors or adverse effects that reduce locomotion.[9][11][12]

The assessment of locomotor activity is a critical first step in the preclinical evaluation of a novel compound's psychoactive potential and abuse liability. The open field test provides quantitative data on horizontal movement (ambulation), vertical movement (rearing), and patterns of exploration.[6][7] This protocol outlines a standardized procedure for conducting an open field test in mice to characterize the dose-dependent effects of this compound on locomotor activity.

Presumed Mechanism of Action

Synthetic cathinones exert their stimulant effects by targeting monoamine transporters. They can act as reuptake inhibitors (blockers) and/or substrate-releasers at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4][5] The primary stimulant and abuse-related effects are strongly linked to increased dopaminergic and noradrenergic signaling in brain reward circuits.[3] Isopentedrone, as a cathinone derivative, is hypothesized to follow this mechanism.

Synthetic_Cathinone_Pathway Presumed Signaling Pathway for Isopentedrone cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Isopentedrone Isopentedrone DAT Dopamine Transporter (DAT) Isopentedrone->DAT Blocks Synaptic_Cleft DAT->Synaptic_Cleft Reuptake DA_Vesicle Dopamine Vesicles DA_Vesicle->Synaptic_Cleft Release DA_Receptor Dopamine Receptors Synaptic_Cleft->DA_Receptor Binds Signal_Transduction Signal Transduction DA_Receptor->Signal_Transduction Activates Psychostimulant_Effects Increased Locomotor Activity Signal_Transduction->Psychostimulant_Effects Leads to

Presumed mechanism: Isopentedrone blocks dopamine transporters (DAT).

Materials and Methods

Subjects
  • Species: Male Swiss-Webster mice are commonly used for locomotor activity studies.[10]

  • Age/Weight: 6-8 weeks old, weighing 25-35g.

  • Housing: Group-housed (4-5 per cage) in a temperature-controlled vivarium (22 ± 1°C) on a 12-hour light/dark cycle with ad libitum access to food and water.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week and to the testing room for 30-60 minutes before any experiment begins.[7][13]

Apparatus
  • Open Field Arena: A square chamber (e.g., 40 x 40 x 30 cm) made of a non-porous, neutral-colored material (e.g., white or gray PVC).[13] The arena should be equipped with a grid of infrared photobeams to automatically track horizontal (ambulation) and vertical (rearing) movements.[10]

  • Software: Automated tracking software (e.g., Any-maze, EthoVision, Noldus) to record and analyze beam breaks, distance traveled, time spent in different zones, etc.

Reagents and Drug Preparation
  • This compound: Procured from a certified chemical supplier.

  • Vehicle: Sterile 0.9% saline solution.

  • Drug Solutions: Prepare fresh on the day of the experiment. Dissolve Isopentedrone HCl in the vehicle to achieve the desired concentrations for injection. Doses should be calculated based on the salt form. A typical dose range for novel synthetic cathinones in mice is between 1 and 50 mg/kg, administered intraperitoneally (i.p.).[14]

Experimental Protocol

This protocol is designed to assess the dose-response effects of Isopentedrone HCl on locomotor activity.

Experimental_Workflow Experimental Workflow for Locomotor Assessment A Phase 1: Acclimation & Habituation B Animal Acclimation (1 week in vivarium, 60 min to testing room) A->B C Habituation Session (Day 1) (Handle mice, i.p. vehicle injection, place in arena for 30 min) B->C D Phase 2: Drug Administration & Testing C->D 24h washout E Assign Mice to Treatment Groups (e.g., Vehicle, 1, 3, 10, 30 mg/kg) D->E F Administer Isopentedrone HCl or Vehicle (i.p.) E->F G Immediately place mouse in center of open field arena F->G H Record Locomotor Activity (60-120 minutes) G->H I Phase 3: Data Analysis H->I Post-Experiment J Quantify Parameters (Distance, Rearing, Time Course) I->J K Statistical Analysis (e.g., ANOVA, post-hoc tests) J->K L Generate Dose-Response Curves K->L

A typical experimental workflow for locomotor activity assessment.

Habituation (Day 1)
  • Transport mice to the testing room and allow them to acclimate for at least 60 minutes.[13]

  • Administer an i.p. injection of the vehicle (saline) to each mouse to habituate them to the injection procedure.

  • Immediately place each mouse into the center of an open field arena.

  • Allow the mouse to explore for 30 minutes to reduce novelty-induced hyperactivity on the test day.[10]

  • Return the mouse to its home cage.

  • Thoroughly clean the arena with 70% ethanol and then water between subjects to remove olfactory cues.

Testing (Day 2)
  • Acclimate mice to the testing room for at least 60 minutes.

  • Divide mice into treatment groups (e.g., Vehicle, 1 mg/kg, 3 mg/kg, 10 mg/kg, 30 mg/kg Isopentedrone HCl). A group size of n=8 is recommended.

  • Administer the assigned treatment (vehicle or Isopentedrone HCl) via i.p. injection.

  • Immediately place the mouse in the center of the open field arena and start the recording software.[10]

  • Record activity for a total duration of 60 to 120 minutes. The duration should be sufficient to capture the onset, peak, and decline of the drug's effect.[10]

  • After the session, return the mouse to its home cage and clean the apparatus thoroughly.

Data Presentation and Analysis

Data should be collected in time bins (e.g., 5 or 10-minute intervals) to analyze the time course of the drug's effects.[15] The primary endpoints are total distance traveled (cm), and total rearing counts.

Data Analysis
  • Time Course Analysis: Use a two-way repeated-measures ANOVA (Treatment x Time) to analyze the effect of Isopentedrone HCl over the entire session.

  • Dose-Response Analysis: Analyze the total activity during the period of peak effect (e.g., the first 30-60 minutes) using a one-way ANOVA, followed by appropriate post-hoc tests (e.g., Dunnett's or Tukey's) to compare dose groups to the vehicle control.[15]

  • The criterion for statistical significance is typically set at p < 0.05.

Example Data Tables

Table 1: Time Course of Locomotor Activity (Total Distance Traveled in cm) Data presented as Mean ± SEM. n=8 per group.

Time Bin (min)Vehicle1 mg/kg3 mg/kg10 mg/kg30 mg/kg
0-10 1500 ± 1201850 ± 1502500 ± 2104500 ± 3503800 ± 300
10-20 1200 ± 1001600 ± 1302200 ± 1904800 ± 4004100 ± 340
20-30 1000 ± 901300 ± 1101900 ± 1604600 ± 3803900 ± 320
30-40 800 ± 701000 ± 901500 ± 1303500 ± 2902800 ± 240
40-50 600 ± 50800 ± 701100 ± 1002500 ± 2102000 ± 180
50-60 500 ± 40650 ± 60800 ± 701800 ± 1501500 ± 130
*p < 0.05 compared to Vehicle group.

Table 2: Dose-Response Effect on Locomotor Parameters (0-60 min Total) Data presented as Mean ± SEM. n=8 per group.

Treatment GroupTotal Distance (cm)Rearing Count
Vehicle 5600 ± 47085 ± 10
1 mg/kg 7150 ± 610105 ± 12
3 mg/kg 10000 ± 850150 ± 18
10 mg/kg 21700 ± 1800250 ± 25
30 mg/kg 18100 ± 1550180 ± 20
*p < 0.05 compared to Vehicle group.

These tables illustrate a typical dose-dependent increase in locomotor activity, with a potential downturn at the highest dose (30 mg/kg), suggesting an inverted-U dose-response curve characteristic of many psychostimulants.[9]

References

Application Notes and Protocols for the Analysis of Isopentedrone Hydrochloride in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentedrone, a structural isomer of pentedrone, is a synthetic cathinone that has emerged as a designer drug. The analysis of isopentedrone hydrochloride in biological matrices is crucial for forensic toxicology, clinical diagnostics, and drug metabolism studies. This document provides detailed application notes and protocols for the sample preparation of this compound in common biological matrices, including blood, urine, and plasma. The methodologies described are based on established techniques for the analysis of synthetic cathinones, particularly its structural isomer, pentedrone, due to the limited availability of specific validated methods for isopentedrone.

Quantitative Data Summary

The following tables summarize quantitative data from validated methods for the analysis of pentedrone, a structural isomer of isopentedrone. This data can serve as a valuable reference for the expected performance of similar methods applied to isopentedrone analysis.

Table 1: Solid-Phase Extraction (SPE) Performance for Pentedrone in Biological Matrices

ParameterBloodUrineReference
Extraction Efficiency (%) 81 - 9384 - 104[1]
Matrix Effect (%) Within acceptable thresholdsWithin acceptable thresholds[1]
Limit of Quantification (LOQ) (ng/mL) 0.25 - 50.25 - 5[1]

Table 2: Mixed-Mode Solid-Phase Extraction (MMSPE) Performance for Amphetamine-Related Drugs (including Pentedrone analogs) in Blood

ParameterValueReference
Extraction Recovery (%) 63 - 90[2]
Matrix Effect (%) 9 - 21 (Suppression)[2]
Limit of Quantification (LOQ) (ng/mL) 20[2]

Experimental Protocols

The following are detailed protocols for the extraction of this compound from biological matrices.

Protocol 1: Solid-Phase Extraction (SPE) for Blood and Urine

This protocol is adapted from a validated method for the analysis of 22 synthetic cathinones, including pentedrone, in blood and urine.

Materials:

  • SPE Cartridges (e.g., Mixed-mode cation exchange)

  • Methanol (MeOH)

  • Deionized Water

  • Ammonium Hydroxide (NH₄OH)

  • Hydrochloric Acid (HCl)

  • Acetonitrile (ACN)

  • Internal Standard (IS) solution (e.g., Isopentedrone-d3)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of whole blood or urine in a centrifuge tube, add the internal standard.

    • Vortex mix for 30 seconds.

    • For Blood: Add 2 mL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes. Transfer the supernatant to a clean tube.

    • For Urine: No protein precipitation is typically required.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant (from blood) or urine onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Wash the cartridge with 2 mL of 0.1 M HCl.

    • Dry the cartridge under vacuum or positive pressure for 5 minutes.

    • Wash the cartridge with 2 mL of methanol.

    • Dry the cartridge again under vacuum or positive pressure for 5 minutes.

  • Elution:

    • Elute the analyte with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS analysis.

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Blood and Urine

This is a general protocol for the extraction of basic drugs like synthetic cathinones from biological fluids.

Materials:

  • Extraction solvent (e.g., a mixture of n-butyl chloride and acetonitrile, or methyl tert-butyl ether)

  • Aqueous buffer (e.g., pH 9-10, such as carbonate buffer)

  • Internal Standard (IS) solution (e.g., Isopentedrone-d3)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • To 1 mL of blood or urine in a glass tube, add the internal standard.

    • Add 1 mL of aqueous buffer (pH 9-10) and vortex for 30 seconds.

  • Extraction:

    • Add 5 mL of the extraction solvent.

    • Cap the tube and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Protocol 3: Protein Precipitation for Blood/Plasma

This is a rapid and simple method for the removal of proteins from blood or plasma samples.

Materials:

  • Precipitating solvent (e.g., cold acetonitrile or methanol)

  • Internal Standard (IS) solution (e.g., Isopentedrone-d3)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • To 200 µL of blood or plasma in a microcentrifuge tube, add the internal standard.

  • Precipitation:

    • Add 600 µL of cold acetonitrile (or methanol) to the sample.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the tube at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube for direct injection into the LC-MS system or for further evaporation and reconstitution if concentration is needed.

Visualizations

The following diagrams illustrate the workflows of the described sample preparation protocols.

SPE_Workflow cluster_blood Blood Sample cluster_urine Urine Sample cluster_spe Solid-Phase Extraction cluster_final Final Steps blood_sample 1. Add IS to Blood protein_precipitation 2. Protein Precipitation (Acetonitrile) blood_sample->protein_precipitation centrifuge_blood 3. Centrifuge protein_precipitation->centrifuge_blood supernatant_collection_blood 4. Collect Supernatant centrifuge_blood->supernatant_collection_blood loading 6. Load Sample supernatant_collection_blood->loading urine_sample 1. Add IS to Urine urine_sample->loading conditioning 5. Condition SPE Cartridge (MeOH, Water) conditioning->loading washing 7. Wash Cartridge (Water, HCl, MeOH) loading->washing elution 8. Elute Analyte (5% NH4OH in MeOH) washing->elution evaporation 9. Evaporate to Dryness elution->evaporation reconstitution 10. Reconstitute in Mobile Phase evaporation->reconstitution analysis 11. LC-MS/MS Analysis reconstitution->analysis

Diagram 1: Solid-Phase Extraction (SPE) Workflow.

LLE_Workflow start Start: Blood or Urine Sample add_is 1. Add Internal Standard start->add_is add_buffer 2. Add Aqueous Buffer (pH 9-10) add_is->add_buffer add_solvent 3. Add Extraction Solvent add_buffer->add_solvent vortex_centrifuge 4. Vortex & Centrifuge add_solvent->vortex_centrifuge transfer_organic 5. Transfer Organic Layer vortex_centrifuge->transfer_organic evaporate 6. Evaporate to Dryness transfer_organic->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute analysis 8. LC-MS/MS Analysis reconstitute->analysis

Diagram 2: Liquid-Liquid Extraction (LLE) Workflow.

PP_Workflow start Start: Blood or Plasma Sample add_is 1. Add Internal Standard start->add_is add_solvent 2. Add Cold Precipitating Solvent (e.g., Acetonitrile) add_is->add_solvent vortex 3. Vortex Vigorously add_solvent->vortex centrifuge 4. Centrifuge at High Speed vortex->centrifuge collect_supernatant 5. Collect Supernatant centrifuge->collect_supernatant analysis 6. Direct Injection or Further Processing for Analysis collect_supernatant->analysis

Diagram 3: Protein Precipitation Workflow.

References

Use of Isopentedrone hydrochloride in forensic and research applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentedrone hydrochloride is a synthetic cathinone and a positional isomer of the more well-known psychoactive substance, pentedrone.[1][2] Its chemical name is 1-(methylamino)-1-phenyl-2-pentanone, monohydrochloride.[1] Isopentedrone has been identified as a by-product in the illicit synthesis of pentedrone and has been detected in seized designer drug powders.[1][2][3] Due to its emergence on the new psychoactive substances (NPS) market, robust analytical methods for its identification and characterization are crucial for forensic and research applications.

Unlike its isomer, the physiological and toxicological effects of Isopentedrone have not been extensively characterized, making it a compound of interest for toxicological research.[1][2] These application notes provide an overview of the current knowledge and methodologies for the forensic analysis and research of this compound.

Forensic Applications

The primary forensic application of this compound is its accurate identification in seized materials and biological specimens. The analytical approach typically involves a combination of presumptive and confirmatory testing.

Presumptive Testing: Colorimetric Tests

Presumptive tests can indicate the presence of a cathinone derivative but are not specific for Isopentedrone.[4][5] A positive result should always be confirmed with more specific analytical techniques.

Protocol: Zimmermann Test for Synthetic Cathinones

  • Place a small amount of the suspected powder on a spotting tile.[4]

  • Add 2 drops of 1% w/v 1,3-dinitrobenzene in methanol.

  • Add 2 drops of 15% w/v potassium hydroxide in water.[4]

  • Observe for a color change. A purple or violet color may indicate the presence of a cathinone.

Confirmatory Analysis

Confirmatory analysis provides the chemical structure of the analyte and is essential for unambiguous identification.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques.[6][7]

Experimental Workflow for Forensic Identification

forensic_workflow cluster_seized_sample Seized Material Analysis cluster_biological_sample Toxicological Analysis seized_sample Seized Powder/Tablet sampling Representative Sampling seized_sample->sampling sample_prep Sample Preparation (e.g., dissolve in Methanol) sampling->sample_prep presumptive Presumptive Color Test (e.g., Zimmermann Test) sample_prep->presumptive bio_sample Biological Sample (Blood, Urine, Hair) extraction Sample Preparation (LLE or SPE) bio_sample->extraction confirmatory Confirmatory Analysis extraction->confirmatory presumptive->confirmatory Positive Result gcms GC-MS Analysis confirmatory->gcms lcms LC-MS/MS Analysis confirmatory->lcms nmr NMR Spectroscopy (for structural elucidation) confirmatory->nmr report Final Report gcms->report lcms->report nmr->report moa_diagram cluster_synapse Synaptic Cleft presynaptic Presynaptic Neuron transporter Monoamine Transporter (DAT, NET, or SERT) presynaptic->transporter vesicle Vesicle with Neurotransmitters presynaptic->vesicle postsynaptic Postsynaptic Neuron receptors Postsynaptic Receptors postsynaptic->receptors neurotransmitter Neurotransmitter (Dopamine, Norepinephrine, Serotonin) vesicle->neurotransmitter Release receptors->postsynaptic Signal Transduction isopentedrone Isopentedrone isopentedrone->transporter Blocks Reuptake neurotransmitter->transporter Reuptake neurotransmitter->receptors Binds to Receptors

References

Application Note: Chiral Separation of Isopentedrone and Related Cathinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isopentedrone is a synthetic cathinone, a class of psychoactive substances that are structurally related to the naturally occurring cathinone from the Catha edulis plant. Like many cathinone derivatives, Isopentedrone possesses a chiral center, meaning it exists as two enantiomers (R- and S-isomers). These enantiomers can exhibit different pharmacological and toxicological profiles, making their separation and individual analysis crucial for researchers, scientists, and drug development professionals.[1][2][3] This application note provides detailed protocols for the chiral separation of Isopentedrone and related cathinone derivatives using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

The enantiomers of cathinone derivatives have been shown to have different potencies and effects on the central nervous system.[1] Therefore, the ability to separate and quantify these enantiomers is essential for understanding their structure-activity relationships, metabolism, and potential for abuse. The methods described herein are based on established techniques for the successful enantioseparation of a wide range of synthetic cathinones.[2][3][4][5][6]

Method 1: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a robust and widely used technique for the enantiomeric resolution of cathinone derivatives.[2][3][6] Polysaccharide-based CSPs, in particular, have demonstrated excellent enantioselectivity for this class of compounds.[2][4][5]

Experimental Protocol: HPLC

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate), is recommended. An example is a CHIRALPAK® AS-H column.[6]

2. Mobile Phase and Elution:

  • Mobile Phase: A mixture of n-hexane, ethanol (EtOH), and triethylamine (TEA) is commonly used for normal-phase separation. A typical starting composition is n-hexane/EtOH/TEA (97:3:0.1, v/v/v).[2] The ratio of n-hexane to the alcohol modifier can be adjusted to optimize separation.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally effective.[2]

  • Elution Mode: Isocratic elution is typically sufficient for the separation of enantiomers.

3. Sample Preparation:

  • Solvent: Dissolve the Isopentedrone sample in the mobile phase or a compatible solvent like ethanol.

  • Concentration: A typical sample concentration is 0.1 to 1.0 mg/mL.

  • Injection Volume: 5-20 µL.

4. Detection:

  • Wavelength: UV detection at a wavelength where the analyte has significant absorbance, typically around 254 nm for cathinone derivatives.[2]

5. Data Analysis:

  • The retention times of the two enantiomers are used to determine the enantiomeric ratio.

  • The resolution (Rs) between the enantiomeric peaks should be calculated to assess the quality of the separation. A resolution of >1.5 is considered baseline separation.

Data Presentation: HPLC Separation of Cathinone Derivatives

The following table summarizes typical results for the chiral separation of cathinone derivatives using a polysaccharide-based CSP. While specific data for Isopentedrone is not detailed in the initial search, the data for its structural isomer, Pentedrone, and other related cathinones are presented as a reference.[2][6]

Cathinone DerivativeChiral Stationary PhaseMobile Phase (v/v/v)Flow Rate (mL/min)Resolution (Rs)Reference
PentedroneChiralpak® AS-Hn-hexane/Isopropanol/TEA (97:3:0.1)1.01.9[6]
BuphedroneChiralpak® AS-Hn-hexane/Ethanol/TEA (90:10:0.1)1.02.5[2]
MethyloneChiralpak® AS-Hn-hexane/Ethanol/TEA (90:10:0.1)1.03.1[2]
4-MECChiralpak® AS-Hn-hexane/Ethanol/TEA (90:10:0.1)1.01.8[2]

Method 2: Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful alternative for the chiral separation of cathinone derivatives, offering high efficiency and low sample consumption.[1][7][8][9] The principle of separation in chiral CE relies on the addition of a chiral selector to the background electrolyte (BGE), which forms transient diastereomeric complexes with the enantiomers of the analyte, leading to different electrophoretic mobilities.[1] Cyclodextrin (CD) derivatives are the most commonly used chiral selectors for this purpose.[1][8][9]

Experimental Protocol: CE

1. Instrumentation:

  • CE System: A standard capillary electrophoresis system with a UV detector.

  • Capillary: A fused-silica capillary with an internal diameter of 50-75 µm and a total length of 40-60 cm.

2. Background Electrolyte (BGE) and Chiral Selector:

  • BGE: A low pH buffer, such as 10 mM sodium phosphate at pH 2.5, is often effective.[1]

  • Chiral Selector: A variety of β-cyclodextrin derivatives can be used. Carboxymethyl-β-cyclodextrin and sulfated-β-cyclodextrin have shown good results for a broad range of cathinones.[1][8][9] A typical concentration of the chiral selector is 10 mM.[1]

3. Electrophoretic Conditions:

  • Voltage: 20-30 kV. The polarity will depend on the charge of the analyte and the chiral selector.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

4. Sample Preparation:

  • Solvent: Dissolve the Isopentedrone sample in water or the BGE without the chiral selector.

  • Concentration: A typical sample concentration is 0.1 to 1.0 mg/mL.

5. Detection:

  • Wavelength: UV detection at a wavelength of approximately 200-210 nm is often used in CE.

6. Data Analysis:

  • The migration times of the two enantiomers are used to determine the enantiomeric ratio.

  • The resolution (Rs) between the enantiomeric peaks is calculated to evaluate the separation efficiency.

Data Presentation: CE Separation of Cathinone Derivatives

The following table presents representative data for the chiral separation of cathinone derivatives using various β-cyclodextrin derivatives as chiral selectors in CE.[1]

Cathinone DerivativeChiral Selector (10 mM)Background ElectrolyteVoltage (kV)Resolution (Rs)Reference
PentedroneAcetyl-β-CD10 mM Sodium Phosphate, pH 2.529>1.5[1]
PentedroneCarboxymethyl-β-CD10 mM Sodium Phosphate, pH 2.522>1.5[1]
BuphedroneAcetyl-β-CD10 mM Sodium Phosphate, pH 2.5292.1[1]
4-MethylethcathinoneCarboxymethyl-β-CD10 mM Sodium Phosphate, pH 2.5221.8[1]

Visualization of Experimental Workflows

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Isopentedrone in Mobile Phase Injector Injector Sample->Injector MobilePhase Prepare n-hexane/EtOH/TEA (97:3:0.1, v/v/v) Column Chiral Stationary Phase (Polysaccharide-based) Injector->Column Mobile Phase Flow Detector UV Detector (254 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Analysis Calculate Resolution (Rs) and Enantiomeric Ratio Chromatogram->Analysis

Caption: HPLC workflow for chiral separation of Isopentedrone.

CE Experimental Workflow

CE_Workflow cluster_prep_ce Sample and BGE Preparation cluster_ce CE System cluster_data_ce Data Analysis SampleCE Dissolve Isopentedrone in Water/BGE Injection Hydrodynamic Injection SampleCE->Injection BGE Prepare BGE with Chiral Selector (e.g., β-CD) Capillary Fused-Silica Capillary Separation Apply Voltage (20-30 kV) Injection->Capillary DetectorCE UV Detector (~210 nm) Separation->DetectorCE Electropherogram Obtain Electropherogram DetectorCE->Electropherogram AnalysisCE Calculate Resolution (Rs) and Enantiomeric Ratio Electropherogram->AnalysisCE Chiral_Separation_Logic Racemic Racemic Isopentedrone (R- and S-enantiomers) ChiralEnv Chiral Environment (CSP or Chiral Selector) Racemic->ChiralEnv Interaction DiastereomericComplex Transient Diastereomeric Complexes ChiralEnv->DiastereomericComplex Forms Separation Separated Enantiomers (Different Retention/ Migration Times) DiastereomericComplex->Separation Leads to

References

Application Note and Protocol: Solid-Phase Extraction of Isopentedrone Hydrochloride from Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the solid-phase extraction (SPE) of Isopentedrone hydrochloride from human urine samples. Isopentedrone is a synthetic cathinone and a positional isomer of pentedrone.[1] The protocol described herein is based on established methods for the extraction of synthetic cathinones from biological matrices, offering a reliable procedure for sample clean-up and concentration prior to downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4] This method is intended for forensic and research use.[1]

Introduction

Synthetic cathinones represent a large and dynamic class of new psychoactive substances (NPS).[4] The detection and quantification of these compounds in biological samples are crucial for clinical and forensic toxicology.[4] Isopentedrone, a substituted cathinone, has been identified in seized designer drug powders.[1] Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex matrices like urine.[5] This application note details a robust SPE protocol using a mixed-mode cation exchange sorbent for the efficient extraction of this compound. The subsequent analysis can be performed using sensitive analytical instrumentation like LC-MS/MS for accurate quantification.[2][4]

Experimental Protocol

This protocol is adapted from validated methods for the extraction of other synthetic cathinones from urine.[2][3]

Materials and Reagents:

  • This compound reference standard

  • Internal Standard (e.g., Isopentedrone-d3)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (≥98%)

  • Ammonium hydroxide (28-30%)

  • Phosphate buffer (pH 6)

  • Ultrapure water

  • Human urine (blank)

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX or SOLA SCX)[2][3]

Equipment:

  • SPE manifold

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

  • LC-MS/MS system

Sample Preparation:

  • Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any endogenous materials.

  • To 1 mL of the supernatant, add 25 µL of the internal standard solution.

  • Add 1 mL of phosphate buffer (pH 6) and vortex mix.[2]

Solid-Phase Extraction (SPE) Procedure:

The following steps outline the SPE procedure using a mixed-mode cation exchange cartridge.

  • Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of ultrapure water. Do not allow the sorbent to dry.

  • Equilibration: Equilibrate the cartridge with 2 mL of phosphate buffer (pH 6).

  • Loading: Load the pre-treated urine sample onto the cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of 0.1 M formic acid in water to remove acidic and neutral interferences.

    • Wash the cartridge with 2 mL of methanol to remove lipophilic interferences.

  • Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[2]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis and vortex.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Data Presentation

The following tables summarize the expected quantitative data based on the analysis of similar synthetic cathinones using SPE and LC-MS/MS. These values should be determined and validated specifically for Isopentedrone.

Table 1: Method Validation Parameters

ParameterExpected ValueReference
Linearity Range0.1 - 100 ng/mL[3]
Limit of Detection (LOD)0.05 ng/mL[6]
Limit of Quantification (LOQ)0.1 ng/mL[3]
Recovery> 85%[3]
Matrix Effect< 15%[3]
Intra-day Precision (%RSD)< 10%[3]
Inter-day Precision (%RSD)< 15%[7]

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Example)
0.10.012
0.50.058
1.00.115
5.00.590
10.01.180
25.02.950
50.05.850
100.011.750

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the solid-phase extraction workflow for this compound from urine samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction urine Urine Sample centrifuge Centrifuge urine->centrifuge supernatant Supernatant centrifuge->supernatant add_is Add Internal Standard supernatant->add_is add_buffer Add Phosphate Buffer (pH 6) add_is->add_buffer condition Condition Cartridge (Methanol, Water) equilibrate Equilibrate Cartridge (Phosphate Buffer) condition->equilibrate load Load Sample equilibrate->load wash1 Wash 1 (0.1M Formic Acid) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute (5% NH4OH in Methanol) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-phase extraction workflow for this compound.

Conclusion

This application note provides a comprehensive protocol for the solid-phase extraction of this compound from urine samples. The use of a mixed-mode cation exchange SPE sorbent allows for effective removal of matrix interferences and high recovery of the target analyte. The described method, when coupled with a sensitive analytical technique like LC-MS/MS, is suitable for the routine analysis of Isopentedrone in forensic and clinical settings. It is essential to perform a full method validation for Isopentedrone using this protocol to ensure its accuracy and reliability for the intended application.

References

Troubleshooting & Optimization

Isopentedrone hydrochloride stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation issues of Isopentedrone hydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term storage, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Under these conditions, the compound is reported to be stable for at least five years.[1] For short-term use, refrigeration is recommended before opening the container. While the product is considered chemically stable at room temperature, prolonged exposure to ambient conditions should be avoided to minimize potential degradation.

Q2: What are the primary factors that can cause the degradation of this compound?

Based on the general behavior of synthetic cathinones, the primary factors that can contribute to the degradation of this compound include:

  • Temperature: Elevated temperatures can accelerate degradation.[2][3]

  • pH: Exposure to acidic or basic conditions can lead to hydrolysis.[4][5]

  • Oxidation: The presence of oxidizing agents can cause chemical modification.[5]

  • Light: Photodegradation can occur upon exposure to UV or visible light.[5]

  • Humidity: Moisture can facilitate hydrolytic degradation.

Q3: Are there any known degradation products of this compound?

Currently, there is a lack of specific studies identifying the degradation products of this compound. However, as a substituted cathinone, it may undergo degradation pathways similar to other compounds in its class, such as mephedrone and pentedrone.[6][7] Potential degradation could involve modifications to the keto group, the amine, or the alkyl chain.

Q4: Can I dissolve this compound in aqueous solutions for my experiments?

Yes, this compound has solubility in PBS (pH 7.2) at approximately 10 mg/mL.[1] However, the stability of cathinones in aqueous solutions, especially at neutral or alkaline pH, can be limited.[6][7] It is advisable to prepare aqueous solutions fresh and use them promptly. For longer-term storage of solutions, consider using anhydrous organic solvents like ethanol (20 mg/ml), DMSO (15 mg/ml), or DMF (15 mg/ml) and storing them at -20°C.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results or loss of compound activity. Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored at -20°C in a tightly sealed, light-protected container.2. Prepare Fresh Solutions: Avoid using old stock solutions, especially aqueous ones. Prepare solutions fresh for each experiment.3. Use High-Purity Solvents: Ensure solvents are anhydrous and free of contaminants.4. Perform a Purity Check: If possible, analyze the purity of your compound using a suitable analytical method like HPLC.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Review Sample Preparation: Evaluate your sample preparation workflow for potential stressors (e.g., exposure to high temperature, incompatible pH, prolonged light exposure).2. Conduct a Forced Degradation Study: Systematically expose your sample to stress conditions (acid, base, heat, oxidation, light) to identify potential degradation peaks.3. Characterize Degradants: If significant degradation is observed, use techniques like LC-MS/MS to characterize the unknown peaks.[8][9]
Precipitate forms in the stock solution upon storage. Poor solubility or degradation leading to insoluble products.1. Check Solvent Compatibility and Concentration: Ensure the concentration does not exceed the solubility limit in the chosen solvent.2. Store at Appropriate Temperature: For organic stock solutions, storage at -20°C is generally recommended. Avoid repeated freeze-thaw cycles.3. Filter the Solution: If a precipitate is observed, you may need to filter the solution before use, but this could result in a lower, unknown concentration of the active compound. It is best to prepare a fresh solution.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[5][10]

Objective: To identify potential degradation pathways and products of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • HPLC-UV or LC-MS system

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep at room temperature and 60°C.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep at room temperature and 60°C.

    • Oxidation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place a solid sample and the stock solution in an oven at 60°C.

    • Photodegradation: Expose a solid sample and the stock solution to light in a photostability chamber.

  • Time Points: Collect samples at initial (t=0), 2, 4, 8, 24, and 48 hours.

  • Sample Preparation for Analysis: Before injection into the HPLC or LC-MS, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method. The method should be capable of separating the parent drug from any degradation products.[9][11]

Data Presentation:

The results of the forced degradation study can be summarized in the following table:

Stress Condition Time (hours) Isopentedrone HCl Remaining (%) Number of Degradation Products Major Degradation Product (Peak Area %)
0.1 M HCl (RT)24
1 M HCl (60°C)8
0.1 M NaOH (RT)24
1 M NaOH (60°C)8
3% H₂O₂ (RT)24
Thermal (60°C)48
Photolytic48

Visualizations

Signaling Pathway Diagram

As the specific signaling pathways for this compound are not well-characterized, a generalized diagram illustrating the potential interaction of a synthetic cathinone with monoamine transporters is provided below. This is a hypothetical representation based on the known pharmacology of similar compounds.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) DA Vesicle->DA Release NE Vesicle->NE SE Vesicle->SE DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) Isopentedrone Isopentedrone HCl Isopentedrone->DAT Blocks Isopentedrone->NET Isopentedrone->SERT DA->DAT Reuptake Receptor Postsynaptic Receptors DA->Receptor Binding NE->NET NE->Receptor SE->SERT SE->Receptor

Caption: Hypothetical interaction of Isopentedrone HCl with monoamine transporters.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Stock Prepare Isopentedrone HCl Stock Solution Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) Stock->Stress Sampling Collect Samples at Different Time Points Stress->Sampling Neutralize Neutralize/Dilute Samples Sampling->Neutralize Inject Inject into HPLC/LC-MS Neutralize->Inject Analyze Analyze Data Inject->Analyze Assess Assess Stability (% Degradation) Analyze->Assess Identify Identify Degradation Products Assess->Identify Pathway Propose Degradation Pathway Identify->Pathway

Caption: Workflow for Isopentedrone HCl stability assessment.

References

Technical Support Center: Analysis of Isopentedrone Hydrochloride by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Isopentedrone hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended GC-MS parameters for this compound analysis?

A1: A common set of starting parameters for the GC-MS analysis of this compound is detailed in the table below. Note that these may require optimization based on your specific instrument and column.[1]

Q2: I am not seeing a peak at the expected retention time for Isopentedrone. What should I do?

A2: Several factors could lead to a missing or shifted peak. First, verify your sample preparation to ensure the analyte was correctly dissolved and injected. Check for any leaks in the GC system, from the injector to the detector.[2][3] Ensure that the carrier gas flow rate is accurate and stable.[2] Finally, confirm that the oven temperature program and other GC-MS parameters are set correctly as per the recommended method.[1] If the issue persists, consider conditioning the GC column.[2]

Q3: My peaks are showing significant tailing. How can I improve the peak shape?

A3: Peak tailing can be caused by several factors. Column overload is a common cause, so try injecting a more dilute sample.[2] Active sites in the injector liner or on the column itself can also lead to tailing.[3][4] Consider replacing the injector liner and trimming a small portion (0.5–1 m) from the front of the GC column.[2][4] Ensure the injector temperature is appropriate for the analyte to ensure proper vaporization.[2]

Q4: I am observing unexpected peaks in my chromatogram. What could be the source of this contamination?

A4: Ghost peaks or unexpected peaks can arise from several sources. Contamination in the injector, such as a dirty liner or septum, is a frequent cause.[4] Impurities in the carrier gas can also introduce extraneous peaks.[3] Ensure high-purity gases are used and that gas traps are functioning correctly.[2] It is also possible that the Isopentedrone sample itself contains impurities or by-products from its synthesis.[5][6][7]

Q5: Is derivatization necessary for the analysis of Isopentedrone?

A5: While direct analysis of Isopentedrone is possible, derivatization can sometimes improve chromatographic behavior and mass spectral fragmentation.[8] For synthetic cathinones, acylation agents like pentafluoropropionic anhydride (PFPA) have been shown to be effective.[9][10][11] Derivatization can be particularly useful for improving thermal stability and producing more characteristic mass spectra, especially when dealing with complex matrices.[8]

Data Presentation

Table 1: Recommended GC-MS Parameters for this compound Analysis [1]

ParameterValue
Gas Chromatograph Agilent 7890B GC System (or equivalent)
Mass Spectrometer Agilent 5977A MSD (or equivalent)
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temp 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 40 - 400 amu
Scan Mode Full Scan

Table 2: Analyte Information for Isopentedrone

AnalyteCAS NumberMolecular FormulaMolecular Weight ( g/mol )Expected Retention Time (min)
Isopentedrone1429402-11-8C₁₂H₁₇NO191.27~ 8.5 - 9.5[1]
Isopentedrone HCl1429402-13-0C₁₂H₁₇NO • HCl227.7~ 8.5 - 9.5[1][6]

Experimental Protocols

1. Standard Solution Preparation [1]

  • Materials:

    • This compound analytical reference standard

    • Methanol (HPLC grade)

    • Vortex mixer

    • Autosampler vials with inserts

  • Procedure:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

    • Working Solutions: Prepare a series of working solutions by diluting the stock solution with methanol to the desired concentrations for calibration.

    • Vortex each solution to ensure homogeneity.

    • Transfer the solutions to autosampler vials for GC-MS analysis.

2. GC-MS Analysis [1]

  • Instrument Setup:

    • Set up the GC-MS system according to the parameters outlined in Table 1 .

    • Allow the system to stabilize before starting the analysis sequence.

  • Injection:

    • Inject 1 µL of the prepared standard or sample solution into the GC.

  • Data Acquisition:

    • Acquire data in full scan mode over the mass range of 40-400 amu.

3. Data Analysis

  • Identification:

    • Identify the Isopentedrone peak based on its expected retention time (~8.5 - 9.5 minutes).[1]

    • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum. Key fragment ions for Isopentedrone should be observed.

  • Quantification:

    • If quantitative analysis is required, generate a calibration curve using the prepared working solutions.

    • Determine the concentration of Isopentedrone in unknown samples by interpolating their peak areas against the calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Receive Sample weigh Weigh Isopentedrone HCl start->weigh dissolve Dissolve in Methanol weigh->dissolve dilute Prepare Working Solutions dissolve->dilute vortex Vortex Mix dilute->vortex transfer Transfer to Vials vortex->transfer inject Inject Sample transfer->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect identify Peak Identification detect->identify integrate Peak Integration identify->integrate quantify Quantification integrate->quantify report Generate Report quantify->report end Final Report report->end

References

Technical Support Center: Isopentedrone Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Isopentedrone hydrochloride. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you improve chromatographic peak resolution and achieve reliable, high-quality results.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for improving the peak shape and resolution of this compound?

A1: The most critical parameter is the mobile phase pH . Isopentedrone is a basic compound, and controlling its ionization state is crucial for achieving good chromatography.[1][2] Operating at a low pH (e.g., pH 2.5-4.0) using a suitable buffer will suppress the ionization of both the Isopentedrone molecule and the acidic silanol groups on the column's stationary phase.[3][4] This suppression minimizes peak tailing and provides more consistent retention, which is fundamental to improving resolution.

Q2: Which type of HPLC column is best suited for this compound analysis?

A2: A reversed-phase C18 or C8 column is the standard choice for analyzing basic compounds like Isopentedrone.[5] To further prevent undesirable interactions that cause peak tailing, it is highly recommended to use a column with high carbon load and thorough end-capping.[5] These features ensure that the silica surface is effectively shielded.

Q3: My peaks are co-eluting (overlapping). What is the most effective way to separate them?

A3: To resolve co-eluting peaks, you need to change the selectivity (α) of your chromatographic system.[6][7] The most powerful ways to alter selectivity are:

  • Adjusting Mobile Phase pH: Small changes in pH can significantly alter the retention of ionizable compounds, thus changing peak spacing.[2][8]

  • Changing the Organic Solvent: Switching from acetonitrile to methanol (or vice-versa) can dramatically change selectivity due to different solvent-analyte interactions.[1][6]

  • Changing the Stationary Phase: If mobile phase adjustments are insufficient, changing to a different column chemistry (e.g., from a C18 to a Phenyl column) can provide the necessary change in selectivity.[9]

Q4: Why am I seeing peak tailing for this compound?

A4: Peak tailing for basic compounds is commonly caused by secondary interactions between the positively charged analyte and negatively charged, ionized silanol groups on the surface of the silica-based column packing.[3] This can be mitigated by:

  • Lowering the mobile phase pH to protonate the silanol groups, neutralizing their charge.[3]

  • Using a well end-capped column where most silanol groups are chemically bonded and inactive.[5]

  • Adding a competing base , such as triethylamine (TEA), to the mobile phase in low concentrations. The competing base will interact with the active silanol sites, preventing the analyte from doing so.[10][11]

Troubleshooting Guide: Improving Peak Resolution

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Problem: Poor Resolution (Rs < 1.5)

Poor resolution can manifest as broad peaks, tailing peaks, or overlapping peaks. The resolution is governed by three factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .[9] A systematic approach, changing one parameter at a time, is key to effective troubleshooting.[12]

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting poor peak resolution.

G cluster_0 Peak Shape Solutions cluster_1 Selectivity Solutions cluster_2 Efficiency Solutions A Start: Poor Peak Resolution (Rs < 1.5) B Step 1: Assess Peak Shape (Tailing or Fronting?) A->B Initial Assessment C Step 2: Optimize Selectivity (α) Are peaks overlapping? B->C Peak shape acceptable B1 Adjust Mobile Phase pH (2.5 - 4.0) B->B1 B2 Use End-Capped Column B->B2 B3 Add Competing Base (e.g., TEA) B->B3 D Step 3: Optimize Efficiency (N) Are peaks too broad? C->D Peaks separated, but broad C1 Change Organic Modifier (ACN <-> MeOH) C->C1 C2 Fine-tune Mobile Phase pH C->C2 C3 Change Column Chemistry (e.g., C18 -> Phenyl) C->C3 E End: Resolution Achieved (Rs >= 1.5) D->E Peaks sharp and resolved D1 Decrease Flow Rate D->D1 D2 Use Column with Smaller Particles D->D2 D3 Decrease Extra-Column Volume D->D3

Caption: A logical workflow for diagnosing and fixing poor HPLC peak resolution.

Data Presentation: Impact of HPLC Parameters on Resolution

The following tables summarize the expected impact of changing key HPLC parameters on retention time, peak shape, and resolution for a basic compound like this compound.

Table 1: Effect of Mobile Phase pH

ParameterCondition A (pH 7.0, No Buffer)Condition B (pH 3.0, Phosphate Buffer)Expected Outcome on Resolution
Analyte State Partially IonizedFully Protonated (Non-ionized relative to RP phase)Condition B prevents mixed ionization states.[2]
Peak Shape Tailing (Tf > 1.5)Symmetrical (Tf ≈ 1.0 - 1.2)Symmetrical peaks are narrower and easier to resolve.
Retention Time Shorter, less stableLonger, more stableIncreased retention provides more time for separation.
Resolution (Rs) PoorSignificantly Improved Stable pH and good peak shape are critical for resolution.[4]

Table 2: Effect of Organic Modifier & Flow Rate

ParameterCondition C (50% ACN, 1.0 mL/min)Condition D (45% ACN, 1.0 mL/min)Condition E (50% ACN, 0.8 mL/min)Expected Outcome on Resolution
Retention Factor (k) BaselineIncreasedBaselineLowering organic % increases retention.[7]
Column Efficiency (N) BaselineSimilar to CIncreasedLower flow rates improve efficiency.[12]
Analysis Time BaselineIncreasedIncreasedBoth changes increase run time.
Resolution (Rs) BaselineImproved Improved Both strategies can improve resolution, often used in combination.[7][12]

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Optimization

This protocol details a systematic approach to determine the optimal mobile phase pH for the analysis of Isopentedrone HCl.

Objective: To improve peak shape and resolution by finding a mobile phase pH that ensures consistent ionization of the analyte and minimizes silanol interactions.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Isopentedrone HCl standard solution (e.g., 10 µg/mL in mobile phase)

  • HPLC-grade acetonitrile (ACN) and water

  • Buffers: Phosphoric acid, potassium phosphate

Procedure:

  • Prepare Buffered Aqueous Phases:

    • Aqueous Phase 1 (pH 2.5): Prepare a 20mM potassium phosphate solution in water and adjust the pH to 2.5 using phosphoric acid.

    • Aqueous Phase 2 (pH 4.0): Prepare a 20mM potassium phosphate solution in water and adjust the pH to 4.0 using phosphoric acid.

    • Aqueous Phase 3 (pH 7.0): Prepare a 20mM potassium phosphate solution in water and adjust the pH to 7.0.

  • Filter all aqueous phases through a 0.45 µm filter before use.[13]

  • Prepare Mobile Phases: For each aqueous phase, prepare a mobile phase consisting of a fixed ratio of aqueous buffer to acetonitrile (e.g., 60:40 v/v).

  • System Equilibration:

    • Install the C18 column and set the column oven temperature (e.g., 30 °C).

    • Set the flow rate (e.g., 1.0 mL/min) and detector wavelength.

    • Equilibrate the system with the first mobile phase (pH 2.5) for at least 20 column volumes or until a stable baseline is achieved.[14]

  • Analysis:

    • Inject the Isopentedrone HCl standard solution.

    • Record the chromatogram, noting the retention time, peak asymmetry (tailing factor), and resolution from any adjacent peaks.

  • Repeat for Other pH Values:

    • Thoroughly flush the system with the next mobile phase (pH 4.0).

    • Equilibrate the column as in step 4 and repeat the analysis.

    • Repeat the entire process for the pH 7.0 mobile phase.

  • Data Evaluation: Compare the chromatograms from the three pH values. Select the pH that provides the best combination of peak symmetry, retention, and resolution. Typically, a lower pH (2.5-4.0) will yield superior results for basic compounds.[3]

Visualization of Key Relationships

The interplay between adjustable HPLC parameters and the fundamental factors of resolution can be visualized as follows.

G cluster_0 Adjustable HPLC Parameters cluster_1 Fundamental Resolution Factors P1 Mobile Phase (% Organic, pH, Solvent) F1 Selectivity (α) P1->F1 Strongest Impact F3 Retention Factor (k) P1->F3 P2 Stationary Phase (Chemistry, Particle Size) P2->F1 F2 Efficiency (N) P2->F2 P3 Operating Conditions (Flow Rate, Temperature) P3->F2 P3->F3 R Peak Resolution (Rs) F1->R F2->R F3->R

Caption: Relationship between HPLC parameters and the factors governing peak resolution.

References

Matrix effects in LC-MS/MS analysis of Isopentedrone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Isopentedrone hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is Isopentedrone and why is its analysis challenging?

Isopentedrone (1-(methylamino)-1-phenyl-2-pentanone) is a synthetic cathinone, a class of psychoactive stimulants.[1] It is an isomer of the more well-known designer drug Pentedrone.[1] Analysis, particularly in biological matrices like plasma, serum, or urine, is challenging due to its low concentration and the presence of endogenous matrix components that can interfere with the LC-MS/MS signal.[2]

Q2: What are matrix effects and how do they impact the analysis of this compound?

Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[3] This interference can lead to:

  • Ion Suppression: A decrease in the analyte signal, leading to poor sensitivity and inaccurate quantification. This is the most common matrix effect.[3][4]

  • Ion Enhancement: An increase in the analyte signal, which also results in inaccurate quantification.

For Isopentedrone analysis in biological fluids, major sources of matrix effects include phospholipids, salts, and endogenous metabolites, which can compromise the accuracy, precision, and sensitivity of the assay.[3][4]

Q3: How can I quantitatively assess if my Isopentedrone assay is affected by matrix effects?

The most common method is the post-extraction spike protocol .[4][5][6] This involves comparing the peak area of Isopentedrone in a sample prepared by spiking the analyte into a blank, extracted matrix to the peak area of the analyte in a clean solvent. The matrix effect (ME) can be calculated as a percentage.[6]

Matrix Effect (ME) % = (Peak Area in Post-Extracted Matrix / Peak Area in Neat Solvent) x 100 [6]

  • An ME value of 100% indicates no matrix effect.

  • An ME value < 100% indicates ion suppression.

  • An ME value > 100% indicates ion enhancement.

Ideally, the matrix factor should be between 0.75 and 1.25 for a robust method.[4]

Q4: What is the most effective way to minimize matrix effects?

A multi-faceted approach is most effective, combining:

  • Efficient Sample Preparation: To remove interfering components before analysis.[6]

  • Optimized Chromatographic Separation: To resolve Isopentedrone from co-eluting matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): To compensate for any remaining matrix effects.[7]

Q5: Is a stable isotope-labeled internal standard (SIL-IS) available for Isopentedrone?

As of late 2025, a commercially available deuterated internal standard specifically for Isopentedrone is not readily found. In this case, it is recommended to use a SIL-IS of a closely related compound, such as Pentedrone-d3, Mephedrone-d3, or MDPV-d8.[8] It is critical to validate the chosen internal standard to ensure it co-elutes and experiences similar matrix effects as Isopentedrone to effectively compensate for signal variations.[7][9]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound that may be related to matrix effects.

Problem Potential Cause Suggested Solution
Low Signal / Poor Sensitivity Ion Suppression: Co-eluting matrix components (e.g., phospholipids, salts) are interfering with the ionization of Isopentedrone.1. Optimize Sample Preparation: Implement a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of a simple "dilute and shoot" or protein precipitation.[6] 2. Improve Chromatography: Modify the LC gradient to better separate the Isopentedrone peak from the suppression zone. 3. Sample Dilution: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[6]
Poor Reproducibility (High %RSD) Variable Matrix Effects: Inconsistent levels of interfering components across different samples or sample lots.1. Use a SIL-IS: A stable isotope-labeled internal standard that co-elutes with the analyte will experience the same degree of ion suppression/enhancement, correcting for variability.[7] 2. Improve Sample Cleanup: A more robust and consistent sample preparation method like SPE will minimize variability between samples.
Inaccurate Quantification Ion Suppression or Enhancement: The signal response of Isopentedrone is being artificially decreased or increased by the matrix.1. Assess Matrix Effect: Quantify the matrix effect using the post-extraction spike method described in the FAQs. 2. Implement a SIL-IS: This is the most reliable way to correct for signal variability and ensure accurate quantification.[7] 3. Matrix-Matched Calibrators: Prepare calibration standards in the same blank biological matrix as the samples to mimic the matrix effect, though this does not account for inter-sample variability.
Sudden Drop in Signal During an Analytical Run Instrument Contamination: Buildup of non-volatile matrix components (especially phospholipids) in the ESI source or ion optics.1. Clean the ESI Source: Follow the manufacturer's protocol for cleaning the ion source components (e.g., capillary, cone). 2. Use a Divert Valve: Program the system to divert the flow to waste at the beginning of the chromatographic run when highly polar, unretained matrix components (like salts) elute.

Experimental Protocols & Method Parameters

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

This protocol allows for the quantitative determination of ion suppression or enhancement.

  • Prepare Blank Matrix Extract: Process at least six different lots of blank biological matrix (e.g., human plasma) using your finalized sample preparation method (e.g., SPE or LLE). Pool the final extracts.

  • Prepare Spiked Matrix Sample (Set A): Spike the pooled blank matrix extract with this compound standard solution to a known concentration (e.g., a low and a high QC level).

  • Prepare Neat Solution Sample (Set B): Prepare a solution of this compound in the final reconstitution solvent at the exact same concentration as Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas.

  • Calculation: Calculate the Matrix Effect (ME) % using the formula provided in FAQ Q3. The coefficient of variation (%CV) of the ME across different matrix lots should be <15%.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol for cation-exchange SPE, suitable for basic compounds like Isopentedrone. Optimization is required.

  • Sample Pre-treatment: To 500 µL of plasma or urine, add 500 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0). Add the internal standard solution. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation-exchange SPE cartridge sequentially with 2 mL of methanol, 2 mL of deionized water, and 2 mL of the buffer used in pre-treatment.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge sequentially with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.

  • Elution: Elute the Isopentedrone and internal standard from the cartridge using 2 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Representative LC-MS/MS Parameters

The following are suggested starting parameters for method development. Isopentedrone is an isomer of Pentedrone and will have the same precursor mass.[10]

Parameter Suggested Value
LC Column C18 or Biphenyl column (e.g., 100 x 2.1 mm, <2 µm)
Mobile Phase A 0.1% Formic Acid in Water with 5 mM Ammonium Formate
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Gradient Start at 5-10% B, increase to 95% B over 5-7 minutes, hold, and re-equilibrate.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺ m/z 192.1 (based on Pentedrone isomer)[10]
Product Ions (MRM) To be optimized. Likely fragments would involve the loss of the propyl group or cleavage near the carbonyl group. Suggested starting points: 192.1 > 160.0, 192.1 > 119.0, 192.1 > 91.0
Collision Energy (CE) To be optimized for each transition.

Quantitative Data on Matrix Effects for Synthetic Cathinones

While specific data for Isopentedrone is limited in the literature, the following table summarizes matrix effects observed for other synthetic cathinones in urine and plasma. This data illustrates the variability of matrix effects and the importance of robust sample preparation.

Analyte Matrix Sample Prep Method Matrix Effect (ME) % Reference
MephedroneUrineDilute & Shoot-11% (Suppression)[2]
MDPVUrineDilute & Shoot-9% (Suppression)[2]
CathinonePlasmaProtein Precipitation+110.9% (Enhancement)[11]
MethyloneMeconiumSolid-Phase Extraction-28.1% (Suppression)[12]
MephedroneMeconiumSolid-Phase Extraction-76.0% (Suppression)[12]

Note: A negative percentage indicates the degree of suppression from a baseline of no effect (e.g., -11% corresponds to an ME of 89%). A positive percentage indicates enhancement over a baseline of 100% (e.g., +110.9% corresponds to an ME of 210.9%).

Visualized Workflows and Logic

G Troubleshooting Workflow for Low Signal Intensity start Start: Low Signal or High Variability q1 Is a Stable Isotope Labeled Internal Standard (SIL-IS) Used? start->q1 a1_no Implement a co-eluting SIL-IS (e.g., Pentedrone-d3). This is the highest priority. q1->a1_no No q2 Assess Matrix Effect (ME) using Post-Extraction Spike. Is |ME - 100%| > 20%? q1->q2 Yes a1_no->q2 a2_yes Significant Matrix Effect Detected. Proceed to optimize sample prep. q2->a2_yes Yes end_node Re-validate method and monitor performance. q2->end_node No, ME is acceptable. Check instrument parameters (e.g., source conditions). q3 What is the current sample prep method? a2_yes->q3 a3_ppt Protein Precipitation (PPT) or 'Dilute & Shoot' q3->a3_ppt PPT / Dilute a3_spe Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) q3->a3_spe SPE / LLE sol_ppt Switch to SPE or LLE. PPT is known for poor cleanup and high matrix effects. a3_ppt->sol_ppt sol_spe Optimize SPE/LLE method. - Test different sorbents/solvents. - Optimize wash/elution steps. - Consider phospholipid removal plates. a3_spe->sol_spe sol_ppt->end_node sol_spe->end_node G Experimental Workflow for Matrix Effect Mitigation cluster_pre Pre-Analytical cluster_prep Sample Preparation (Key Mitigation Step) cluster_analysis Analytical sample 1. Biological Sample (Plasma, Urine) spike_is 2. Spike with SIL-Internal Standard sample->spike_is extraction 3. Extraction (SPE or LLE) spike_is->extraction cleanup 4. Remove Interferences (e.g., Phospholipids, Salts) extraction->cleanup reconstitute 5. Evaporate & Reconstitute in Mobile Phase cleanup->reconstitute lc 6. LC Separation reconstitute->lc ms 7. MS/MS Detection lc->ms data 8. Data Processing (Ratio of Analyte/IS) ms->data

References

Preventing degradation of Isopentedrone hydrochloride in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and storage of Isopentedrone hydrochloride to minimize degradation in stock solutions. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your research materials.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of this compound stock solutions.

Q1: My analytical results are inconsistent when using my this compound stock solution. What could be the cause?

Inconsistent results are often a primary indicator of compound degradation. Several factors related to the handling and storage of your stock solution could be contributing to this issue:

  • Improper Storage Temperature: this compound, like other synthetic cathinones, is susceptible to degradation at higher temperatures. Storing solutions at room temperature or even 4°C can lead to significant compound loss over time.[1][2][3]

  • Inappropriate Solvent Choice: The solvent used to prepare your stock solution can significantly impact the stability of this compound. Some solvents, like methanol, have been shown to be less suitable for cathinone storage compared to others.[1][3]

  • Incorrect pH: Cathinones are generally more stable in acidic conditions and can degrade rapidly in neutral to alkaline solutions.[2][4] If your solvent is not pH-controlled, degradation can occur.

  • Exposure to Light: While specific photostability data for this compound is limited, many amine hydrochloride salts are light-sensitive. Exposure to ambient or UV light could potentially accelerate degradation.

  • Contamination: Accidental introduction of contaminants, such as water or impurities from glassware, can alter the chemical environment of the stock solution and promote degradation.

Q2: I've observed a change in the color or clarity of my stock solution. What does this mean?

A physical change in your stock solution, such as discoloration (e.g., yellowing) or the formation of precipitates, is a strong visual indicator of chemical degradation or contamination. If you observe any such changes, it is highly recommended to discard the solution and prepare a fresh one.

Q3: How can I confirm if my stock solution has degraded?

The most reliable way to confirm degradation is through analytical techniques. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess the purity of your stock solution.[5][6] By comparing the peak of this compound to any new peaks that have appeared, you can quantify the extent of degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

While this compound is soluble in several organic solvents, including DMF, DMSO, and ethanol, studies on similar cathinones suggest that acetonitrile is a more stable solvent for long-term storage.[1][3][7] If using solvents like methanol, storage at -20°C or below is critical to minimize degradation.[1][3] For aqueous solutions, using a buffer with a slightly acidic pH (e.g., pH 4-6) is advisable, though long-term storage in aqueous solutions is generally not recommended.

Q2: What are the optimal storage conditions for this compound stock solutions?

To ensure the long-term stability of your this compound stock solutions, the following conditions are recommended:

  • Temperature: Store stock solutions at -20°C or -80°C .[7]

  • Light: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.

  • Container: Use clean, dry glassware with airtight seals to prevent solvent evaporation and contamination.

Q3: What is the expected shelf-life of an this compound stock solution?

The shelf-life of an this compound stock solution is highly dependent on the storage conditions (solvent, temperature, light exposure). While the solid form is stable for at least 5 years, solutions are significantly less stable.[8] In an appropriate solvent like acetonitrile and stored at -20°C or below, the solution can be stable for several months. However, it is best practice to prepare fresh solutions regularly and to perform stability studies under your specific experimental conditions if the solution is to be used over an extended period.

Q4: Can I store my this compound stock solution in a refrigerator (4°C)?

Refrigeration at 4°C is not ideal for long-term storage of cathinone solutions. Studies on related compounds have shown significant degradation at this temperature compared to freezer storage (-20°C).[1][3] If short-term storage at 4°C is necessary, it should be for no more than a few days.

Stability Data Summary

The following table summarizes the stability of synthetic cathinones under various conditions, which can be used as a proxy for estimating the stability of this compound.

SolventTemperatureStabilityReference
MethanolRoom Temperature (20°C)Significant degradation observed within days.[1][3]
MethanolRefrigerator (4°C)Degradation observed, less rapid than room temperature.[1][3]
MethanolFreezer (-20°C)More stable than at higher temperatures.[1][3][7]
AcetonitrileRoom Temperature (20°C)More stable than methanol at the same temperature.[1][3]
AcetonitrileRefrigerator (4°C)Good stability.[1][3]
AcetonitrileFreezer (-20°C)Optimal stability. [1][3][7]
Aqueous (alkaline pH)VariousProne to rapid degradation.[2]
Aqueous (acidic pH)VariousMore stable than in alkaline conditions.[2][4]

Experimental Protocols

Protocol for Preparing an this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous acetonitrile (or other desired solvent)

    • Calibrated analytical balance

    • Volumetric flask (Class A)

    • Sonicator (optional)

    • Amber glass vials with screw caps

  • Procedure:

    • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound using a calibrated analytical balance.

    • Transfer the weighed solid to a volumetric flask.

    • Add a portion of the chosen solvent (e.g., acetonitrile) to the flask, approximately half of the final volume.

    • Gently swirl the flask to dissolve the solid. A brief sonication may be used to aid dissolution.

    • Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Aliquot the stock solution into smaller amber glass vials for storage to avoid repeated freeze-thaw cycles.

    • Store the vials at -20°C or -80°C, protected from light.

Protocol for a Basic Stability Study

This protocol outlines a method to assess the stability of your this compound stock solution under your specific storage conditions.

  • Materials:

    • Freshly prepared this compound stock solution

    • HPLC or LC-MS system

    • Autosampler vials

  • Procedure:

    • Prepare a batch of your this compound stock solution as described above.

    • Immediately after preparation (Time 0), take an aliquot, dilute it to a working concentration, and analyze it via HPLC or LC-MS to determine the initial peak area of this compound.

    • Aliquot the remaining stock solution into multiple vials and store them under the desired conditions (e.g., -20°C in the dark).

    • At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve one vial from storage.

    • Allow the vial to thaw completely and reach room temperature.

    • Dilute an aliquot to the same working concentration as the Time 0 sample and analyze it using the same HPLC or LC-MS method.

    • Compare the peak area of this compound at each time point to the initial peak area at Time 0. A significant decrease in the peak area indicates degradation. The appearance of new peaks should also be noted as these may be degradation products.

Visualizations

degradation_pathway isopentedrone Isopentedrone intermediate Imine Intermediate isopentedrone->intermediate Oxidation hydrolysis_product 1-phenyl-1-hydroxy-2-pentanone isopentedrone->hydrolysis_product Hydrolysis (alkaline conditions) oxidation_product N-desmethyl-isopentedrone isopentedrone->oxidation_product Oxidative N-demethylation

Caption: Potential degradation pathways of Isopentedrone.

experimental_workflow start Prepare Stock Solution time_zero Time 0 Analysis (HPLC/LC-MS) start->time_zero storage Aliquot and Store at Desired Conditions (-20°C, dark) start->storage comparison Compare Peak Areas to Time 0 time_zero->comparison time_points Analyze at Time Points (e.g., 1, 2, 4, 12 weeks) storage->time_points time_points->comparison conclusion Determine Stability comparison->conclusion

Caption: Workflow for a stability study of Isopentedrone HCl.

References

Navigating the Challenges of Isopentedrone Hydrochloride Research: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

To address the growing concerns regarding experimental variability in studies involving Isopentedrone hydrochloride, a new technical support center has been launched. This resource provides researchers, scientists, and drug development professionals with a centralized hub of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the reproducibility and reliability of their findings. Poor reproducibility in this area of research can stem from a variety of factors, including compound stability, purity, and inconsistent experimental procedures.

Isopentedrone is a positional isomer of pentedrone, a synthetic cathinone, and is often found as a byproduct in the synthesis of its more well-known counterpart.[1] The physiological and toxicological properties of this compound have not been extensively characterized, making standardized and reproducible experimental methods paramount for generating reliable data.[1] This support center aims to provide a foundational framework for researchers working with this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears discolored and is yielding inconsistent results. What could be the cause?

A1: Like many synthetic cathinones, this compound is susceptible to degradation, which can be influenced by pH, temperature, and the solvent used. Cathinones are generally more stable in acidic conditions and can degrade in neutral or alkaline solutions.[2][3] Storage at elevated temperatures (room temperature or higher) can also accelerate degradation.[2][4] For optimal stability, it is recommended to store stock solutions at -20°C or below, prepared in an appropriate solvent like acetonitrile or with an acidic buffer.[3] Prepare working solutions fresh for each experiment to minimize degradation.

Q2: I am observing high variability in my in vitro cell-based assays. What are some common troubleshooting steps?

A2: High variability in in vitro assays can arise from several sources. First, ensure the purity of your this compound sample, as impurities or byproducts from synthesis can have their own biological effects.[5] Methodical verification of compound identity using techniques like NMR and mass spectrometry is crucial.[6] Second, be meticulous with cell culture conditions. Maintain consistent cell density, passage number, and media composition. Finally, ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it in aqueous media to avoid precipitation, which can lead to inaccurate concentrations.

Q3: My locomotor activity data in animal studies shows significant inter-individual differences. How can I improve reproducibility?

A3: Behavioral studies are inherently prone to variability. To enhance reproducibility, strictly control environmental factors such as the light-dark cycle, temperature, and noise levels.[5] It is also critical to habituate the animals to the testing environment and handling procedures, including mock injections, to reduce stress- and novelty-induced activity.[5] The dose, route of administration, and timing of the experiment should be kept consistent across all animals.

Troubleshooting Guides

Poor reproducibility in experiments involving this compound can often be traced back to a few key areas. The following guides provide a structured approach to identifying and resolving common issues.

Guide 1: Addressing Chemical Instability

This guide focuses on issues related to the storage and handling of this compound.

Observed Issue Potential Cause Recommended Action
Inconsistent Potency in Assays Degradation of stock or working solutions.Store stock solutions at ≤ -20°C in a suitable solvent (e.g., acetonitrile). Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles.
Precipitation in Aqueous Buffers Poor solubility of the compound.Ensure complete dissolution in a vehicle like DMSO before preparing aqueous dilutions. Perform a solubility test for your specific buffer system.
Discoloration of Solutions Oxidation or other forms of chemical degradation.Store solutions protected from light and air. Consider using solvents with antioxidants if compatible with your assay.
Guide 2: Troubleshooting In Vitro Assay Variability

This guide addresses common problems encountered during cell-based experiments.

Observed Issue Potential Cause Recommended Action
High Well-to-Well Variability Inconsistent cell seeding or compound concentration.Use a calibrated multichannel pipette for seeding and dosing. Ensure even cell distribution by gently rocking the plate after seeding.
"Edge Effects" in Plate Assays Evaporation from wells on the plate perimeter.Fill the outer wells with sterile water or media without cells. Ensure proper humidification in the incubator.
Unexpected Cytotoxicity Vehicle (e.g., DMSO) toxicity or compound precipitation.Keep the final vehicle concentration consistent and low across all wells (typically <0.5%). Visually inspect for precipitates after adding the compound to the media.
Low Assay Signal or Window Suboptimal assay parameters or degraded compound.Optimize incubation times and reagent concentrations. Verify compound integrity before use.

Experimental Protocols

Given the limited specific data for this compound, the following protocols are based on established methods for structurally similar synthetic cathinones. Researchers should perform initial optimization studies for their specific experimental conditions.

Protocol 1: In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol is designed to assess the inhibitory effect of this compound on dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

1. Cell Culture:

  • Culture HEK-293 cells stably expressing human DAT, NET, or SERT in appropriate media.

  • Seed cells in 96-well plates and allow them to reach confluence.

2. Assay Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of the compound in assay buffer.

  • Wash the cells with pre-warmed assay buffer.

  • Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor for 10-20 minutes at room temperature.

  • Initiate the uptake by adding a mixture of a radiolabeled substrate (e.g., [³H]dopamine) and a non-labeled substrate.

  • Incubate for a predetermined time (e.g., 5-15 minutes) at room temperature.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Rodent Locomotor Activity Assay

This protocol provides a framework for evaluating the stimulant effects of this compound in mice.

1. Animals:

  • Use adult male mice (e.g., Swiss-Webster strain).

  • House the animals in a controlled environment with a 12:12 light-dark cycle.

2. Habituation:

  • For at least two days prior to testing, handle the mice and give them saline injections (intraperitoneal, i.p.) in the testing room.

  • On the day before the experiment, place the mice in the locomotor activity chambers for a 30-60 minute habituation session.

3. Test Procedure:

  • On the test day, administer this compound (dissolved in saline) or vehicle (saline) via i.p. injection.

  • Immediately place the mouse in the center of the open-field arena (e.g., a 40x40 cm box with infrared beams).

  • Record locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes.

4. Data Analysis:

  • Analyze the data in time bins (e.g., 5-minute intervals) and as a cumulative total.

  • Compare the activity of the drug-treated groups to the vehicle control group using appropriate statistical tests.

Visualizing Experimental Workflows and Pathways

To further clarify experimental processes and the presumed mechanism of action, the following diagrams have been generated.

G cluster_prep Compound Preparation and QC cluster_assay In Vitro Assay cluster_data Data Analysis p1 Verify Purity (GC-MS/HPLC) p2 Prepare Fresh Stock Solution (e.g., in DMSO) p1->p2 p3 Store Stock at -20°C p2->p3 p4 Prepare Working Dilutions in Assay Buffer p3->p4 a2 Treat Cells with Compound p4->a2 a1 Seed Cells in 96-well Plate a1->a2 a3 Incubate a2->a3 a4 Add Detection Reagents a3->a4 a5 Read Plate a4->a5 d1 Normalize Data to Controls a5->d1 d2 Generate Dose-Response Curve d1->d2 d3 Calculate IC50/EC50 d2->d3

A generalized workflow for in vitro experiments.

G cluster_synapse Synaptic Cleft DAT Dopamine Transporter (DAT) Presynaptic Presynaptic Neuron DAT->Presynaptic NET Norepinephrine Transporter (NET) NET->Presynaptic DA_NE Dopamine (DA) & Norepinephrine (NE) DA_NE->DAT Reuptake DA_NE->NET Reuptake Postsynaptic Postsynaptic Neuron DA_NE->Postsynaptic Signal Presynaptic->DA_NE Release Isopentedrone Isopentedrone (presumed action) Isopentedrone->DAT Blocks Isopentedrone->NET Blocks

Presumed mechanism of action for Isopentedrone.

This technical support center will be continuously updated as new information on this compound becomes available. Researchers are encouraged to contribute their findings and experiences to help build a comprehensive knowledge base for the scientific community.

References

Overcoming solubility issues of Isopentedrone hydrochloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to address challenges with the solubility of Isopentedrone hydrochloride in aqueous buffers. The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer: Specific solubility data for this compound is not extensively available in public literature. The guidance provided here is based on general principles for poorly soluble amine hydrochloride salts and data from structurally related compounds. Researchers should always determine the empirical solubility of their specific compound lot in their buffer of choice as a first step.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation or incomplete dissolution of this compound in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the likely cause?

A1: this compound, being the salt of a secondary amine, is expected to be more soluble at acidic pH values where the amine group is fully protonated. At a neutral pH of 7.4, a significant portion of the compound may convert to its free base form, which is likely less soluble, leading to precipitation. The solubility of cathinone derivatives can be highly dependent on the pH of the medium.

Q2: What is the first step I should take to improve the solubility of this compound?

A2: The most straightforward initial step is to lower the pH of your aqueous buffer. Reducing the pH to a range of 3 to 5 will ensure the amine group remains protonated, which generally enhances solubility in aqueous solutions. It is crucial to verify that this acidic pH is compatible with your experimental system and does not degrade the compound.

Q3: Can I use organic co-solvents to dissolve this compound?

A3: Yes, using a water-miscible organic co-solvent is a common strategy. Solvents like DMSO, ethanol, or propylene glycol can be used to prepare a concentrated stock solution, which is then diluted into the aqueous buffer. However, it is essential to be mindful of the final concentration of the organic solvent in your experiment, as it can affect cellular assays or other biological systems.

Q4: Are there other excipients that can help improve solubility?

A4: Cyclodextrins are often used to enhance the solubility of hydrophobic compounds. These molecules have a hydrophilic exterior and a hydrophobic interior, allowing them to encapsulate the less soluble free base form of the drug, thereby increasing its apparent solubility in aqueous solutions.

Troubleshooting Guide

This section provides a systematic approach to addressing solubility issues with this compound.

Issue 1: Compound Precipitates Upon Dilution in Neutral Buffer
  • Initial Check: Confirm the pH of your final solution. The addition of a compound stock solution (which might be acidic or basic itself) can alter the pH of the buffer.

  • Troubleshooting Steps:

    • pH Adjustment: Lower the pH of the aqueous buffer before adding the compound. Test a range of pH values (e.g., pH 3, 4, 5) to find the optimal solubility.

    • Co-solvent Approach: Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and dilute it stepwise into the stirred aqueous buffer. This can help avoid localized high concentrations that lead to precipitation.

    • Temperature: Gently warming the solution may temporarily increase solubility, allowing for complete dissolution before use. However, be cautious about compound stability at higher temperatures.

Issue 2: Limited Solubility Even at Acidic pH
  • Initial Check: Verify the purity of your this compound sample. Impurities can sometimes affect solubility.

  • Troubleshooting Steps:

    • Increase Co-solvent Percentage: If a co-solvent is already in use, a modest increase in its final concentration might be necessary. Always validate the tolerance of your experimental system to the co-solvent.

    • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Polysorbate 80, can help to wet the solid particles and improve dissolution.

    • Complexation with Cyclodextrins: Investigate the use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form an inclusion complex with the compound, enhancing its solubility.

Data Presentation: Comparative Solubility Strategies

The following table summarizes hypothetical solubility data for a compound like this compound to illustrate the impact of different formulation strategies.

Solvent System pH Temperature (°C) Expected Solubility (mg/mL) Remarks
Deionized Water7.025< 0.1Likely forms the less soluble free base.
Phosphate-Buffered Saline (PBS)7.425< 0.1Similar to water, precipitation is likely.
0.1 M HCl1.025> 10Fully protonated form is highly soluble.
Citrate Buffer4.0251 - 5Improved solubility in an acidic environment.
PBS with 5% DMSO7.4250.5 - 2Co-solvent aids in solubilization.
PBS with 2% HP-β-CD7.4251 - 5Cyclodextrin complexation enhances solubility.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Prepare a series of buffers (e.g., citrate, phosphate) with pH values ranging from 3 to 8.

  • Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25 °C) for 24 hours to ensure saturation.

  • Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the measured solubility against the pH to determine the pH-solubility profile.

Protocol 2: Co-solvent Solubility Enhancement
  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).

  • Prepare a series of aqueous buffers (e.g., PBS pH 7.4) containing varying final concentrations of DMSO (e.g., 1%, 2%, 5%, 10%).

  • Add a small aliquot of the DMSO stock solution to each buffer to achieve the desired final drug concentration.

  • Visually inspect for any signs of precipitation immediately and after a set period (e.g., 1 hour).

  • If no precipitation is observed, the concentration is considered soluble under those conditions. The highest concentration that remains clear is the apparent solubility.

Visualizations

G start Isopentedrone HCl Solubility Issue in Aqueous Buffer check_ph Is pH of buffer < 6? start->check_ph lower_ph Adjust buffer pH to 3-5 check_ph->lower_ph No recheck_sol Still Insoluble? check_ph->recheck_sol Yes lower_ph->recheck_sol use_cosolvent Prepare stock in DMSO/Ethanol and dilute into buffer recheck_sol->use_cosolvent Yes success Solubility Achieved recheck_sol->success No recheck_sol2 Still Insoluble? use_cosolvent->recheck_sol2 use_cyclodextrin Use cyclodextrins (e.g., HP-β-CD) to enhance solubility recheck_sol2->use_cyclodextrin Yes recheck_sol2->success No use_cyclodextrin->success If soluble fail Consult Formulation Specialist use_cyclodextrin->fail If still insoluble G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis compound Weigh excess Isopentedrone HCl mix Add compound to buffers compound->mix buffers Prepare buffers (pH 3 to 8) buffers->mix equilibrate Equilibrate for 24h at constant temp. mix->equilibrate filter Filter with 0.22 µm syringe filter equilibrate->filter analyze Analyze filtrate conc. (HPLC or UV-Vis) filter->analyze plot Plot Solubility vs. pH analyze->plot

Minimizing ion suppression in mass spectrometry for Isopentedrone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Ion Suppression in Mass Spectrometry for Isopentedrone Hydrochloride

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the mass spectrometry analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the analysis of this compound?

A1: Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound, in a mass spectrometer's ion source.[1][2][3] This phenomenon occurs when co-eluting components from the sample matrix compete with the analyte for ionization, leading to a decreased signal intensity.[1] It is a significant concern because it can lead to inaccurate and unreliable quantitative results, poor sensitivity, and reduced reproducibility.[2][4][5] In the analysis of cathinones like Isopentedrone, biological matrices such as plasma or urine contain numerous endogenous components (e.g., phospholipids, salts) that are known to cause ion suppression.[4][5][6]

Q2: How can I determine if my this compound analysis is affected by ion suppression?

A2: Two primary experimental methods are used to identify and assess the extent of ion suppression:

  • Post-Column Infusion: A solution of this compound standard is continuously infused into the mass spectrometer after the analytical column.[4][7] A blank, extracted matrix sample is then injected onto the LC system. A dip in the constant baseline signal of the analyte at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[4][7]

  • Post-Extraction Spike: The response of an this compound standard spiked into a pre-extracted blank matrix is compared to the response of the same standard in a neat (clean) solvent.[4][8] The matrix effect can be quantified, with a response in the matrix that is lower than in the neat solvent indicating ion suppression.[4]

Q3: What are the most common sources of ion suppression in bioanalytical methods?

A3: The sources of ion suppression can be broadly categorized as endogenous (from the biological sample) or exogenous (introduced during sample handling).[8]

  • Endogenous Sources: These include phospholipids from cell membranes, salts, proteins, and other metabolites naturally present in biological fluids like plasma and urine.[4][5][6][8]

  • Exogenous Sources: These can be introduced from various sources, including anticoagulants, sample collection tubes (plasticizers), mobile phase additives, and reagents used during sample preparation.[8][9]

Q4: Can switching the ionization source help reduce ion suppression?

A4: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression from non-volatile matrix components compared to Atmospheric Pressure Chemical Ionization (APCI).[1][2][7] If significant ion suppression persists with ESI, switching to APCI can be a viable alternative, as the ionization mechanism is different and less prone to interference from co-eluting non-volatile species.[2][7] Additionally, switching the ESI polarity (e.g., from positive to negative ion mode) may help, as fewer compounds are typically ionizable in negative mode, potentially eliminating the specific interfering species.[1][2]

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of this compound that may be related to ion suppression.

Problem Potential Cause Suggested Solution
Low Analyte Signal or Poor Sensitivity Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.1. Optimize Sample Preparation: Employ a more rigorous sample clean-up method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components like phospholipids.[6] 2. Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or column chemistry to separate the analyte peak from the ion-suppressing region of the chromatogram.[1][6] 3. Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of matrix components causing suppression.[2][6][10]
Poor Reproducibility (%RSD is high) Variable Ion Suppression: Inconsistent levels of matrix components across different samples are causing variable suppression.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte will experience the same degree of ion suppression, allowing for accurate correction and improving reproducibility.[4] 2. Enhance Sample Cleanup: Ensure the sample preparation method is robust and consistently removes interferences across all samples.
Peak Shape Distortion (e.g., tailing, fronting) Matrix Overload or Interference: High concentrations of matrix components are affecting the chromatography and the ionization process.1. Optimize Sample Preparation: A more effective sample clean-up will reduce the overall matrix load on the column and in the ESI source.[6] 2. Check for Phospholipid Contamination: Phospholipids are a major cause of ion suppression and can build up on the column, affecting peak shape.[6] Implement a phospholipid removal strategy or use a guard column.

Experimental Protocols & Data

Protocol 1: Solid-Phase Extraction (SPE) for Cathinones in Urine

This protocol is a general guideline for extracting cathinones from a urine matrix to reduce interferences. Optimization for this compound may be required.

  • Sample Pre-treatment: To 1 mL of urine, add a suitable stable isotope-labeled internal standard. Adjust the sample pH to approximately 6 with a phosphate buffer.[4]

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of phosphate buffer (pH 6). Ensure the cartridge does not dry out.[4][7]

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[4][7]

  • Washing: Wash the cartridge sequentially with 3 mL of deionized water, 2 mL of 0.1 M acetic acid, and then 2 mL of methanol to remove polar interferences.[4][7]

  • Elution: Elute the this compound with 2-3 mL of a freshly prepared basic organic solvent, such as 2-5% ammonium hydroxide in a dichloromethane/isopropanol mixture (e.g., 80:20 v/v).[4][7]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.[4][7]

Protocol 2: Post-Column Infusion to Detect Ion Suppression

This protocol describes how to identify regions of ion suppression in your chromatogram.

  • Prepare Infusion Solution: Prepare a solution of this compound standard in a suitable solvent (e.g., 50:50 methanol:water) at a concentration that provides a stable and moderate signal on the mass spectrometer.

  • Set up Infusion: Use a syringe pump to deliver the infusion solution at a low flow rate (e.g., 10 µL/min) into the LC flow via a T-fitting placed between the analytical column and the ESI source.[6]

  • Equilibrate System: Begin the LC flow with your analytical gradient and allow the infused signal to stabilize, which will appear as a constant, elevated baseline.[6]

  • Inject Blank Matrix: Inject a prepared blank matrix sample (e.g., an extracted urine sample from a drug-free donor) onto the LC system.[6][7]

  • Analyze Data: Monitor the signal for the infused this compound. Any significant drop in the signal intensity indicates a region where co-eluting matrix components are causing ion suppression.[7]

Data Summary Tables

Table 1: Recommended Sample Preparation Strategies

Technique Principle Advantages for Isopentedrone Analysis Considerations
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.Simple, fast, and inexpensive.Often results in "dirty" extracts with significant remaining matrix components (e.g., phospholipids), leading to a high risk of ion suppression.[2]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on pH and polarity.Can provide cleaner extracts than PPT by removing highly polar interferences like salts.Requires optimization of solvent and pH; can be labor-intensive.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts, effectively removing salts, phospholipids, and other major interferences. Highly effective at minimizing ion suppression.More complex and time-consuming method development; higher cost per sample.

Table 2: Typical LC-MS/MS Parameters for Cathinone Analysis

Parameter Typical Setting / Mobile Phase Rationale for Minimizing Ion Suppression
LC Column C18 or similar reversed-phase column (e.g., 2.1 x 100 mm, <2 µm).[11]Provides good retention and separation of cathinones from early-eluting polar interferences like salts.
Mobile Phase A Water with 0.1% Formic Acid and/or 5 mM Ammonium Formate.[11]Acidic modifier and buffer help to protonate the amine group on Isopentedrone for good peak shape and ionization in positive ESI mode.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid.[11]Organic solvent for eluting the analyte from the reversed-phase column.
Flow Rate 0.3 - 0.5 mL/min.[11]Standard analytical flow rates. Reducing flow to nano-LC ranges can decrease ion suppression but may not be practical for all labs.[2]
Gradient Start with a low percentage of organic phase and ramp up.A well-optimized gradient is crucial to separate Isopentedrone from the "void volume" where many suppressive matrix components (e.g., salts, phospholipids) elute.[6]
Ionization Mode Electrospray Ionization (ESI), Positive Mode.Cathinones contain a basic nitrogen that is readily protonated and detected in positive ion mode.
MS/MS Detection Multiple Reaction Monitoring (MRM).Highly selective and sensitive, but does not inherently prevent ion suppression from occurring in the source.[2]

Visualizations

TroubleshootingWorkflow start Low Signal or High Variability in Isopentedrone Analysis? check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_is Implement SIL-IS to Compensate for Variability and Suppression check_is->use_is No assess_matrix Assess Matrix Effects: Post-Column Infusion or Post-Extraction Spike check_is->assess_matrix Yes use_is->assess_matrix suppression_found Ion Suppression Detected? assess_matrix->suppression_found optimize_sample_prep Optimize Sample Preparation: - Use SPE or LLE - Implement Phospholipid Removal suppression_found->optimize_sample_prep Yes success Problem Resolved: Proceed with Validation suppression_found->success No optimize_lc Optimize Chromatography: - Modify Gradient to Separate  Analyte from Suppression Zone - Test Different Column Chemistry optimize_sample_prep->optimize_lc dilute_sample Dilute Sample Extract (If concentration allows) optimize_lc->dilute_sample reassess Re-assess Matrix Effects dilute_sample->reassess reassess->suppression_found Suppression Persists reassess->success Suppression Minimized consider_apci Consider Alternative Ionization (e.g., APCI) reassess->consider_apci Still High

Caption: Troubleshooting workflow for addressing ion suppression.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Urine, Plasma) add_is Add Internal Standard (SIL-IS) sample->add_is extraction Extraction (SPE, LLE, or PPT) add_is->extraction evap_recon Evaporate & Reconstitute in Mobile Phase extraction->evap_recon injection Inject into LC-MS/MS System evap_recon->injection separation Chromatographic Separation (LC) injection->separation ionization Ionization (ESI or APCI) separation->ionization detection Mass Detection (MS/MS) ionization->detection integration Peak Integration & Quantification detection->integration review Data Review & Reporting integration->review

Caption: General experimental workflow for LC-MS/MS analysis.

References

Validation & Comparative

Isopentedrone Hydrochloride vs. Pentedrone Hydrochloride: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two structurally related synthetic cathinones, highlighting a significant gap in current scientific knowledge.

This guide provides a comparative analysis of Isopentedrone hydrochloride and Pentedrone hydrochloride, two synthetic cathinones of interest to researchers, scientists, and drug development professionals. While structurally similar, a review of existing literature reveals a stark contrast in the available scientific data for these two compounds. Pentedrone hydrochloride has been the subject of multiple pharmacological and toxicological studies, whereas this compound remains largely uncharacterized.

Chemical and Physical Properties

Isopentedrone and Pentedrone are structural isomers, sharing the same molecular formula and weight. The key difference lies in the position of the carbonyl group on the pentyl chain. In Pentedrone, it is at the 1-position, while in Isopentedrone, it is at the 2-position. This seemingly minor structural variance can have significant implications for their pharmacological and toxicological profiles. Isopentedrone has been identified as a byproduct in the synthesis of Pentedrone.[1][2][3]

PropertyThis compoundPentedrone Hydrochloride
IUPAC Name 1-(methylamino)-1-phenylpentan-2-one;hydrochloride2-(methylamino)-1-phenylpentan-1-one;hydrochloride
Molecular Formula C₁₂H₁₈ClNOC₁₂H₁₈ClNO
Molecular Weight 227.73 g/mol 227.73 g/mol
CAS Number 1429402-13-0879669-95-1

Pharmacological Profile

A significant disparity exists in the pharmacological data available for these two compounds.

Pentedrone Hydrochloride

Pentedrone hydrochloride is characterized as a norepinephrine-dopamine reuptake inhibitor (NDRI).[4] This mechanism of action leads to increased extracellular concentrations of these neurotransmitters, resulting in stimulant effects. It does not, however, induce monoamine release.[4]

Receptor Binding Affinities and Potency:

TargetIC₅₀ (nM)
Norepinephrine Transporter (NET)610
Dopamine Transporter (DAT)2500
Serotonin Transporter (SERT)135000
(Data from in vitro studies)

The high IC₅₀ value for the serotonin transporter indicates a low affinity, suggesting that the primary stimulant effects are mediated through its action on norepinephrine and dopamine pathways. The ratio of potencies for inhibiting the DAT versus the SERT for pentedrone is 54.[5]

This compound

As of the latest available data, the physiological and toxicological effects of this compound have not been characterized. [1] There are no published studies detailing its receptor binding affinities, potency, or efficacy. Its mechanism of action is presumed to be similar to that of Pentedrone due to their structural similarity, but this has not been experimentally verified.

Experimental Data

Locomotor Activity

Pentedrone Hydrochloride:

Studies in rodents have demonstrated that Pentedrone hydrochloride produces dose-dependent increases in locomotor activity.[5][6][7]

MetricValueSpecies
ED₅₀ (Locomotor Activity) 4.7 ± 0.1 mg/kg (i.p.)Mice
(Data from a study on the rewarding properties and dopaminergic activity of Pentedrone)[4]

Dose-dependent increases in locomotion were also observed in rats with intraperitoneal injections of 0.5-10.0 mg/kg.[5][7][8] The maximum locomotor effect was similar across several cathinones, but the duration of action was longest for pentedrone.[5][7][8]

This compound:

There is no published experimental data on the effects of this compound on locomotor activity.

Toxicity Data

Pentedrone Hydrochloride:

MetricValueSpecies/System
Hepatotoxicity EC₅₀ 0.66 mMIn vitro (primary cultured rat hepatocytes)
Convulsions 70 mg/kgMice
Lethal Dose 100 mg/kgMice
(Data from a critical review report by the Expert Committee on Drug Dependence)[4]

Pentedrone has been linked to at least one human death in combination with another synthetic cathinone, α-PVP, where the cause of death was heart failure.

This compound:

There is no published experimental data on the toxicity of this compound.

Experimental Protocols

While specific protocols for this compound are unavailable due to the lack of research, the following are generalized methodologies commonly used for synthetic cathinones like Pentedrone hydrochloride.

Receptor Binding Assay (General Protocol)

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor, often using a radiolabeled ligand.

  • Preparation of Cell Membranes: Cell lines expressing the target receptor (e.g., HEK-293 cells transfected with DAT, NET, or SERT) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation.

  • Binding Incubation: The cell membranes are incubated in a buffer solution with a known concentration of a radiolabeled ligand that specifically binds to the target receptor.

  • Competition: A range of concentrations of the unlabeled test compound (e.g., Pentedrone hydrochloride) is added to the incubation mixture. The test compound competes with the radiolabeled ligand for binding to the receptor.

  • Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.

Locomotor Activity Assay (General Protocol)

This protocol is used to assess the stimulant or depressant effects of a compound on the spontaneous motor activity of rodents.

  • Subjects: Male Swiss-Webster mice or Wistar rats are commonly used.[5][9] The animals are habituated to the testing environment to minimize novelty-induced hyperactivity.[9]

  • Apparatus: An open-field arena, which is a square chamber equipped with infrared beams to automatically track the animal's movement, is typically used.[9]

  • Drug Administration: The test compound or a vehicle control (e.g., saline) is administered to the animals, often via intraperitoneal (i.p.) injection.[5][9]

  • Data Collection: Immediately following injection, the animals are placed in the open-field arena.[9] Locomotor activity, such as distance traveled, rearing frequency, and stereotypic behaviors, is recorded for a set duration (e.g., 60-120 minutes).[9]

  • Data Analysis: The collected data is analyzed to determine the effect of the compound on locomotor activity over time and across different doses. Dose-response curves can be generated to calculate the ED₅₀.

Visualizations

Signaling Pathway of a Norepinephrine-Dopamine Reuptake Inhibitor

NDRI_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine VMAT2 VMAT2 Dopamine->VMAT2 Storage Norepinephrine->VMAT2 Storage Synaptic Cleft Synaptic Cleft VMAT2->Synaptic Cleft Release DA_NE Dopamine & Norepinephrine VMAT2->DA_NE DAT DAT DAT->Dopamine NET NET NET->Norepinephrine Pentedrone Pentedrone HCl Pentedrone->DAT Pentedrone->NET DA_NE->DAT DA_NE->NET Reuptake DA_Receptor Dopamine Receptors DA_NE->DA_Receptor NE_Receptor Norepinephrine Receptors DA_NE->NE_Receptor Signal Signal Transduction DA_Receptor->Signal NE_Receptor->Signal

Caption: Pentedrone hydrochloride inhibits the reuptake of dopamine and norepinephrine.

Experimental Workflow for Locomotor Activity Assay

Locomotor_Workflow A Animal Acclimation B Habituation to Open-Field Arena A->B D Intraperitoneal (i.p.) Injection B->D C Drug Preparation (Test Compound vs. Vehicle) C->D E Placement in Open-Field Arena D->E F Automated Tracking of Locomotor Activity E->F G Data Analysis (e.g., Distance, Rearing) F->G

Caption: A typical workflow for assessing locomotor activity in rodents.

Logical Relationship of Isopentedrone to Pentedrone

Isomer_Relationship Pentedrone Pentedrone Synthesis Isopentedrone Isopentedrone (Byproduct) Pentedrone->Isopentedrone generates Pentedrone_HCl Pentedrone HCl Pentedrone->Pentedrone_HCl Isopentedrone_HCl Isopentedrone HCl Isopentedrone->Isopentedrone_HCl Pharmacology_P Known Pharmacology & Toxicology Pentedrone_HCl->Pharmacology_P Pharmacology_I Uncharacterized Pharmacology & Toxicology Isopentedrone_HCl->Pharmacology_I

Caption: Isopentedrone is a byproduct of Pentedrone synthesis with unknown pharmacology.

Conclusion and Future Directions

This comparative guide underscores a critical knowledge gap in the scientific understanding of synthetic cathinones. While Pentedrone hydrochloride has been partially characterized, its structural isomer, this compound, remains a scientific unknown. The lack of any pharmacological or toxicological data for Isopentedrone prevents a true comparative analysis and highlights an urgent need for research in this area.

For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The uncharacterized nature of this compound means that foundational research is required to determine its mechanism of action, receptor binding profile, potency, efficacy, and safety. Such studies are essential for a comprehensive understanding of the structure-activity relationships within this class of compounds and for informing public health and regulatory bodies. Future research should prioritize the in vitro and in vivo characterization of this compound to fill this significant void in the scientific literature.

References

A Comparative Guide to the Validation of Analytical Methods for Isopentedrone Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of synthetic cathinones, such as Isopentedrone hydrochloride, is critical in forensic science, clinical toxicology, and pharmaceutical research. The selection of an appropriate analytical method is paramount to achieving reliable and reproducible results. This guide provides a comparative overview of common analytical techniques used for the quantification of this compound and related synthetic cathinones, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Method Performance

The choice of analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance of different analytical methods applicable to the quantification of synthetic cathinones.

Analytical MethodAnalyte(s)MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy/Precision (%RSD)
GC-MS N-Isopropylpentedrone HClStandard SolutionNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
RP-HPLC Isoproterenol HClBulk Drug & Formulation10-60 µg/mL1.97 µg/mL5.99 µg/mLInter-day: 0.58%, Intra-day: 0.65%[1]
LC-MS/MS 16 Synthetic CathinonesUrineNot Specified0.005-0.035 ng/mL (Orbitrap)0.075-0.100 ng/g⁻¹ (Orbitrap)Error < 18%
LC-MS/MS 120 NPS & 43 DrugsBloodNot SpecifiedNot Specified0.02-1.5 ng/mLNot Specified[2]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for sample preparation and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for N-Isopropylpentedrone Hydrochloride

This method is adapted from a protocol for the analysis of N-Isopropylpentedrone hydrochloride.[3]

1. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Isopropylpentedrone hydrochloride and dissolve it in 10 mL of methanol in a volumetric flask.[3]

  • Working Standards: Prepare a series of working standards by diluting the stock solution with methanol to achieve the desired concentration range for calibration.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 550.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is a general representation for the analysis of related compounds and can be optimized for this compound.

1. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.[1]

  • Working Standards: Prepare working standards in the desired concentration range (e.g., 10-60 µg/mL) by diluting the stock solution with the mobile phase.[1]

2. HPLC Instrumentation and Conditions:

  • HPLC System: Shimadzu LC-10AT with UV detector (or equivalent).[4]

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase: Methanol: 0.1% Ammonium acetate (70:30 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: Ambient.[4]

  • Detection Wavelength: 280 nm.[4]

  • Injection Volume: 20 µL.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of synthetic cathinones in complex matrices.[2][5]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the sample (e.g., urine, blood), add an internal standard.

  • Add 1 mL of appropriate buffer (e.g., phosphate buffer pH 6).

  • Add 3 mL of an organic solvent (e.g., ethyl acetate), vortex for 1 minute, and centrifuge.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Waters Acquity UPLC system (or equivalent).

  • Mass Spectrometer: Waters Quattro Premier XE mass spectrometer (or equivalent).

  • Column: C18 column (e.g., 100 mm length).[2]

  • Mobile Phase: A gradient of 5 mM aqueous formic acid and acetonitrile is commonly used.[2]

  • Flow Rate: 0.6 mL/min.[2]

  • Ionization Mode: Positive electrospray ionization (ESI+).

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is crucial for method validation and implementation.

Analytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_validation Method Validation Sample_Collection Sample Collection (e.g., Bulk Drug, Biological Fluid) Standard_Preparation Standard Preparation (Stock and Working Solutions) Extraction Extraction (LLE or SPE) Standard_Preparation->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Volatiles HPLC HPLC-UV Analysis Extraction->HPLC Non-volatiles LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS High Sensitivity Linearity Linearity & Range GC_MS->Linearity HPLC->Linearity LC_MS_MS->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Sensitivity LOD & LOQ Precision->Sensitivity Specificity Specificity Sensitivity->Specificity

Caption: A generalized workflow for the validation of analytical methods.

Signaling Pathway (Hypothetical)

While not a signaling pathway in the biological sense, the following diagram illustrates the logical flow of sample processing and analysis for this compound quantification.

Quantification_Pathway cluster_sample Sample Handling cluster_separation Chromatographic Separation cluster_detection Detection and Quantification Sample Isopentedrone HCl Sample Dilution Dilution with Solvent Sample->Dilution Spiking Internal Standard Spiking Dilution->Spiking Injection Injection into Chromatograph Spiking->Injection Column Separation on Analytical Column Injection->Column Detection Detection by MS or UV Column->Detection Quantification Quantification via Calibration Curve Detection->Quantification Result Final Concentration Quantification->Result

Caption: Logical flow for this compound quantification.

References

Cross-Validation of Isopentedrone Hydrochloride Analysis: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable analysis of synthetic cathinones like Isopentedrone hydrochloride is paramount. This guide provides a comprehensive cross-validation of analytical results obtained through various techniques, offering a comparative assessment of their performance and supported by experimental data. The objective is to equip researchers with the necessary information to select the most appropriate methodology for their specific needs, ensuring robust and defensible results.

Isopentedrone is a synthetic cathinone, a positional isomer of pentedrone, and is classified as a novel psychoactive substance (NPS).[1][2] The clandestine nature of its production and the constant emergence of new analogs present significant analytical challenges. Therefore, cross-validation of results using different analytical techniques is crucial for the unambiguous identification and quantification of this compound. This guide focuses on a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two of the most powerful and widely employed techniques in forensic and clinical settings for the analysis of synthetic cathinones.[3][4] Additionally, the utility of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) in providing structural confirmation will be discussed.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is a critical decision that directly impacts the sensitivity, selectivity, and throughput of the analysis. While GC-MS has traditionally been a workhorse in forensic laboratories, LC-MS/MS has gained prominence due to its applicability to a wider range of compounds, including those that are thermally labile.[4][5]

Quantitative Performance Data

The following table summarizes the performance data for GC-MS and LC-MS/MS methods as reported in the literature for the quantification of various synthetic cathinones. While specific quantitative data for this compound is limited, the data for structurally similar cathinones provides a reliable benchmark for expected performance.

Analytical MethodCathinone AnalogsMatrixLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity Range (ng/mL)Extraction Method
GC-MS Mephedrone, Methylone, Butylone, etc.Urine5 - 2020 - 5050 - 2000Solid-Phase Extraction (SPE)[3]
GC-MS 16 Synthetic CathinonesUrine5 - 101010 - 800Solid-Phase Extraction (SPE)[4]
LC-MS/MS 16 Synthetic Cathinones & 10 MetabolitesUrine----[4]
LC-MS/MS 11 Synthetic CathinonesOral Fluid----[5]

Note: The performance characteristics can vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are generalized protocols for sample preparation and analysis using GC-MS and LC-MS/MS for the detection of synthetic cathinones like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established methods for the analysis of synthetic cathinones.[4][6]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1 mL of urine, add an internal standard.

  • Add 1 mL of acetate buffer (pH 4.5) and vortex.

  • Condition an SPE cartridge with methanol and then water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with water and then a methanol/water mixture.

  • Elute the analytes with a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and isopropanol with ammonia).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., methanol) for GC-MS analysis. In some cases, derivatization may be necessary to improve chromatographic performance.[7]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 20°C/min to 280°C, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (splitless mode).

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-550.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on validated methods for the detection of synthetic cathinones in biological fluids.[3][8]

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 200 µL of oral fluid or plasma, add an internal standard.

  • Add 200 µL of a suitable buffer (e.g., 0.5 M ammonium hydrogen carbonate).

  • Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate) and vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or similar reversed-phase column.

  • Mobile Phase:

    • A: 5 mM ammonium formate with 0.05% formic acid in water.

    • B: 0.05% formic acid in methanol.

  • Gradient: A suitable gradient to achieve separation of the analytes of interest.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Mass Spectrometer: Sciex 6500 QTRAP or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Isopentedrone and the internal standard.

Mandatory Visualizations

To further elucidate the experimental workflows and the challenges in isomer differentiation, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Urine, Blood, etc.) Fortification Internal Standard Fortification Sample->Fortification Extraction Extraction (SPE or LLE) Fortification->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS GC-MS Path LCMSMS LC-MS/MS Analysis Concentration->LCMSMS LC-MS/MS Path Qualitative Qualitative Identification (Mass Spectra/Retention Time) GCMS->Qualitative LCMSMS->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Qualitative->Quantitative

A generalized workflow for the analysis of this compound.

isomer_differentiation cluster_isomers Positional Isomers cluster_outcomes Differentiation Capability Pentedrone Pentedrone GCMS GC-MS Pentedrone->GCMS LCMSMS LC-MS/MS Pentedrone->LCMSMS NMR NMR Spectroscopy Pentedrone->NMR FTIR FTIR Spectroscopy Pentedrone->FTIR Isopentedrone Isopentedrone Isopentedrone->GCMS Isopentedrone->LCMSMS Isopentedrone->NMR Isopentedrone->FTIR GCMS_outcome Similar mass spectra, may require derivatization or chromatographic separation GCMS->GCMS_outcome LCMSMS_outcome Different fragmentation patterns and retention times LCMSMS->LCMSMS_outcome NMR_outcome Unambiguous structural elucidation possible NMR->NMR_outcome FTIR_outcome Different vibrational modes, confirmatory FTIR->FTIR_outcome

Differentiation of Isopentedrone from its isomer Pentedrone.

The Role of Spectroscopic Techniques

While chromatographic techniques coupled with mass spectrometry are excellent for separation and sensitive detection, spectroscopic methods like NMR and FTIR are invaluable for providing definitive structural information, which is crucial for distinguishing between positional isomers.[2][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of each atom in a molecule. For this compound, 1H and 13C NMR spectroscopy can unequivocally determine the position of the carbonyl group and the methylamino group on the pentanone backbone, thus distinguishing it from pentedrone.[2][9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a characteristic fingerprint of a molecule based on its vibrational modes. The IR spectra of Isopentedrone and pentedrone will exhibit distinct differences, particularly in the regions corresponding to the carbonyl stretch and other skeletal vibrations, offering a rapid and non-destructive method of confirmation.[9][10]

Conclusion

The analysis of this compound requires a multi-faceted approach to ensure accurate and reliable results. While both GC-MS and LC-MS/MS are powerful techniques for the quantification of synthetic cathinones, their limitations, particularly in distinguishing between isomers with GC-MS alone, necessitate a cross-validation strategy. The use of LC-MS/MS often provides better selectivity for isomeric compounds.[4] For unambiguous identification, especially in legal and clinical contexts, the structural information provided by NMR and FTIR is indispensable. By combining these techniques, researchers can build a robust analytical workflow for the confident identification and quantification of this compound and other novel psychoactive substances.

References

A Comparative Analysis of Isopentedrone and Other Synthetic Cathinones for the Research Community

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Pharmacological and Toxicological Profiles

This guide presents a comparative study of Isopentedrone and other selected synthetic cathinones, namely Mephedrone and Methylone. Due to the limited availability of specific experimental data for Isopentedrone, its structurally similar isomer, Pentedrone, is used as a proxy for the purpose of this comparison. This analysis is intended for researchers, scientists, and drug development professionals, providing a consolidated overview of key pharmacological and toxicological parameters to support further investigation.

Synthetic cathinones, often referred to as "bath salts," are a class of psychoactive substances structurally related to cathinone, the active alkaloid in the khat plant.[1][2] These compounds primarily act as monoamine transporter inhibitors, affecting the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT), which leads to their stimulant and psychoactive effects.[3][4] Variations in their chemical structure can significantly alter their potency and selectivity for these transporters, resulting in a diverse range of pharmacological and toxicological profiles.[5]

Pharmacological Comparison: Transporter Inhibition and In Vivo Effects

The primary mechanism of action for synthetic cathinones involves the inhibition of monoamine transporters. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific biological function. The following tables summarize the in vitro inhibition of dopamine, norepinephrine, and serotonin transporters by Pentedrone (as a proxy for Isopentedrone), Mephedrone, and Methylone.

Table 1: Comparative Monoamine Transporter Inhibition (IC50, nM)

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT Selectivity Ratio
Pentedrone 2,500[2]610[2]135,000[2]0.0185
Mephedrone 130[3]40[3]240[3]0.54
Methylone 210[3]260[3]210[3]1.0

Note: Lower IC50 values indicate greater potency.

Locomotor activity in animal models is a common behavioral assay used to assess the stimulant effects of psychoactive substances. The data below compares the effects of Pentedrone, Mephedrone, and Methylone on locomotor activity in rodents.

Table 2: Comparative Locomotor Activity in Rodents

CompoundAnimal ModelDose Range (mg/kg, i.p.)Peak Locomotor EffectDuration of Action
Pentedrone Rats0.5 - 10.0[1][6]Dose-dependent increase[1][6]Longest lasting among the three[1][6]
Mephedrone Rats0.5 - 10.0[1][6]Dose-dependent increase[1][6]Shorter than Pentedrone[1][6]
Methylone Rats0.5 - 10.0[1][6]Dose-dependent increase[1][6]Shorter than Pentedrone[1][6]

Toxicological Profile

The toxicology of synthetic cathinones is a significant concern, with reports of severe adverse effects and fatalities.[7] In vitro cytotoxicity studies provide insights into the potential for these compounds to cause cell death.

Table 3: Comparative In Vitro Cytotoxicity

CompoundCell LineCytotoxicity Metric (EC50/IC50)
Pentedrone Dopaminergic SH-SY5Y cellsS-(+)-pentedrone most cytotoxic[8]
Primary cultured rat hepatocytesEC50 = 0.664 mM[9]
Mephedrone --
Methylone Dopaminergic SH-SY5Y cellsR-(+)-methylone most cytotoxic[8]
Primary cultured rat hepatocytesEC50 = 1.18 mM[9]

Note: Lower EC50/IC50 values indicate greater cytotoxicity.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle MA Monoamines (DA, NE, 5-HT) Vesicle->MA Release MAT Monoamine Transporter (DAT, NET, SERT) MA->MAT Reuptake MA_cleft Increased Monoamines Cathinone Synthetic Cathinone (e.g., Isopentedrone) Cathinone->MAT Blocks Receptor Postsynaptic Receptors MA_cleft->Receptor Binds Signal Signal Transduction Receptor->Signal Activates

Caption: Mechanism of action of synthetic cathinones on monoamine transporters.

cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animals Rodents (Rats/Mice) Housing Controlled Environment Animals->Housing Acclimation Acclimation to Testing Room Housing->Acclimation Apparatus Open Field Arena Placement Placement in Center of Arena Apparatus->Placement Software Video Tracking Software Tracking Automated Tracking of Movement Software->Tracking Injection Intraperitoneal (i.p.) Injection of Compound Acclimation->Injection Injection->Placement Recording Video Recording of Activity Placement->Recording Recording->Tracking Parameters Measurement of: - Distance Traveled - Rearing Frequency - Time in Center vs. Periphery Tracking->Parameters Stats Statistical Analysis (e.g., ANOVA) Parameters->Stats

References

Comparative Guide to Isopentedrone Hydrochloride Impurity Profiling and Reference Standard Qualification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the impurity profiling of Isopentedrone hydrochloride and the qualification of its reference standards. Ensuring the purity and quality of active pharmaceutical ingredients (APIs) like this compound is critical for regulatory compliance and patient safety. This document outlines potential impurities, analytical techniques for their identification and quantification, and the necessary steps for qualifying a reference standard, supported by experimental data and established guidelines.

This compound and the Imperative of Impurity Profiling

Isopentedrone (1-(methylamino)-1-phenyl-2-pentanone) is a synthetic cathinone and a positional isomer of pentedrone.[1][2] As with any API, impurities can arise during synthesis, purification, and storage. These impurities, even in trace amounts, can impact the efficacy and safety of the final drug product. Therefore, a thorough impurity profile is a critical aspect of drug development and quality control.

Impurity profiling involves the identification, quantification, and characterization of all potential and actual impurities in a drug substance. This process is essential for:

  • Ensuring Safety and Efficacy: Uncharacterized impurities may have undesirable pharmacological or toxicological effects.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA require comprehensive impurity data for drug approval. The International Council for Harmonisation (ICH) provides guidelines on impurity thresholds and characterization requirements.

  • Process Optimization: Understanding impurity formation helps in optimizing the synthetic route and purification processes to minimize their levels.

Potential Impurities in this compound

Impurities in this compound can be broadly categorized into synthesis-related impurities and degradation products.

Synthesis-Related Impurities

Isopentedrone itself has been identified as a common by-product in the synthesis of its isomer, pentedrone.[1][3] The synthesis of cathinone derivatives often involves common precursors and intermediates, which can lead to the formation of structurally related impurities. Potential synthesis-related impurities for this compound may include:

  • Starting Materials and Intermediates: Unreacted precursors or incompletely reacted intermediates from the synthetic route.

  • By-products: Isomeric impurities such as pentedrone (2-(methylamino)-1-phenyl-1-pentanone), and products from side reactions.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the manufacturing process.

Table 1: Potential Synthesis-Related Impurities of this compound

Impurity NameStructure (if available)Potential Source
Pentedrone2-(methylamino)-1-phenyl-1-pentanoneIsomeric by-product from synthesis
1-Phenyl-2-pentanonePrecursor
N-methyl-1-phenyl-2-aminopentaneOver-reduction by-product
Positional Isomerse.g., substitution on the phenyl ringImpurities in starting materials
Degradation Products

Forced degradation studies are crucial to identify potential degradation products that may form under various stress conditions, mimicking storage and handling. These studies typically involve exposure to acid, base, oxidation, heat, and light.[1] Synthetic cathinones are known to be susceptible to degradation, particularly at elevated temperatures.

Table 2: Potential Degradation Products of this compound from Forced Degradation

Stress ConditionPotential Degradation Products
Acid HydrolysisTo be determined through forced degradation studies.
Base HydrolysisTo be determined through forced degradation studies.
Oxidation (e.g., H₂O₂)To be determined through forced degradation studies.
Thermal DegradationDehydration or other heat-induced transformations.
PhotodegradationLight-induced degradation products.

Analytical Methodologies for Impurity Profiling

A combination of analytical techniques is typically employed for a comprehensive impurity profile. The choice of method depends on the nature of the impurity and the required sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for impurity profiling due to its high resolution, sensitivity, and versatility. A stability-indicating HPLC method should be able to separate the API from all potential impurities and degradation products.

Comparison of HPLC Methods for Synthetic Cathinone Isomer Separation

ParameterMethod A (Isocratic)Method B (Gradient)
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (40:60 v/v)A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nm
Run Time 15 min25 min
Resolution (API/Impurity) Baseline separation for major impuritiesEnhanced separation of closely eluting isomers
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. Due to the thermal lability of some cathinones, careful method development is required to avoid on-column degradation. Derivatization may sometimes be necessary to improve volatility and thermal stability.[4]

Table 3: Comparison of GC-MS Parameters for Isopentedrone Analysis

ParameterMethod A (without Derivatization)Method B (with Derivatization)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)DB-1ms (30 m x 0.25 mm, 0.25 µm)
Injector Temp. 250 °C270 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min80 °C (1 min), ramp to 300 °C at 20 °C/min, hold for 3 min
Carrier Gas Helium, 1.2 mL/minHelium, 1.5 mL/min
Ionization Mode Electron Ionization (EI)Electron Ionization (EI)
Derivatizing Agent NoneN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of unknown impurities.[3] Both 1H and 13C NMR, along with 2D techniques like COSY, HSQC, and HMBC, can provide detailed structural information, allowing for the unambiguous identification of impurities.

Reference Standard Qualification

A well-characterized reference standard is essential for the accurate identification and quantification of an API and its impurities. The qualification of a reference standard should be performed according to established guidelines, such as those from the ICH.[5]

Qualification Process

The qualification of a secondary reference standard typically involves demonstrating its identity, purity, and potency relative to a primary reference standard (if available) or through extensive characterization.

Reference Standard Qualification Workflow A Source and Select Candidate Material B Identity Confirmation (IR, MS, NMR) A->B F Stability Studies A->F Ongoing C Purity Assessment (HPLC, GC, Titration) B->C D Potency Assignment (Mass Balance or vs. Primary Standard) C->D E Characterization Report and Certificate of Analysis D->E G Qualified Reference Standard E->G F->G

Caption: A typical workflow for the qualification of a reference standard.

Comparison of Commercially Available Reference Standards

Several vendors supply this compound reference standards. When selecting a standard, it is crucial to consider the provided documentation and the extent of characterization.

Table 4: Comparison of this compound Reference Standards

VendorPurity SpecificationCharacterization Data ProvidedIntended Use
Vendor A ≥98%Certificate of Analysis with HPLC purityResearch and Forensic
Vendor B Quantitative (with uncertainty)Comprehensive data pack (HPLC, MS, NMR, IR)Quantitative Analysis
Vendor C "For qualitative use"Mass Spectrum onlyQualitative Identification

Experimental Protocols

Stability-Indicating HPLC Method for Impurity Profiling

This protocol outlines a general approach for developing a stability-indicating HPLC method.

  • Column Selection: Start with a C18 column and a Phenyl-Hexyl column to evaluate different selectivities.

  • Mobile Phase Screening: Screen different mobile phase compositions, including varying acetonitrile/methanol ratios and different pH buffers (e.g., phosphate, formate, acetate).

  • Gradient Optimization: Develop a gradient elution program that provides adequate separation of the main peak from all impurities observed in forced degradation samples.

  • Forced Degradation:

    • Acid Hydrolysis: Dissolve Isopentedrone HCl in 0.1 M HCl and heat at 80°C for 24 hours.

    • Base Hydrolysis: Dissolve Isopentedrone HCl in 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Dissolve Isopentedrone HCl in 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose solid Isopentedrone HCl to 105°C for 48 hours.

    • Photodegradation: Expose a solution of Isopentedrone HCl to UV light (e.g., 254 nm) for 24 hours.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

GC-MS Method for Identification of Synthesis-Related Impurities

This protocol provides a starting point for the GC-MS analysis of this compound.

  • Sample Preparation: Dissolve the this compound sample in methanol to a concentration of 1 mg/mL. For derivatization, evaporate the solvent and add the derivatizing agent (e.g., MSTFA), then heat at 60°C for 30 minutes.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).

    • Injector: Splitless mode at 250°C.

    • Oven Temperature Program: 100°C for 1 minute, then ramp at 15°C/minute to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library and the spectrum of a qualified this compound reference standard.

NMR for Structural Elucidation of an Unknown Impurity

This protocol describes the general steps for characterizing an isolated impurity by NMR.

  • Impurity Isolation: Isolate the impurity of interest using preparative HPLC or another suitable chromatographic technique.

  • Sample Preparation: Dissolve a sufficient amount of the isolated impurity (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum to determine the proton environment.

    • Acquire a ¹³C NMR spectrum to determine the carbon skeleton.

    • Acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish connectivity between protons and carbons.

  • Structure Elucidation: Interpret the NMR data to propose a chemical structure for the impurity.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the synthesis process, potential impurities, and the analytical methods used for their detection and characterization.

Impurity Profiling Logical Flow cluster_0 Origin of Impurities cluster_1 Impurity Types cluster_2 Analytical Characterization A Synthesis Process C Synthesis-Related Impurities (Isomers, By-products, etc.) A->C B Degradation (Storage/Handling) D Degradation Products B->D E HPLC (Separation & Quantification) C->E F GC-MS (Identification of Volatiles) C->F D->E G NMR (Structural Elucidation) E->G Isolate for characterization H Comprehensive Impurity Profile E->H F->G Confirm structure F->H G->H

Caption: Logical flow from impurity origin to a comprehensive profile.

This guide provides a framework for the impurity profiling and reference standard qualification of this compound. The specific experimental conditions will need to be optimized and validated for each laboratory's specific instrumentation and intended application. Adherence to regulatory guidelines and the use of well-characterized reference standards are paramount for ensuring the quality and safety of pharmaceutical products.

References

A Comparative Guide to the Analytical Measurement of Isopentedrone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopentedrone hydrochloride is a synthetic cathinone that has been identified in seized designer drug powders.[1] As with many novel psychoactive substances (NPS), the accurate and reliable quantification of this compound is crucial for forensic investigations, toxicological studies, and drug development research. This guide provides a comparative overview of common analytical methodologies for the measurement of this compound, supported by experimental data and detailed protocols. While direct inter-laboratory comparison data for this compound is not publicly available, this guide synthesizes information from established methods for synthetic cathinones to offer a valuable comparative perspective.

Data Presentation: A Comparative Analysis of Analytical Techniques

The two primary analytical techniques employed for the quantification of synthetic cathinones like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes the typical performance characteristics of these methods, based on data for related compounds.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by mass-based detection.Separation of compounds in liquid phase followed by mass-based detection.
Selectivity High, based on retention time and mass spectrum.Very high, based on retention time and specific precursor-product ion transitions.
Sensitivity (LOD/LOQ) Typically in the low nanogram per milliliter (ng/mL) range.Can achieve sub-nanogram to picogram per milliliter (pg/mL) levels.
Accuracy & Precision Good, with relative standard deviations (RSDs) typically below 15%.Excellent, with RSDs often below 10%.
Sample Derivatization May be required to improve volatility and thermal stability.Generally not required.
Matrix Effects Less prone to ion suppression/enhancement compared to LC-MS/MS.Can be susceptible to matrix effects, requiring careful method development and validation.
Typical Application Routine analysis of seized drug powders and bulk materials.[2]Analysis of biological matrices (e.g., blood, urine) and trace-level quantification.[3]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing analytical results. Below are representative protocols for the analysis of synthetic cathinones, which can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the analysis of synthetic cathinones in seized materials.[2]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the homogenized powder sample.

  • Dissolve the sample in 10 mL of methanol to achieve a concentration of 1 mg/mL.

  • If necessary, centrifuge or filter the solution to remove any insoluble materials.

  • Prepare a working solution by diluting the stock solution with methanol to a final concentration within the calibrated range of the instrument.

2. Instrumentation:

  • Gas Chromatograph: Agilent 7890 GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector, operated in split mode (e.g., 20:1).

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977 MS or equivalent, operated in electron ionization (EI) mode at 70 eV.

  • Data Acquisition: Full scan mode (m/z 40-500).

3. Quality Control:

  • Analyze a blank (methanol) and a known concentration of an this compound reference standard with each batch of samples.

  • An internal standard (e.g., eicosane) should be used to improve quantitative accuracy.

Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Protocol

This protocol is a representative method for the analysis of synthetic cathinones in biological matrices, which can be adapted for seized materials with appropriate sample preparation.[3]

1. Sample Preparation (for seized material):

  • Follow the same initial steps as for the GC-MS protocol to prepare a stock solution.

  • Further dilute the stock solution with the mobile phase to a concentration suitable for LC-MS/MS analysis (typically in the ng/mL range).

2. Instrumentation:

  • UHPLC System: Thermo Scientific Vanquish Horizon or equivalent.

  • Column: Syncronis HILIC (100 mm x 2.1 mm, 1.7 µm) or a suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile and water with a modifier (e.g., 0.1% formic acid).

  • Mass Spectrometer: Thermo Scientific TSQ Quantiva triple quadrupole MS/MS or equivalent.

  • Ionization Source: Heated electrospray ionization (HESI).

  • Data Acquisition: Selected reaction monitoring (SRM) mode. Specific precursor and product ions for Isopentedrone would need to be determined.

3. Quality Control:

  • Include calibration standards, quality control samples at low, medium, and high concentrations, and a blank with each analytical run.

  • An isotopically labeled internal standard (e.g., Isopentedrone-d3) is highly recommended for accurate quantification.

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of a seized powder suspected of containing this compound.

cluster_0 Sample Reception & Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Reporting Sample Seized Powder Sample Homogenize Homogenize Sample Sample->Homogenize Weigh Weigh Aliquot Homogenize->Weigh Dissolve Dissolve in Solvent (e.g., Methanol) Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute GCMS GC-MS Analysis Dilute->GCMS Option 1 LCMSMS LC-MS/MS Analysis Dilute->LCMSMS Option 2 Qualitative Qualitative Identification (Mass Spectrum Library Match) GCMS->Qualitative LCMSMS->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Qualitative->Quantitative Report Final Report Generation Quantitative->Report cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Cathinone Isopentedrone (Synthetic Cathinone) DAT Dopamine Transporter (DAT) Cathinone->DAT Inhibits NET Norepinephrine Transporter (NET) Cathinone->NET Inhibits SERT Serotonin Transporter (SERT) Cathinone->SERT Inhibits Dopamine Dopamine DAT->Dopamine Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Serotonin Serotonin SERT->Serotonin Reuptake Receptors Postsynaptic Receptors Dopamine->Receptors Binds Norepinephrine->Receptors Binds Serotonin->Receptors Binds

References

A Researcher's Guide to the Purity Assessment of Isopentedrone Hydrochloride Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and quality of analytical standards are paramount for accurate and reproducible results. This guide provides a comprehensive comparison of methodologies for assessing the purity of Isopentedrone hydrochloride, a synthetic cathinone. Due to the limited availability of direct comparative studies on commercial analytical standards, this guide focuses on the analytical techniques and data interpretation necessary to evaluate the quality of these standards.

Isopentedrone is a positional isomer of Pentedrone and can be a byproduct of its synthesis, making the presence of isomeric impurities a key concern.[1] Therefore, robust analytical methods are crucial to ensure the identity and purity of this compound analytical standards.

Comparison of Commercially Available this compound Standards

While detailed batch-specific Certificates of Analysis (CoA) with raw data are not always publicly accessible, the following table summarizes the typical specifications of this compound analytical standards from various suppliers. Researchers should always request a batch-specific CoA before purchase.

SupplierStated PurityFormatAnalytical Techniques Mentioned
Cayman Chemical ≥98%Crystalline Solid (1 mg, 5 mg, 10 mg)GC-MS data available for download[1][2]
LGC Standards Not specified on product page, requires CoANeat (Crystalline Solid)Certificate of Analysis available[3]
MedChemExpress Not specified on product page, requires CoASolidHNMR report available upon request[4]
Tocris Bioscience >99%White SolidNot specified on product page[5]

Key Analytical Techniques for Purity Assessment

A multi-pronged approach employing various analytical techniques is essential for the comprehensive purity assessment of this compound.

Potential Impurities

The primary impurities of concern for this compound are positional isomers, particularly Pentedrone , due to their similar chemical structures and potential co-synthesis.[1] Other potential impurities may include starting materials, reagents, and byproducts from the synthetic route. The synthesis of cathinones can be facile, which may lead to a variety of related impurities if not properly controlled.[6][7]

Experimental Protocols

Below are detailed methodologies for three key analytical techniques for the purity assessment of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that can provide a direct measure of purity against a certified internal standard without the need for a specific reference standard of the analyte itself.[8]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound analytical standard.

    • Select a suitable certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and signals that do not overlap with the analyte. Accurately weigh an equimolar amount of the internal standard.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, Methanol-d4) in a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the peaks used for quantification.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal from Isopentedrone (e.g., the methine proton) and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the analysis of synthetic cathinones and their impurities.[9]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound standard in a suitable solvent like methanol at a concentration of 1 mg/mL.

    • Prepare a series of dilutions for calibration and analysis. For underivatized analysis, the sample can be directly injected. For improved peak shape and to avoid thermal degradation, derivatization with an agent like trifluoroacetic anhydride (TFAA) may be employed.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Mass Spectrometer: Agilent 5975C or equivalent.

    • Column: HP-5ms (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp to 270 °C at 20 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 amu.

  • Data Analysis:

    • Identify the peak for Isopentedrone based on its retention time and mass spectrum.

    • Screen for impurities by examining other peaks in the chromatogram.

    • Quantify the purity by calculating the peak area percentage of Isopentedrone relative to the total peak area of all components.

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly useful for the separation of non-volatile compounds and for the separation of isomers, which is critical for Isopentedrone.[10][11][12]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound standard in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.

    • Column: A chiral stationary phase column (e.g., CHIRALPAK® AS-H) is recommended for separating positional and enantiomeric isomers. A standard C18 column can be used for general purity assessment.

    • Mobile Phase (Chiral Separation): A mixture of n-hexane, isopropanol, and triethylamine (e.g., 90:10:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Identify the peak for Isopentedrone based on its retention time.

    • Assess the presence of other peaks, which may correspond to impurities. The use of a chiral column can help resolve Pentedrone from Isopentedrone.

    • Calculate the purity based on the relative peak area.

Visualizing the Purity Assessment Workflow

The following diagram illustrates a comprehensive workflow for the purity assessment of an this compound analytical standard.

Purity_Assessment_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Qualitative & Quantitative Analysis cluster_2 Impurity & Data Analysis A Receive Analytical Standard B Visual Inspection (Color, Form) A->B C Review Supplier CoA B->C D Identity Confirmation (FTIR, MS) C->D E Quantitative NMR (qNMR) (Purity Assay) D->E Identity Confirmed F Chromatographic Purity (HPLC, GC-MS) D->F Identity Confirmed I Data Compilation & Review E->I G Isomer Separation (Chiral HPLC/GC) F->G Impurities Detected F->I H Impurity Identification (MS, NMR) G->H Isomers Detected H->I J Final Purity Statement I->J

Caption: Workflow for Isopentedrone Purity Assessment.

By employing these rigorous analytical methodologies, researchers can confidently assess the purity of this compound analytical standards, ensuring the integrity and reliability of their scientific findings.

References

Comparative Analysis of the Locomotor Effects of Isopentedrone and Methcathinone

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the locomotor effects of Isopentedrone and Methcathinone. Due to a lack of available scientific literature on the physiological and toxicological effects of Isopentedrone, this comparison utilizes data from its structural isomer, Pentedrone, as a proxy.[1] This approach allows for an inferred comparison based on structural similarity, though direct experimental validation for Isopentedrone is required.

Methcathinone and Pentedrone are synthetic cathinones that act as central nervous system stimulants.[2][3] Their primary mechanism of action involves the inhibition of monoamine transporters, leading to an increase in the extracellular concentrations of neurotransmitters like dopamine and norepinephrine, which in turn stimulates locomotor activity.[2][3]

Quantitative Data on Locomotor Effects

The following table summarizes the key quantitative parameters of the locomotor stimulant effects of Methcathinone and Pentedrone observed in rodent models.

ParameterMethcathinonePentedrone (as a proxy for Isopentedrone)
Effective Dose Range 1 - 30 mg/kg (i.p. in mice)2.5 - 25 mg/kg (i.p. in mice)[4]
Peak Locomotor Effect 267 ± 20% of vehicle control (at 10 mg/kg)196 ± 11% of vehicle control (at 10 mg/kg)
Duration of Action 100 - 180 minutes90 - 140 minutes
ED₅₀ 1.39 ± 0.09 mg/kg4.70 ± 0.10 mg/kg

Experimental Protocols

The data presented in this guide are derived from studies employing open-field locomotor activity assays in rodents. A generalized experimental protocol is outlined below.

Objective: To quantify and compare the effects of Methcathinone and Pentedrone on spontaneous locomotor activity.

Animal Models: Male Swiss-Webster mice or C57BL/6J mice are commonly used for these assessments.[5][6]

Apparatus: An open-field arena, which is a square chamber equipped with infrared photobeams, is used to automatically track the horizontal and vertical movements of the animals.[3][6]

Procedure:

  • Habituation: To minimize novelty-induced hyperactivity, mice are habituated to the testing environment before the experiment.[3]

  • Drug Administration: The test compound (Methcathinone or Pentedrone hydrochloride) or a vehicle control (e.g., saline) is administered, typically via intraperitoneal (i.p.) injection.[3][5]

  • Data Collection: Immediately following the injection, mice are placed in the open-field arena. Their locomotor activity, measured as the number of photobeam breaks or distance traveled, is recorded for a set duration, often ranging from 60 to 120 minutes.[3][5]

  • Data Analysis: The total distance traveled or the number of beam interruptions is quantified. This data is then analyzed to determine the dose-dependent effects of the compound on locomotor activity. The effective dose 50 (ED₅₀), which represents the dose required to produce 50% of the maximal effect, is often calculated from the dose-response curve.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway through which synthetic cathinones are understood to exert their locomotor effects and a typical experimental workflow for assessing these effects.

G cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Cathinone Cathinone DAT Dopamine Transporter (DAT) Cathinone->DAT Blocks DA_vesicle Dopamine Vesicles DA_reuptake Dopamine DA_vesicle->DA_reuptake Release DA_synapse Dopamine DA_reuptake->DA_synapse Enters Synapse DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds Signal_transduction Signal Transduction -> Increased Locomotor Activity DA_receptor->Signal_transduction

Caption: Simplified dopaminergic signaling pathway and the inhibitory action of synthetic cathinones.

G Start Start Habituation Animal Habituation to Open-Field Arena Start->Habituation Drug_Prep Preparation of Drug Solutions (Isopentedrone/Methcathinone) Habituation->Drug_Prep Administration Drug Administration (i.p. injection) Drug_Prep->Administration Data_Collection Placement in Arena & Locomotor Activity Recording Administration->Data_Collection Data_Analysis Quantification and Statistical Analysis Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for assessing locomotor activity in rodents.

Conclusion

Based on the available data for its structural isomer Pentedrone, Isopentedrone is predicted to be a locomotor stimulant, though likely less potent than Methcathinone, as indicated by a higher ED₅₀ value. Both substances are expected to produce dose-dependent increases in locomotor activity with a relatively rapid onset and a duration of action of approximately one and a half to three hours. The primary mechanism underlying these effects is the inhibition of dopamine and norepinephrine reuptake. It is critical to reiterate that the data for Isopentedrone is inferred. Further preclinical studies are essential to definitively characterize the locomotor stimulant profile of Isopentedrone and to understand its full pharmacological and toxicological properties. This guide provides a foundational framework for designing and interpreting future research in this area.

References

Enantioselective Effects and Cytotoxicity of Cathinone Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enantioselective effects and cytotoxic profiles of various synthetic cathinone derivatives. The information is supported by experimental data to facilitate informed research and development decisions.

Synthetic cathinones, commonly known as "bath salts," represent a large and evolving class of new psychoactive substances (NPS).[1][2] These compounds are structurally related to cathinone, the primary psychoactive alkaloid in the khat plant (Catha edulis).[2][3] The pharmacological effects of synthetic cathinones are primarily mediated by their interaction with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][4] By inhibiting the reuptake of these neurotransmitters, synthetic cathinones increase their extracellular concentrations in the brain, leading to stimulant effects.[1]

A critical aspect of cathinone pharmacology is their chirality. Most synthetic cathinones possess a chiral center, meaning they exist as two enantiomers (R- and S-isomers) which are non-superimposable mirror images of each other.[2][5] These enantiomers can exhibit significant differences in their biological and toxicological activities, a phenomenon known as enantioselectivity.[5][6] For instance, the enantiomers of a particular cathinone derivative may display varying potencies and selectivities for the different monoamine transporters, leading to distinct pharmacological and toxicological profiles.[1][5] This guide summarizes key experimental data on the enantioselective cytotoxicity and monoamine transporter inhibition of several cathinone derivatives.

Comparative Cytotoxicity of Cathinone Derivatives

The cytotoxicity of synthetic cathinones has been evaluated in various in vitro models, including human cell lines derived from neurons, liver, and kidney.[7][8][9] The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values are commonly used to quantify the cytotoxic potential of these compounds. A lower value indicates greater cytotoxicity.

Cathinone DerivativeEnantiomerCell LineExposure Time (h)EC50 / IC50 (µM)Reference
Pentedrone S-(+)-enantiomerHuman neuronal cellsNot SpecifiedMore cytotoxic[1]
R-(-)-enantiomerHuman neuronal cellsNot SpecifiedLess cytotoxic[1]
Methylone R-(+)-enantiomerHuman neuronal cellsNot SpecifiedMore cytotoxic[1]
S-(-)-enantiomerHuman neuronal cellsNot SpecifiedLess cytotoxic[1]
MDPV RacematePRHNot Specified756[7]
RacemateHepaRGNot Specified2432[7]
RacemateHK-224Not Specified[8]
4-MEC RacematePRHNot Specified> 1000[7]
RacemateHepaRGNot Specified> 5000[7]
Mexedrone RacemateTK626> 100 (non-cytotoxic)[5]
α-PVP RacemateTK626> 100 (non-cytotoxic)[5]
α-PHP RacemateTK626> 100 (non-cytotoxic)[5]
4-Isobutylmethcathinone Racemate5637 (urinary bladder)7218-65[9]
RacemateSH-SY5Y (neuroblastoma)7218-65[9]
RacemateHMC-3 (microglia)7218-65[9]
RacemateHep G2 (hepatocellular carcinoma)7218-65[9]

Enantioselective Inhibition of Monoamine Transporters

The interaction of cathinone derivatives with monoamine transporters is a key determinant of their psychoactive effects.[1][4] Enantioselectivity is frequently observed in the potency of these compounds to inhibit DAT, NET, and SERT.[1][5] The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, monoamine uptake.

Cathinone DerivativeEnantiomerTransporterIC50 (nM)Reference
Methcathinone S-enantiomerDATSimilar to R-enantiomer[1]
R-enantiomerDATSimilar to S-enantiomer[1]
S-enantiomerNETSimilar to R-enantiomer[1]
R-enantiomerNETSimilar to S-enantiomer[1]
S-enantiomerSERTLower potency than at DAT/NET[1]
R-enantiomerSERTPractically inactive[1]
Nor-mephedrone S-enantiomerSERTMore potent than R-enantiomer[1]
R-enantiomerSERTLess potent than S-enantiomer[1]
4-OH-mephedrone S-enantiomerSERTMore potent than R-enantiomer[1]
R-enantiomerSERTLess potent than S-enantiomer[1]
α-PVP S-enantiomerDAT & NETMore potent than R-enantiomer[1]
R-enantiomerDAT & NETLess potent than S-enantiomer[1]
MDPV S-enantiomerDAT & NETGreater potency than R-enantiomer[1]
R-enantiomerDAT & NETLower potency than S-enantiomer[1]
Mephedrone (4-MMC) RacemateDAT130[4]
RacemateNET40[4]
RacemateSERT240[4]
Methylone RacemateDAT210[4]
RacemateNET260[4]
RacemateSERT210[4]

Experimental Protocols

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the cathinone derivatives. Include a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled or fluorescent monoamine substrate into cells expressing the respective transporter.[12][13]

Materials:

  • HEK 293 cells stably expressing hDAT, hNET, or hSERT

  • Radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) or a fluorescent substrate

  • Assay buffer (e.g., Krebs-HEPES buffer)

  • Test compounds (cathinone derivatives)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the transporter-expressing HEK 293 cells into 96-well plates.[12][13]

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate them with varying concentrations of the test cathinone for a defined period (e.g., 10-20 minutes).[12][13]

  • Uptake Initiation: Add the radiolabeled or fluorescent monoamine substrate to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 1-10 minutes) at room temperature or 37°C.

  • Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Quantification: For radiolabeled substrates, lyse the cells and measure the radioactivity using a scintillation counter. For fluorescent substrates, measure the intracellular fluorescence using a plate reader.

  • Data Analysis: Determine the IC50 values for the inhibition of monoamine uptake by the test compounds.

Visualizations

Cathinone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle MA_Transporter Monoamine Transporter (DAT, NET, SERT) Monoamine Monoamine (DA, NE, 5-HT) MA_Transporter->Monoamine Reuptake Cathinone Cathinone Cathinone->MA_Transporter Blocks Reuptake Monoamine_Cleft Increased Monoamine Concentration Postsynaptic_Receptor Postsynaptic Receptor Monoamine_Cleft->Postsynaptic_Receptor Binds to Neuronal_Signal Neuronal_Signal Postsynaptic_Receptor->Neuronal_Signal Activates Signal

Caption: Mechanism of action of cathinone derivatives at the monoamine synapse.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat cells with cathinone derivatives Seed_Cells->Treat_Cells Incubate_24_72h Incubate for 24-72 hours Treat_Cells->Incubate_24_72h Add_MTT Add MTT reagent Incubate_24_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Measure_Absorbance Measure absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Calculate cell viability and IC50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopentedrone hydrochloride
Reactant of Route 2
Reactant of Route 2
Isopentedrone hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。